Pti-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-N-[[2-(1-pentylindol-3-yl)-1,3-thiazol-4-yl]methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3S/c1-4-7-10-13-24-15-19(18-11-8-9-12-20(18)24)21-22-17(16-25-21)14-23(5-2)6-3/h8-9,11-12,15-16H,4-7,10,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNLLVFKBKMRDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C3=NC(=CS3)CN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201032545 | |
| Record name | N-Ethyl-N-{[2-(1-pentyl-1H-indol-3-yl)-1,3-thiazol-4-yl]methyl}ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201032545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1400742-46-2 | |
| Record name | N,N-Diethyl-2-(1-pentyl-1H-indol-3-yl)-4-thiazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1400742-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PTI-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Ethyl-N-{[2-(1-pentyl-1H-indol-3-yl)-1,3-thiazol-4-yl]methyl}ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201032545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PTI-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSE9R26430 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Enigma of Prostate Tumor-Inducing Gene 1 (Pti-1): A Technical Guide for Researchers
The full name of the Pti-1 gene is prostate tumor-inducing gene 1. Initially identified through differential RNA display, this compound has garnered significant interest within the oncology research community due to its specific expression in prostate carcinoma and its potential role as a driver of tumorigenesis. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of the this compound gene, its function, associated signaling pathways, and relevant experimental methodologies.
Gene and Protein Characteristics
This compound is a unique gene that does not have its own distinct locus in the human genome but is rather a truncated and reportedly mutated form of the eukaryotic translation elongation factor 1 alpha 1 (eEF1A1).[1] The this compound transcript is characterized by a 5' untranslated region (UTR) that shares significant homology with the 23S rRNA of Mycoplasma hyopneumoniae, fused to a coding sequence derived from eEF1A1.[1][2] This chimeric structure has led to hypotheses about the potential involvement of mycoplasma infection in the genesis or expression of this compound in prostate cancer cells. The resulting protein is a truncated version of eEF1A1, with a predicted molecular weight of approximately 46 kDa.
Expression Profile in Cancer
Quantitative analysis has demonstrated a differential expression pattern of this compound, with its transcripts being detected in various human carcinoma cell lines, including those from the prostate, breast, and colon.[3][4] Notably, this compound expression is found in prostate carcinoma tissues but is absent in normal prostate tissue and benign prostatic hyperplasia (BPH).[2][5] This cancer-specific expression profile makes this compound a potential biomarker for prostate cancer detection and progression.
Quantitative Expression Data
| Tissue/Cell Type | Expression Status | Method of Detection | Reference |
| Prostate Carcinoma | Expressed | RT-PCR, In situ PCR | [3][6] |
| Prostatic Intraepithelial Neoplasia (PIN) | Expressed (41%) | In situ PCR | [6] |
| Benign Prostatic Hyperplasia (BPH) | Not Detected / Low (10%) | RT-PCR, In situ PCR | [2][6] |
| Normal Prostate Tissue | Not Detected | RT-PCR | [2][5] |
| Prostate Cancer Cell Lines (e.g., LNCaP, DU-145) | Expressed | RT-PCR | [2][3] |
| Breast Carcinoma Cell Lines | Expressed | RT-PCR | [3] |
| Colon Carcinoma Cell Lines | Expressed | RT-PCR | [3] |
| Prostate Cancer Stage | This compound Expression Frequency | Reference |
| Stage II | 43.8% (7/16) | [6] |
| Stage III | 50.0% (5/10) | [6] |
| Stage IV | 66.7% (4/6) | [6] |
Oncogenic Mechanisms and Signaling Pathways
The precise oncogenic mechanisms of this compound are still under investigation, but several hypotheses have been proposed. The truncated eEF1A1 protein may interfere with the normal functions of its full-length counterpart, potentially leading to translational infidelity and the synthesis of aberrant proteins. Additionally, its structural similarity to G-proteins suggests it could aberrantly modulate intracellular signaling cascades.
While a definitive, linear signaling pathway for this compound has yet to be fully elucidated, its oncogenic activity likely involves the modulation of key cancer-related pathways. Given its role in cell growth and transformation, it is plausible that this compound impinges upon fundamental signaling networks such as the PI3K/Akt and NF-κB pathways, which are commonly dysregulated in prostate cancer.
Hypothetical this compound Signaling Cascade
References
- 1. Antisense inhibition of the this compound oncogene reverses cancer phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Human prostatic carcinoma oncogene this compound is expressed in human tumor cell lines and prostate carcinoma patient blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Identification of the human prostatic carcinoma oncogene this compound by rapid expression cloning and differential RNA display - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of Prostatic Carcinoma Oncogene PTI - 1 in Prostatic Carcinoma , Prostatic Intraepithelial Neoplasia and Benign Prostatic Hyperplasia Using in situ PCR [e-crt.org]
An In-depth Technical Guide to Pti-1 Gene Structure and Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the gene structure, exons, and signaling pathways associated with two distinct genes referred to as Pti-1: a serine/threonine kinase in Solanum lycopersicum (tomato) involved in plant immunity, and a human oncogene implicated in prostate cancer. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development.
Human Prostate Tumor-Inducing Gene 1 (this compound)
The human this compound gene is an oncogene that has been identified in various human carcinoma cells, most notably in prostate cancer.[1][2][3] Its structure is unique, representing a hybrid molecule with components from both prokaryotic and eukaryotic origins.[1]
Gene Structure and Exons of Human this compound
The human this compound is not a typical gene with a standard exon-intron structure. Instead, it is characterized as an aberrant transcript derived from the eukaryotic translation elongation factor 1 alpha 1 (eEF1A1) gene.[1][2][3][4] The this compound mRNA possesses a distinctive 5' untranslated region (UTR) that shows significant homology to the 23S ribosomal RNA of Mycoplasma.[1][3] The coding sequence of this compound corresponds to a truncated form of the eEF1A1 protein, lacking the initial 67 amino acids.[1][3] Some studies have also reported the presence of point mutations within the coding region, although other research suggests it may be a truncated but not mutated form of eEF1A1.[4]
The full-length this compound cDNA is approximately 2.0 kb, with the unique 5' UTR spanning about 630 bp.[3] Due to its nature as an aberrant transcript and a potential fusion product, a conventional exon-intron map for a this compound gene is not well-defined in existing literature. The oncogenic properties appear to be linked to the expression of this specific truncated and hybrid mRNA molecule.
Table 1: Structural Characteristics of Human this compound mRNA
| Feature | Description | Reference |
| Full-Length cDNA | Approximately 2.0 kb | [3] |
| 5' UTR | ~630 bp; homologous to Mycoplasma 23S rRNA | [3] |
| Coding Region | Truncated version of human eEF1A1, lacking the first 67 amino acids. Some reports indicate point mutations. | [1][3][4] |
| Oncogenic Nature | Confirmed through expression studies in nude mouse tumor formation assays. |
Signaling Pathway of Human this compound
The oncogenic activity of this compound is thought to be mediated through its interference with fundamental cellular processes, including protein translation and signal transduction.[1] While the precise signaling cascade is still under investigation, evidence suggests a potential link to the PI3K/Akt pathway. The structural similarity of the this compound protein to eEF1A1, which has roles beyond translation, including interactions with the cytoskeleton and signal transduction, suggests that the truncated this compound protein may aberrantly influence these pathways. The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.
Caption: Putative signaling pathway involving human this compound and the PI3K/Akt cascade.
Experimental Protocols for Human this compound Identification
The identification of the this compound oncogene was primarily achieved through Differential RNA Display and Rapid Expression Cloning .
This technique allows for the identification of differentially expressed genes between different cell populations.
Methodology:
-
RNA Isolation: Total RNA is extracted from the cell populations of interest (e.g., prostate cancer cells vs. normal prostate cells).
-
Reverse Transcription: A set of anchored oligo(dT) primers is used to reverse transcribe the mRNA into cDNA.
-
PCR Amplification: The resulting cDNA is amplified by PCR using the same anchored primers in combination with a set of arbitrary short primers.
-
Gel Electrophoresis: The PCR products are separated on a denaturing polyacrylamide gel.
-
Analysis: Bands that are present in one sample but not another represent differentially expressed genes. These bands can be excised, re-amplified, and sequenced for identification.
Caption: Experimental workflow for Differential RNA Display.
Tomato Pto-Interacting Protein 1 (Pti1)
In the tomato plant (Solanum lycopersicum), the Pti1 gene encodes a serine/threonine kinase that plays a crucial role in the plant's immune response to bacterial pathogens. It was identified as a protein that physically interacts with the disease resistance protein Pto.
Gene Structure and Exons of Tomato Pti1
The tomato Pti1 gene structure has been characterized, and its sequence information is available through GenBank. The gene consists of multiple exons and introns, which are transcribed and spliced to produce the mature mRNA that is translated into the Pti1 kinase.
Based on the analysis of GenBank accession number U28007, the following table summarizes the exon-intron structure of the tomato Pti1 gene.
Table 2: Exon-Intron Structure of Tomato Pti1 Gene (GenBank: U28007)
| Feature | Start Position | End Position | Length (bp) |
| Exon 1 | 1 | 240 | 240 |
| Intron 1 | 241 | 328 | 88 |
| Exon 2 | 329 | 427 | 99 |
| Intron 2 | 428 | 512 | 85 |
| Exon 3 | 513 | 611 | 99 |
| Intron 3 | 612 | 699 | 88 |
| Exon 4 | 700 | 804 | 105 |
| Intron 4 | 805 | 888 | 84 |
| Exon 5 | 889 | 1005 | 117 |
| Intron 5 | 1006 | 1090 | 85 |
| Exon 6 | 1091 | 1294 | 204 |
| Intron 6 | 1295 | 1378 | 84 |
| Exon 7 | 1379 | 1488 | 110 |
Pto-Mediated Signaling Pathway Involving Pti1
The Pti1 kinase is a key downstream component in the Pto-mediated signaling pathway, which is a model for gene-for-gene resistance in plants. This pathway is initiated by the recognition of a pathogen-derived effector protein, AvrPto, by the host Pto kinase.
References
- 1. An eEF1A1 truncation encoded by this compound exerts its oncogenic effect inside the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. An eEF1A1 truncation encoded by this compound exerts its oncogenic effect inside the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deconstructing this compound: this compound is a truncated, but not mutated, form of translation elongatin factor 1A1, eEF1A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
PTI-1 Expression in Normal Human Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PTI-1, or prostate tumor-inducing gene-1, has been identified as a putative oncogene with expression observed in various human carcinomas. Notably, this compound is characterized as a truncated and mutated form of the human elongation factor 1 alpha (eEF1A1). Its expression appears to be highly specific to cancerous tissues, with research indicating a general absence in normal human tissues. This guide provides a comprehensive overview of the current understanding of this compound expression in normal human tissues, detailing the experimental methodologies used for its detection and exploring its proposed functional roles.
Data Presentation: this compound Expression in Normal vs. Cancerous Tissues
The existing body of research strongly indicates that this compound expression is largely restricted to cancerous tissues. Quantitative data on this compound expression across a wide panel of normal human tissues is not extensively available, primarily because its expression is consistently reported as being below the limit of detection in the normal tissues that have been studied. The following tables summarize the available qualitative data on this compound mRNA expression.
Table 1: this compound mRNA Expression in Normal Human Tissues
| Tissue | Expression Status | Method of Detection |
| Prostate | Not Detected | RT-PCR |
| Benign Prostatic Hypertrophy | Not Detected | RT-PCR |
| Cerebellum | Not Detected | Northern Blot |
| Blood (from healthy individuals) | Not Detected | RT-PCR |
Table 2: this compound mRNA Expression in Human Carcinoma Cell Lines and Tissues
| Tissue/Cell Line | Expression Status | Method of Detection |
| Prostate Carcinoma | Detected | RT-PCR, in situ PCR |
| Breast Carcinoma Cell Lines | Detected | RT-PCR |
| Colon Carcinoma Cell Lines | Detected | RT-PCR |
| Lung Carcinoma Cell Lines | Detected | Northern Blot |
Experimental Protocols
The detection of this compound has primarily been achieved through nucleic acid-based methods. The following are detailed methodologies based on the available literature.
Reverse Transcription Polymerase Chain Reaction (RT-PCR)
RT-PCR is a sensitive method used to detect the presence of specific RNA transcripts. For this compound, this technique is particularly effective due to the unique structure of the this compound transcript, which includes a 5' untranslated region (UTR) with homology to Mycoplasma 23S rRNA and a 3' region corresponding to a truncated eEF1A1.[1]
Protocol Outline:
-
RNA Extraction: Total RNA is extracted from tissue samples or cell lines using standard methods such as TRIzol reagent or column-based kits. The quality and integrity of the RNA should be assessed by spectrophotometry and gel electrophoresis.
-
Reverse Transcription (RT): First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
PCR Amplification: The resulting cDNA is then used as a template for PCR amplification. Specific primers are designed to amplify a region spanning the unique junction between the 5' UTR and the eEF1A1 coding sequence of the this compound transcript.[1]
-
Forward Primer: Targets the 5' UTR of the this compound transcript.
-
Reverse Primer: Targets the coding region of the eEF1A1 portion of the this compound transcript.
-
-
Analysis: The PCR products are analyzed by agarose gel electrophoresis to verify the size of the amplicon. The identity of the PCR product can be further confirmed by Southern blotting with a specific internal probe or by direct sequencing.
Northern Blot Analysis
Northern blotting is used to detect and analyze the size of specific RNA molecules in a sample.
Protocol Outline:
-
RNA Extraction and Electrophoresis: Total RNA is extracted as described for RT-PCR. A specified amount of total RNA (e.g., 10-20 µg) is then separated by size using denaturing agarose gel electrophoresis.
-
Transfer: The separated RNA is transferred from the gel to a solid support membrane (e.g., nylon or nitrocellulose).
-
Hybridization: The membrane is incubated with a labeled probe specific to the 5' region of the this compound transcript. The probe is typically a DNA fragment that has been radioactively or chemiluminescently labeled.
-
Washing and Detection: The membrane is washed to remove any unbound probe, and the signal from the hybridized probe is detected by autoradiography or imaging.
In Situ PCR
In situ PCR is a technique that allows for the detection of specific DNA or RNA sequences within the context of the tissue architecture.
Protocol Outline:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.
-
Permeabilization: The tissue is treated with proteinase K to allow for the entry of PCR reagents.
-
Reverse Transcription (for RNA detection): For the detection of this compound mRNA, a reverse transcription step is performed directly on the tissue section to synthesize cDNA.
-
In Situ PCR Amplification: The PCR reaction is carried out directly on the tissue section using primers specific for this compound. The amplified product is labeled with a detectable marker (e.g., digoxigenin).
-
Detection: The labeled PCR product is detected using an antibody-based method, resulting in a colored precipitate at the site of amplification.
Mandatory Visualizations
Experimental Workflow for this compound Detection
References
Role of Pti-1 in prostate cancer development
https_vertexaisearch_cloud_google_com/grounding_api_redirect/AUZIYQF2zVWVDPSfhwMKKQM9EqkuFfYFaYVRjFJgr2uEBCU3ctSqQzKSTFtGrsvzcME2ibxfrTjQ_9tLsm4AQcxjamPIu2mrDclEYH1PJVEO30GMvt2I2k_2SGR8UonMd5jvAhT6w_GhSVfgxZSi 1
[2] Kinase Assay Kits - Discover the Best Assay Kits for Your Research (2024-03-27) Kinase assay kits are used to measure the activity of kinases, which are enzymes that catalyze the phosphorylation of specific substrates. These kits are essential tools in drug discovery, signal transduction research, and cancer biology. They typically include a kinase, a substrate, ATP, and a detection reagent. The assay works by measuring the amount of phosphorylated substrate, which is proportional to the kinase activity. There are various types of kinase assay kits available, including radiometric, fluorescence, and luminescence-based assays. The choice of kit depends on the specific application, the sensitivity required, and the available equipment. ... (2024-03-27)
-
"What are the different types of kinase assays?"
-
What is a kinase assay used for?
-
What is the principle of kinase assay?
-
What are the components of a kinase assay?
-
What is the most common method to measure kinase activity?
-
How do you perform a kinase assay?
-
What is an example of a kinase assay?
-
"What is the difference between a kinase assay and a phosphatase assay?"
-
How do you measure kinase activity in vitro?
-
What is a coupled kinase assay?
-
What is the ADP-Glo kinase assay?
-
What is the HTRF kinase assay?
-
What is a Z-Lyte kinase assay?
-
What are the advantages of using a kinase assay kit?
-
How do you choose the right kinase assay kit for your research?
-
What are some common troubleshooting tips for kinase assays?
-
What are the latest advances in kinase assay technology?
-
What are the applications of kinase assays in drug discovery? ... (2024-03-27) The most common method to measure kinase activity is by using a kinase assay kit. These kits provide a standardized and reliable method for measuring kinase activity. They are available for a wide range of kinases and can be used for high-throughput screening of kinase inhibitors. 3 In-Depth Technical Guide on the Role of Pti-1 in Prostate Cancer Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostate tumor-inducing gene 1 (this compound) has been identified as a putative oncogene with differential expression in prostate cancer. This technical guide provides a comprehensive overview of the current understanding of this compound's role in the development and progression of prostate cancer. It delves into the molecular characteristics of this compound, its signaling pathways, and its potential as a diagnostic and therapeutic target. This document synthesizes available quantitative data, details key experimental methodologies, and presents visual representations of associated signaling cascades and workflows to facilitate a deeper understanding for researchers and professionals in the field.
Introduction
Prostate cancer is a leading cause of cancer-related mortality in men.[4] The identification of molecular drivers of prostate cancer is crucial for the development of novel diagnostic and therapeutic strategies. This compound, also known as prostate tumor-inducing gene 1, was first identified through rapid expression cloning and differential RNA display techniques.[5][6] It is differentially expressed in prostate carcinoma tissues and cell lines compared to normal prostate tissue and benign prostatic hypertrophy.[6][7] This guide explores the multifaceted role of this compound in prostate cancer, from its basic biology to its clinical implications.
Molecular Profile of this compound
The this compound gene is a unique fusion gene.[8] Its structure consists of a 5' untranslated region (UTR) that shares significant sequence homology with the 23S ribosomal RNA of Mycoplasma hyopneumoniae and a 3' sequence that encodes a truncated and mutated form of human elongation factor 1α (eEF1A1).[5][9] In vitro translation studies have shown that the this compound cDNA encodes a protein of approximately 46-kDa.[6][10]
Key Molecular Features:
-
Fusion Gene: Composed of a bacterial-like 5' UTR and a human gene fragment.[8]
-
Protein Product: A truncated and mutated version of human elongation factor 1α.[5][7]
-
Expression Pattern: Detected in prostate, breast, colon, and lung carcinoma cell lines, but not in several other cancer cell lines like melanoma and neuroblastoma.[6]
Role of this compound in Oncogenesis
Compelling evidence suggests that this compound functions as a dominant-acting oncogene.[4][9] Its expression is directly implicated in controlling cell growth and maintaining a transformed phenotype.[4]
Tumorigenic Potential
Stable expression of the this compound gene in normal rat embryo fibroblast cells has been shown to induce an aggressive tumorigenic phenotype in nude mice.[4] This demonstrates the direct oncogenic potential of this compound. Conversely, inhibiting this compound expression using antisense oligonucleotides leads to a reversal of the cancerous phenotype, characterized by a more normal cellular morphology, and suppressed anchorage-independent growth and tumorigenicity.[4]
Data on Tumorigenicity
| Cell Line | Transfection | Tumorigenicity in Nude Mice | Reference |
| CREF-Trans 6 | This compound | Aggressive tumor formation | [4] |
| CREF-Trans 6:4 NMT | Antisense this compound | Suppression of tumorigenic potential | [4] |
This compound as a Diagnostic and Prognostic Marker
The differential expression of this compound in cancerous versus normal prostate tissues makes it a promising candidate for a diagnostic and prognostic marker.[5][7]
Detection in Patient Samples
Reverse transcription-PCR (RT-PCR) has been successfully used to detect this compound transcripts in blood samples from patients with prostate carcinoma.[5][7] This suggests its potential as a non-invasive biomarker for detecting circulating prostate cancer cells.[5][7] The sensitivity of this method is remarkable, with the ability to detect one prostate carcinoma cell in 10⁸ cells that do not express this compound.[5][7][9]
This compound Signaling and Therapeutic Targeting
While the precise signaling pathways involving this compound are still under investigation, its structural similarity to elongation factor 1α suggests a potential role in protein translation, which could contribute to carcinoma development.[6] The oncogenic nature of this compound and its restricted expression in cancer cells make it an attractive target for therapeutic intervention.[4]
Antisense Therapy
Studies have demonstrated that blocking this compound expression with antisense molecules can effectively nullify cancer phenotypes, providing a strong rationale for developing this compound-targeted therapies.[4]
Potential Signaling Interactions
Further research is needed to elucidate the specific signaling cascades modulated by this compound. A hypothetical signaling pathway is presented below.
Caption: Hypothetical this compound signaling pathway leading to tumorigenesis.
Key Experimental Protocols
Reproducible and robust experimental protocols are fundamental to advancing our understanding of this compound. Below are detailed methodologies for key experiments cited in this compound research.
Reverse Transcription-PCR (RT-PCR) for this compound Detection
This protocol is designed to detect the presence of this compound mRNA in total RNA samples from cell lines or patient tissues.
Materials:
-
Total RNA extracted from samples
-
Reverse transcriptase
-
RNase inhibitor
-
dNTPs
-
This compound specific primers (5'-UTR and coding region specific)
-
Taq DNA polymerase
-
PCR buffer
-
Nuclease-free water
Procedure:
-
Reverse Transcription:
-
In a sterile, nuclease-free tube, combine 1-5 µg of total RNA, oligo(dT) or random hexamer primers, and nuclease-free water.
-
Incubate at 65°C for 5 minutes, then place on ice.
-
Add reverse transcription buffer, dNTPs, RNase inhibitor, and reverse transcriptase.
-
Incubate at 42°C for 1 hour, followed by heat inactivation at 70°C for 15 minutes.
-
-
PCR Amplification:
-
In a PCR tube, combine the synthesized cDNA, this compound specific forward and reverse primers, PCR buffer, dNTPs, and Taq DNA polymerase.
-
Perform PCR with the following cycling conditions:
-
Initial denaturation: 94°C for 5 minutes.
-
30-35 cycles of:
-
Denaturation: 94°C for 30 seconds.
-
Annealing: 55-60°C for 30 seconds (optimize for specific primers).
-
Extension: 72°C for 1 minute.
-
-
Final extension: 72°C for 10 minutes.
-
-
-
Analysis:
Caption: Workflow for the detection of this compound transcripts using RT-PCR.
Antisense Inhibition of this compound Expression
This protocol describes the use of antisense oligonucleotides to specifically block this compound expression in cultured cells.
Materials:
-
Prostate cancer cell line expressing this compound
-
Antisense oligonucleotide targeting this compound mRNA
-
Control (scrambled) oligonucleotide
-
Transfection reagent (e.g., lipofectamine)
-
Cell culture medium and supplements
Procedure:
-
Cell Seeding:
-
Seed the prostate cancer cells in a multi-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
-
Transfection:
-
Dilute the antisense or control oligonucleotide in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted oligonucleotide and transfection reagent and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the transfection complexes to the cells and incubate for 4-6 hours.
-
Replace the medium with complete growth medium.
-
-
Analysis of this compound Inhibition:
-
After 24-72 hours, harvest the cells.
-
Assess the level of this compound mRNA by RT-qPCR or Northern blotting.
-
Evaluate the this compound protein level by Western blotting.
-
-
Functional Assays:
-
Perform cellular assays to assess the effect of this compound inhibition on cancer phenotypes, such as cell proliferation, anchorage-independent growth (soft agar assay), and tumorigenicity in animal models.[4]
-
Conclusion and Future Directions
This compound has emerged as a significant player in the molecular landscape of prostate cancer. Its oncogenic properties and specific expression in cancer cells position it as a valuable target for the development of novel diagnostic and therapeutic strategies.[4] Future research should focus on elucidating the detailed molecular mechanisms by which this compound drives tumorigenesis, including the identification of its downstream signaling partners and the full scope of its impact on cellular processes. Such investigations will be instrumental in translating the foundational knowledge of this compound into clinical applications that can improve outcomes for patients with prostate cancer.
References
- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 2. Antisense inhibition of the this compound oncogene reverses cancer phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Identification of the human prostatic carcinoma oncogene this compound by rapid expression cloning and differential RNA display - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human prostatic carcinoma oncogene this compound is expressed in human tumor cell lines and prostate carcinoma patient blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
- 9. pnas.org [pnas.org]
- 10. Antisense inhibition of the this compound oncogene reverses cancer phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Pti-1 (eEF1A2) Expression in Breast Cancer Subtypes: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the expression, prognostic significance, and signaling pathways of the Prostate Tumor-Inducing Gene 1 (Pti-1), also known as eukaryotic elongation factor 1 alpha 2 (eEF1A2), across various subtypes of breast cancer. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and breast cancer research.
Introduction to this compound/eEF1A2
Initially identified as a putative oncogene in prostate cancer, this compound is a protein that has garnered significant attention in the field of oncology. It is encoded by the EEF1A2 gene and represents a truncated and mutated form of the human elongation factor 1 alpha.[1] While its canonical function is in protein synthesis, emerging evidence points to its critical non-canonical roles in tumorigenesis. Expression of this compound has been observed in various malignancies, including breast, colon, and lung cancers.[1] In the context of breast cancer, this compound/eEF1A2 is considered a novel oncogene, with studies indicating its increased expression in a significant portion of human breast tumors.[2]
This compound/eEF1A2 Expression Across Breast Cancer Subtypes
The expression of this compound/eEF1A2 in breast cancer is heterogeneous and appears to be subtype-specific, which has significant implications for its role as a biomarker and therapeutic target. While this compound/eEF1A2 is hardly detectable in normal breast tissue, it is upregulated in a majority of breast tumors.[1][3] High levels of the eEF1A2 protein have been detected in approximately 60% of primary breast tumors.[1][4]
Analysis of data from The Cancer Genome Atlas (TCGA) reveals differential mRNA expression of EEF1A2 across breast cancer subtypes. Notably, EEF1A2 transcript levels are significantly overexpressed in breast cancer tissues compared to normal tissues.[5] One study highlighted a significant association between high EEF1A2 expression and estrogen receptor (ER)-positive tumors.[2]
| Breast Cancer Subtype | This compound/eEF1A2 mRNA Expression Level (TCGA Data) | This compound/eEF1A2 Protein Expression (IHC) | Prognostic Significance |
| Luminal A | Elevated in ER-positive tumors | Moderate to Strong in a subset of tumors | Worse Distant Metastasis-Free Survival with high expression[5] |
| Luminal B | Elevated in ER-positive tumors | Moderate to Strong in a subset of tumors | Data not specifically available; generally associated with ER+ status |
| HER2-Positive | Variable | Independent of HER2 status[4] | Favorable Post-Progression Survival with high expression[5] |
| Triple-Negative (TNBC) | Elevated | Elevated levels observed | Poor prognosis associated with high expression |
This table summarizes findings from multiple sources and TCGA database analysis; direct comparative studies with standardized scoring across all subtypes are limited.
Prognostic Significance of this compound/eEF1A2 in Breast Cancer
The prognostic value of this compound/eEF1A2 expression in breast cancer appears to be complex and context-dependent, varying significantly among the different molecular subtypes.
A comprehensive study analyzing 438 primary breast tumors revealed that high eEF1A2 protein expression was a significant predictor of a favorable outcome, with an increased probability of 20-year survival.[4] This association was particularly notable in patients with HER2-negative tumors or those with lymph node involvement.[4]
Conversely, in the aggressive Triple-Negative Breast Cancer (TNBC) subtype, elevated levels of eEF1A2 protein are associated with a poor prognosis. This finding underscores the subtype-specific role of eEF1A2 in breast cancer progression and highlights its potential as a prognostic biomarker in TNBC.
This compound/eEF1A2 Signaling Pathway in Breast Cancer
Recent research has begun to elucidate the molecular mechanisms through which this compound/eEF1A2 exerts its oncogenic functions in breast cancer. A key pathway involves the regulation of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.
Under normoxic (normal oxygen) conditions, eEF1A2 can trigger the expression of Hypoxia-Inducible Factor 1-alpha (HIF1A) through the activation of the ERK-Myc and mTOR signaling pathways.[6] HIF1A is a master regulator of the cellular response to hypoxia and a key driver of angiogenesis. The activation of these pathways by eEF1A2 leads to increased production of vascular endothelial growth factor (VEGF), a potent angiogenic factor. This, in turn, promotes the growth, movement, and tube formation of endothelial cells, the building blocks of blood vessels.[6]
Furthermore, under hypoxic (low oxygen) conditions, a positive feedback loop is established where hypoxia induces the expression of eEF1A2, which in turn further stimulates HIF1A activity.[6] This reciprocal regulation amplifies the angiogenic signaling, contributing to tumor progression. The binding of HIF1A to the EEF1A2 promoter has been confirmed, indicating a direct transcriptional regulation.[6] This signaling cascade suggests that eEF1A2 plays a dual role in promoting both epithelial-mesenchymal transition (EMT) and angiogenesis, making it a compelling target for therapeutic intervention.[6]
Experimental Protocols for this compound/eEF1A2 Detection
Accurate and reproducible measurement of this compound/eEF1A2 expression is critical for both research and potential clinical applications. The following sections provide detailed methodologies for the detection of this compound/eEF1A2 at the protein and mRNA levels.
Immunohistochemistry (IHC) for this compound/eEF1A2 Protein Expression in FFPE Tissues
This protocol is designed for the detection of this compound/eEF1A2 protein in formalin-fixed, paraffin-embedded (FFPE) breast cancer tissue sections.
1. Deparaffinization and Rehydration:
-
Place slides in a xylene bath twice for 5 minutes each.
-
Transfer slides through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.
-
Rinse slides in distilled water for 5 minutes.
2. Antigen Retrieval:
-
Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).
-
Heat the solution to 95-100°C for 20-30 minutes in a water bath or steamer.
-
Allow slides to cool to room temperature for 20 minutes.
-
Rinse slides in Tris-buffered saline with Tween 20 (TBST).
3. Blocking and Antibody Incubation:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Rinse with TBST.
-
Block non-specific binding with a protein block solution for 20 minutes.
-
Incubate with a primary antibody specific for eEF1A2 (dilution to be optimized, typically 1:100 to 1:500) overnight at 4°C in a humidified chamber.
4. Detection:
-
Rinse slides with TBST three times for 5 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Rinse with TBST three times for 5 minutes each.
-
Apply 3,3'-Diaminobenzidine (DAB) chromogen solution and monitor for color development (typically 1-10 minutes).
-
Stop the reaction by immersing the slides in distilled water.
5. Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Differentiate with acid alcohol and blue in running tap water.
-
Dehydrate slides through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
Semi-quantitative Scoring (H-Score): The expression of eEF1A2 can be semi-quantitatively assessed using an H-score, which considers both the intensity and the percentage of stained tumor cells. The H-score is calculated as follows: H-score = (1 × % of weakly stained cells) + (2 × % of moderately stained cells) + (3 × % of strongly stained cells). The final score ranges from 0 to 300.
Western Blotting for this compound/eEF1A2 Protein in Breast Cancer Cell Lines
This protocol is suitable for detecting this compound/eEF1A2 protein in lysates from breast cancer cell lines such as MCF-7 (ER-positive) and MDA-MB-231 (Triple-Negative).
1. Cell Lysis:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
3. SDS-PAGE and Electrotransfer:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on a 10% or 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for eEF1A2 (dilution to be optimized) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
5. Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using an imaging system or X-ray film.
-
Normalize the signal to a loading control such as β-actin or GAPDH.
Real-Time Quantitative PCR (RT-qPCR) for this compound/eEF1A2 mRNA
This protocol outlines the steps for quantifying this compound/eEF1A2 mRNA levels in breast cancer cells or tissues.
1. RNA Extraction:
-
Extract total RNA from cells or tissues using a TRIzol-based method or a commercial RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by checking for intact ribosomal RNA bands on an agarose gel.
2. cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random hexamer primers.
-
Follow the manufacturer's protocol for the reverse transcriptase enzyme.
3. qPCR:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for EEF1A2, and a SYBR Green or TaqMan-based master mix.
-
Primer Sequences for Human EEF1A2:
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Generate a melt curve to verify the specificity of the amplification products for SYBR Green-based assays.
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for EEF1A2 and the housekeeping gene.
-
Calculate the relative expression of EEF1A2 using the ΔΔCt method.
References
- 1. Frontiers | The eEF1A Proteins: At the Crossroads of Oncogenesis, Apoptosis, and Viral Infections [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Expression of protein elongation factor eEF1A2 predicts favorable outcome in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The expression profile and prognostic significance of eukaryotic translation elongation factors in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EEF1A2 promotes HIF1A mediated breast cancer angiogenesis in normoxia and participates in a positive feedback loop with HIF1A in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. origene.com [origene.com]
Pti-1 and its Link to Cell Proliferation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The prostate tumor-inducing gene 1 (Pti-1), a putative oncogene, has garnered significant interest in cancer research due to its differential expression in various malignancies, including prostate, breast, and colon carcinomas, while being absent in normal tissues and benign prostatic hyperplasia[1][2]. Structurally, this compound is a unique chimeric molecule, comprising a 5' untranslated region (UTR) with significant homology to the 23S rRNA of Mycoplasma hyopneumoniae and a 3' sequence encoding a truncated and mutated version of the human elongation factor 1-alpha (eEF1A1)[1][2][3]. Its oncogenic potential is underscored by evidence suggesting its role in neoplastic transformation and the reversal of cancerous phenotypes upon the inhibition of its expression[4]. This guide provides a comprehensive technical overview of this compound, its established and putative links to cell proliferation signaling pathways, and detailed experimental methodologies for its study.
This compound and Cell Proliferation: Mechanistic Insights
The oncogenic nature of this compound inherently suggests its involvement in promoting cell proliferation. While the precise mechanisms are still under investigation, several lines of evidence point towards its role in modulating key signaling pathways that govern cell cycle progression and apoptosis.
Putative Signaling Pathways
Relaxin-Dependent Signaling and PI3K/Akt Pathway Activation:
Bioinformatic analyses suggest a fascinating hypothesis for this compound's oncogenic activity. It is proposed that an alternative upstream start codon within the this compound mRNA may initiate the synthesis of a peptide with homology to relaxin, a hormone known to promote prostate cancer progression[1]. This "uthis compound" peptide could potentially interact with relaxin receptors, such as RXFP1, thereby activating downstream signaling cascades implicated in cell proliferation[1].
The relaxin/RXFP1 signaling axis has been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, a central regulator of cell growth, survival, and proliferation[5]. Activation of this pathway is a frequent event in many cancers, leading to reduced apoptosis and increased cell division[6]. Suppression of relaxin/RXFP1 signaling in prostate cancer cells has been demonstrated to decrease cell growth[5]. Given the potential of this compound to produce a relaxin-like peptide, it is plausible that this compound contributes to cell proliferation through the activation of the PI3K/Akt pathway.
Caption: Putative this compound-mediated activation of the PI3K/Akt pathway via a relaxin-like peptide.
G1 Phase Cell Cycle Arrest upon this compound Silencing:
Direct evidence linking this compound to cell cycle control comes from studies involving its silencing. Transient reduction of this compound expression in human prostate cancer cell lines has been shown to inhibit cellular growth and induce a block in the G1 phase of the cell cycle[2]. This suggests that this compound plays a crucial role in the G1 to S phase transition, a critical checkpoint for cell proliferation. The G1 phase is regulated by the activity of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, in complex with D-type cyclins. The activity of these complexes is, in turn, controlled by CDK inhibitors (CKIs) such as p21Cip1 and p27Kip1. The G1 arrest observed upon this compound knockdown implies that this compound may directly or indirectly regulate the expression or activity of these key cell cycle components.
Caption: Proposed role of this compound in regulating the G1-S phase transition.
Quantitative Data on this compound and Cell Proliferation
While direct quantitative data on this compound's effect on cell proliferation is limited in the available literature, studies on the related relaxin signaling pathway provide valuable insights.
| Condition | Effect on Cell Growth | Cell Lines | Reference |
| Suppression of relaxin/RXFP1 expression via short interfering RNAs | 10-25% decrease | LNCaP, PC3 | [5] |
| Stimulation with relaxin | Increased proliferation | LNCaP, PC3 | [5] |
| Silencing of this compound | Inhibition of cellular growth, G1 phase block | DU145 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound. Note that specific primer and probe sequences for this compound are often not explicitly stated in the main body of publications and may require access to supplementary materials or direct contact with the authors.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for this compound Detection
This protocol is a standard method for detecting the presence of this compound mRNA in cell lines and patient samples.
1. RNA Extraction:
-
Materials: Trizol reagent, chloroform, isopropanol, 75% ethanol (in RNase-free water), RNase-free water or 0.5% SDS solution.
-
Procedure:
-
Lyse cultured cells with Trizol reagent (1 ml per well of a 6-well plate).
-
Homogenize the lysate by pipetting and incubate for 5 minutes at room temperature.
-
Add 0.2 ml of chloroform per 1 ml of Trizol, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature.
-
Centrifuge at ≤12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 0.5 ml of isopropanol, incubate for 10 minutes at room temperature, and centrifuge at ≤12,000 x g for 10 minutes at 4°C.
-
Wash the RNA pellet with 1 ml of 75% ethanol and centrifuge at ≤7,500 x g for 5 minutes at 4°C.
-
Air-dry the pellet for 5-10 minutes (do not over-dry).
-
Dissolve the RNA in RNase-free water.
-
2. Reverse Transcription (cDNA Synthesis):
-
Materials: Reverse transcriptase (e.g., SuperScript II), 10x PCR buffer, dNTPs, MgCl₂, random primers or oligo(dT) primers.
-
Procedure:
-
Heat 5 µg of total RNA in a 10 µl volume at 65°C for 5-10 minutes, then quench on ice.
-
Prepare a master mix containing 10x PCR buffer, dNTPs, MgCl₂, and primers.
-
Add the master mix to the denatured RNA.
-
Add reverse transcriptase.
-
Incubate according to the manufacturer's instructions (e.g., 25°C for 10 min, 42°C for 50 min, 70°C for 15 min).
-
3. PCR Amplification:
-
Materials: Taq polymerase, 10x PCR buffer, forward and reverse primers specific for this compound, nuclease-free water.
-
Procedure:
-
Prepare a PCR master mix containing 10x PCR buffer, Taq polymerase, this compound specific primers, and water.
-
Add cDNA template to the master mix.
-
Perform PCR with cycling conditions such as:
-
Initial denaturation: 95°C for 5 minutes.
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 45 seconds (annealing temperature should be optimized for the specific primers).
-
Extension: 72°C for 60 seconds.
-
-
Final extension: 72°C for 10 minutes.
-
-
4. Analysis:
-
Analyze PCR products by agarose gel electrophoresis.
Caption: Workflow for the detection of this compound mRNA using RT-PCR.
Antisense Inhibition of this compound Expression
This technique is used to specifically block the translation of this compound mRNA to study the functional consequences of its downregulation.
1. Antisense Oligonucleotide Design:
-
Design short, single-stranded DNA molecules (oligonucleotides) that are complementary to a specific region of the this compound mRNA. The sequence should be chosen to be unique to this compound to avoid off-target effects.
2. Cell Culture and Transfection:
-
Materials: Prostate cancer cell line (e.g., DU145), appropriate cell culture medium, transfection reagent (e.g., Lipofectamine), antisense oligonucleotides, and a control (scrambled) oligonucleotide.
-
Procedure:
-
Plate cells to be 70-90% confluent at the time of transfection.
-
Dilute the antisense or control oligonucleotide in a serum-free medium.
-
Dilute the transfection reagent in a separate tube of serum-free medium.
-
Combine the diluted oligonucleotide and transfection reagent and incubate to allow complex formation.
-
Add the complexes to the cells and incubate for the desired time (e.g., 24-72 hours).
-
3. Analysis of this compound Knockdown and Phenotypic Effects:
-
This compound Expression: Confirm the reduction of this compound mRNA and/or protein levels using RT-qPCR or Western blotting.
-
Cell Proliferation Assays:
-
Cell Counting: Directly count the number of viable cells at different time points after transfection.
-
MTT/XTT Assays: Measure the metabolic activity of the cells as an indicator of cell viability and proliferation.
-
-
Cell Cycle Analysis:
-
Use flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after staining with a DNA-binding dye (e.g., propidium iodide).
-
Caption: Experimental workflow for antisense-mediated knockdown of this compound.
In Situ PCR for this compound Detection in Tissues
In situ PCR allows for the detection of this compound expression within the morphological context of a tissue section.
1. Tissue Preparation:
-
Materials: Paraffin-embedded tissue sections, xylene, ethanol series, proteinase K.
-
Procedure:
-
Deparaffinize tissue sections by washing with xylene.
-
Rehydrate the sections through a graded ethanol series.
-
Perform antigen retrieval if necessary.
-
Digest with proteinase K to permeabilize the cells. The concentration and duration of this step need to be optimized for the specific tissue type.
-
2. In Situ PCR/RT-PCR:
-
Materials: In situ PCR machine or thermal cycler with slide adapter, PCR mix (Taq polymerase, dNTPs, this compound specific primers), and for RNA detection, reverse transcriptase.
-
Procedure:
-
For RNA detection, perform an in situ reverse transcription step on the slide.
-
Apply the PCR mix to the tissue section.
-
Cover with a coverslip and seal to prevent evaporation.
-
Perform PCR amplification in a thermal cycler adapted for slides.
-
3. Detection of Amplified Product:
-
Materials: Labeled probe specific for the this compound amplicon (e.g., biotin or digoxigenin-labeled), detection system (e.g., streptavidin-HRP and a chromogenic substrate, or a fluorescently labeled antibody).
-
Procedure:
-
Perform in situ hybridization with the labeled probe.
-
Wash to remove the unbound probe.
-
Apply the detection reagents.
-
Visualize the signal under a microscope.
-
Conclusion
This compound stands as a promising biomarker and a potential therapeutic target in several cancers, particularly prostate cancer. Its unique structure and its putative role in activating key cell proliferation pathways, such as the PI3K/Akt pathway, possibly through a relaxin-dependent mechanism, highlight its importance in oncogenesis. The demonstrated G1 phase cell cycle arrest upon this compound silencing further solidifies its connection to the core machinery of cell division. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate role of this compound in cell proliferation and to explore its potential as a target for novel anti-cancer therapies. Future research should focus on elucidating the direct downstream effectors of this compound and on obtaining more extensive quantitative data to fully understand its impact on cancer cell biology.
References
- 1. researchgate.net [researchgate.net]
- 2. The relaxin family peptide receptor 1 (RXFP1): An emerging player in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Relaxin/Insulin-like Family Peptide Receptor 1 and 2 with Small Molecule Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. sdbonline.org [sdbonline.org]
The PTI-1 Oncogene: A Comprehensive Technical Guide to its Signaling in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Prostate Tumor-Inducing Gene 1 (PTI-1) has been identified as a putative oncogene with differential expression in a variety of human cancers, including prostate, breast, colon, and lung carcinomas, while being absent in corresponding normal tissues.[1][2] Its unique chimeric structure, comprising a 5' untranslated region (UTR) with homology to prokaryotic ribosomal RNA and a coding sequence for a truncated and mutated eukaryotic elongation factor 1α (eEF1A1), positions it as a novel player in oncogenesis.[2][3] While a definitive linear signaling cascade for this compound remains to be fully elucidated, compelling evidence points towards three primary mechanisms of action: the potential activation of the relaxin signaling pathway, the induction of protein translational infidelity, and the alteration of the actin cytoskeleton. This technical guide provides an in-depth exploration of the current understanding of this compound signaling in cancer cells, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and drug development efforts.
Core Concepts of this compound Signaling
The oncogenic potential of this compound is not attributed to a single, well-defined signaling pathway but rather to a combination of proposed molecular mechanisms that collectively contribute to the cancer phenotype.
Proposed Mechanism 1: Activation of the Relaxin Signaling Pathway
A compelling hypothesis suggests that an alternative open reading frame within the this compound mRNA can be translated into a peptide, termed uthis compound, which shares homology with the hormone relaxin. This peptide is proposed to activate the relaxin receptor, RXFP1, a G-protein coupled receptor (GPCR), thereby hijacking its downstream signaling cascades.[4] Activation of RXFP1 by relaxin (and putatively by uthis compound) is known to trigger multiple signaling pathways with pro-survival and pro-angiogenic effects.[4][5]
These pathways include:
-
The cAMP/PKA Pathway: Activation of Gs proteins leads to adenylyl cyclase (AC) activation, increased cyclic AMP (cAMP) levels, and subsequent activation of Protein Kinase A (PKA).[5][6]
-
The PI3K/Akt Pathway: G protein beta-gamma subunits can activate Phosphoinositide 3-kinase (PI3K), leading to the activation of Akt, a key regulator of cell survival and proliferation.[5][7]
-
The MAPK/ERK Pathway: Relaxin signaling has been shown to activate the Ras/Raf/MEK/ERK (MAPK) pathway, which is crucial for cell growth and differentiation.[5][8]
References
- 1. Identification of the human prostatic carcinoma oncogene this compound by rapid expression cloning and differential RNA display - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the human prostatic carcinoma oncogene this compound by rapid expression cloning and differential RNA display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.au.dk [pure.au.dk]
- 4. Understanding relaxin signalling at the cellular level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relaxin Stimulates Multiple Signaling Pathways: Activation of cAMP, PI3K, and PKCζ in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relaxin activates multiple cAMP signaling pathway profiles in different target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | RXFP1 Receptor Activation by Relaxin-2 Induces Vascular Relaxation in Mice via a Gαi2-Protein/PI3Kß/γ/Nitric Oxide-Coupled Pathway [frontiersin.org]
- 8. Relaxin activates the MAP kinase pathway in human endometrial stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Downstream Targets of Pti1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pto-interacting protein 1 (Pti1), a serine/threonine kinase, plays a pivotal role in plant defense signaling. Initially identified through its interaction with the tomato resistance protein Pto, Pti1 is a key component in the signaling cascade that leads to disease resistance.[1] This technical guide provides an in-depth exploration of the downstream targets of Pti1, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways. Understanding the molecular mechanisms downstream of Pti1 is crucial for the development of novel strategies to enhance plant immunity and for the identification of potential targets for disease control.
Pti1 Signaling Pathways
Pti1 is a central node in the plant immune response, integrating signals from upstream receptors and propagating them to downstream effectors. The primary upstream activator of Pti1 is the Pto kinase, which phosphorylates Pti1, initiating a signaling cascade.[2] This activation leads to a variety of downstream responses, including the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) cascades, and transcriptional reprogramming of defense-related genes.
Pti1-Mediated Signaling Cascade
The activation of Pti1 by Pto triggers a phosphorylation cascade that ultimately leads to the activation of downstream defense responses. This pathway is a critical component of both PAMP-triggered immunity (PTI) and effector-triggered immunity (ETI).
Quantitative Analysis of Downstream Targets
The activation of Pti1 leads to quantifiable changes in downstream cellular processes. These include alterations in gene expression and the production of signaling molecules.
Gene Expression Changes
The transcription factors Pti4, Pti5, and Pti6 are key downstream effectors of Pti1 signaling.[3] These Ethylene Response Factors (ERFs) bind to the GCC box cis-element in the promoters of various pathogenesis-related (PR) genes, activating their transcription.[4]
| Target Gene/Element | Effector Protein | Fold Change in Expression/Activity | Experimental System | Reference |
| GCC box-luciferase | Pti5 | 3-fold increase | Arabidopsis protoplasts | [4] |
| GCC box-luciferase | Pti6 | 4-fold increase | Arabidopsis protoplasts | [4] |
| GAL4-UAS-GUS | GAL4DB-Pti4 | 3.4-fold increase | Arabidopsis protoplasts | [4] |
| GAL4-UAS-GUS | GAL4DB-Pti5 | 1.7-fold increase | Arabidopsis protoplasts | [4] |
| GAL4-UAS-GUS | GAL4DB-Pti6 | 1.8-fold increase | Arabidopsis protoplasts | [4] |
| PR1 | Pti4/5/6 | Upregulated | Transgenic Arabidopsis | [4] |
| PR2 | Pti4/5/6 | Upregulated | Transgenic Arabidopsis | [4] |
| PR3 | Pti4 | Upregulated | Transgenic Arabidopsis | [4] |
| PR4 | Pti4 | Upregulated | Transgenic Arabidopsis | [4] |
| PDF1.2 | Pti4 | Highly Upregulated | Transgenic Arabidopsis | [4] |
Production of Reactive Oxygen Species (ROS)
Pti1 is a positive regulator of the oxidative burst, a rapid production of ROS that is a hallmark of the plant immune response. Silencing of Pti1 in tomato has been shown to significantly reduce ROS production.
| Condition | Effect on ROS Production | Experimental System | Reference |
| hpPti1 (hairpin-Pti1) plants | ~50% reduction | Tomato leaf discs |
Key Experimental Protocols
The investigation of Pti1 and its downstream targets relies on a variety of molecular and biochemical techniques. Detailed protocols for some of the most critical experiments are provided below.
Yeast Two-Hybrid (Y2H) Screening
The Y2H system is a powerful technique for identifying protein-protein interactions. It was instrumental in the initial discovery of Pti1 as a Pto-interacting protein.
Principle: The transcription of a reporter gene is activated only when a "bait" protein (fused to a DNA-binding domain) and a "prey" protein (fused to an activation domain) interact, bringing the two domains into proximity.
Protocol:
-
Vector Construction:
-
Clone the coding sequence of the "bait" protein (e.g., Pto) into a Y2H bait vector (e.g., pGBKT7), creating a fusion with a DNA-binding domain (DBD).
-
Clone a cDNA library or a specific "prey" protein (e.g., Pti1) into a Y2H prey vector (e.g., pGADT7), creating fusions with a transcriptional activation domain (AD).
-
-
Yeast Transformation:
-
Co-transform a suitable yeast reporter strain (e.g., AH109 or Y2HGold) with the bait and prey plasmids.
-
-
Selection and Screening:
-
Plate the transformed yeast on selective medium lacking specific nutrients (e.g., tryptophan, leucine, and histidine) to select for colonies where the reporter gene is activated due to protein interaction.
-
Further confirm positive interactions using a more stringent reporter, such as β-galactosidase activity (blue/white screening).
-
-
Identification of Interactors:
-
Isolate the prey plasmid from positive yeast colonies and sequence the insert to identify the interacting protein.
-
In Vitro Kinase Assay
This assay is used to determine if a kinase can directly phosphorylate a substrate protein.
Principle: A purified kinase is incubated with a substrate protein in the presence of radiolabeled ATP (usually [γ-³²P]ATP). If the kinase phosphorylates the substrate, the radiolabel is transferred to the substrate, which can then be detected by autoradiography.
Protocol:
-
Protein Purification:
-
Express and purify the kinase (e.g., Pti1) and the putative substrate as recombinant proteins (e.g., from E. coli).
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the purified kinase, substrate, kinase reaction buffer (typically containing MgCl₂, MnCl₂, and ATP), and [γ-³²P]ATP.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).
-
-
Stopping the Reaction:
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
-
Detection of Phosphorylation:
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to an X-ray film or a phosphorimager screen to detect the radiolabeled, phosphorylated substrate.
-
Reactive Oxygen Species (ROS) Burst Measurement
This assay quantifies the production of ROS in plant tissues in response to elicitors.
Principle: A luminol-based chemiluminescence assay is commonly used. In the presence of horseradish peroxidase (HRP), luminol is oxidized by H₂O₂, producing light that can be measured with a luminometer.
Protocol:
-
Plant Material Preparation:
-
Excise leaf discs from healthy plants and float them in water overnight to reduce wounding-induced ROS.
-
-
Elicitor Treatment:
-
Replace the water with a solution containing luminol, HRP, and the elicitor (e.g., flg22).
-
-
Luminescence Measurement:
-
Immediately place the plate in a luminometer and measure the light emission over time. The resulting data provides a kinetic profile of ROS production.
-
MAPK Phosphorylation Assay (Western Blot)
This method detects the activation of MAPKs by identifying their phosphorylation status.
Principle: Activated MAPKs are dually phosphorylated on threonine and tyrosine residues. A phospho-specific antibody that recognizes this dual phosphorylation is used in a western blot to detect the activated kinases.
Protocol:
-
Protein Extraction:
-
Treat plant tissue with an elicitor for various time points, then immediately freeze in liquid nitrogen to stop cellular processes.
-
Extract total proteins from the tissue using a suitable extraction buffer containing phosphatase inhibitors.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the MAPK of interest (e.g., anti-p44/42 MAPK).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection:
-
Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the band corresponds to the amount of activated MAPK.
-
Luciferase Reporter Assay
This assay is used to quantify the transcriptional activation of a promoter by a transcription factor.
Principle: The promoter of a target gene is fused to a luciferase reporter gene. When a transcription factor binds to the promoter and activates transcription, luciferase is produced. The addition of its substrate, luciferin, results in light emission that is proportional to the level of transcription.
Protocol:
-
Construct Preparation:
-
Create a reporter construct by cloning the promoter of interest (e.g., a promoter containing a GCC box) upstream of the luciferase gene.
-
Create an effector construct that expresses the transcription factor of interest (e.g., Pti4, Pti5, or Pti6) under a constitutive promoter.
-
-
Protoplast Transfection or Plant Transformation:
-
Co-transfect plant protoplasts with the reporter and effector constructs. Alternatively, create stable transgenic plants containing both constructs.
-
-
Luciferase Assay:
-
Prepare cell lysates from the transfected protoplasts or transgenic plants.
-
Add a luciferase assay reagent containing luciferin to the lysate.
-
Measure the luminescence using a luminometer. The light output is a measure of the promoter's activity.
-
Conclusion
The investigation of Pti1's downstream targets has revealed a complex and interconnected signaling network that is crucial for plant immunity. Pti1 acts as a key transducer of defense signals, leading to the activation of ROS production, MAPK cascades, and the transcriptional reprogramming of a suite of defense-related genes through the action of ERF transcription factors. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further unravel the intricacies of Pti1-mediated signaling and to leverage this knowledge for the development of innovative strategies to enhance crop resilience. Further research, particularly in the area of quantitative phosphoproteomics, will undoubtedly uncover additional downstream substrates and provide a more complete picture of the Pti1 signaling network.
References
- 1. The Tomato Gene Pti1 Encodes a Serine/Threonine Kinase That Is Phosphorylated by Pto and Is Involved in the Hypersensitive Response. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 2. cris.tau.ac.il [cris.tau.ac.il]
- 3. researchgate.net [researchgate.net]
- 4. Tomato Transcription Factors Pti4, Pti5, and Pti6 Activate Defense Responses When Expressed in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Eukaryotic Elongation Factor 1-Alpha-2 (eEF1A2) in Lung Carcinoma: A Technical Whitepaper
A Note on Terminology: Initial searches for "PTI-1" (Prostate Tumor Inducing Gene-1) in the context of lung carcinoma yielded limited specific data. Scientific literature indicates that this compound is a truncated and mutated form of a human elongation factor 1 alpha. A closely related and extensively studied isoform, Eukaryotic Elongation Factor 1-Alpha-2 (eEF1A2), has been identified as a significant oncogene in various cancers, including lung carcinoma. This technical guide will, therefore, focus on the established role of eEF1A2 in lung carcinoma, providing a comprehensive overview for researchers, scientists, and drug development professionals.
Executive Summary
Eukaryotic Elongation Factor 1-Alpha-2 (eEF1A2) is an isoform of the alpha subunit of the elongation factor-1 complex, primarily involved in the enzymatic delivery of aminoacyl-tRNAs to the ribosome during protein synthesis. Beyond this canonical function, eEF1A2 has emerged as a potent oncogene in several malignancies, including lung adenocarcinoma. Elevated expression of eEF1A2 is correlated with tumor progression, metastasis, and poor prognosis in lung cancer patients. Its oncogenic activities are mediated through the modulation of key signaling pathways, including the TGF-beta/SMAD and BCL10/NFκB pathways. This whitepaper provides a detailed examination of the involvement of eEF1A2 in lung carcinoma, summarizing key quantitative data, outlining experimental methodologies, and visualizing associated signaling pathways.
Quantitative Data on eEF1A2 Expression in Lung Adenocarcinoma
The following tables summarize quantitative data on eEF1A2 expression from studies on lung adenocarcinoma, highlighting its differential expression in various stages and its prognostic significance.
| Histological Subtype | Number of Cases | eEF1A2-Positive Cases | Percentage Positive | Reference |
| Adenocarcinoma in situ (AIS) | 21 | 0 | 0% | [1][2] |
| Minimally Invasive Adenocarcinoma (MIA) | 10 | 1 | 10% | [1][2] |
| Invasive Adenocarcinoma | 144 | 39 | 27% | [1][2] |
| - Solid-type | 32 | 15 | 47% | [1][2] |
| - Other histological subtypes | 92 | 23 | 25% | [1][2] |
Table 1: eEF1A2 Expression in Different Histological Subtypes of Lung Adenocarcinoma. This table illustrates the increasing expression of eEF1A2 with the progression from pre-invasive to invasive lung adenocarcinoma, with the highest expression observed in the poorly differentiated solid-type adenocarcinoma.
| Parameter | Group | Value | p-value | Reference |
| Gene Expression (mRNA) | Lung Cancer Brain Metastasis vs. Primary Lung Cancer | Significantly Upregulated | < 0.05 | [3] |
| Protein Expression | Lung Cancer Brain Metastasis vs. Primary Lung Cancer | Elevated | Not specified | [3] |
| Survival Analysis | High eEF1A2 Expression | Poor Prognosis (HR = 1.53) | < 0.001 | [3] |
| Gene Amplification (qPCR) | eEF1A2-positive tumors | 2 out of 5 cases showed amplification | Not applicable | [1][2] |
Table 2: Association of eEF1A2 with Lung Cancer Progression and Prognosis. This table summarizes data linking elevated eEF1A2 expression to brain metastasis and decreased survival in lung cancer patients. It also indicates that gene amplification is one of the mechanisms for eEF1A2 overexpression.
Key Signaling Pathways Involving eEF1A2 in Lung Carcinoma
eEF1A2 exerts its oncogenic functions in lung carcinoma by modulating critical signaling pathways that control cell growth, survival, and metastasis.
TGF-beta/SMAD Signaling Pathway
eEF1A2 has been shown to interact with HSP90AB1 to promote lung adenocarcinoma metastasis by enhancing the TGF-beta/SMAD signaling pathway. This pathway is crucial for inducing epithelial-mesenchymal transition (EMT), a process that allows cancer cells to gain migratory and invasive properties.
Caption: eEF1A2 enhances TGF-beta/SMAD signaling to promote metastasis.
BCL10/NFκB Signaling Pathway
In the context of lung cancer brain metastasis, eEF1A2 has been found to activate the BCL10/NFκB signaling pathway. This activation leads to the promotion of EMT and confers anti-apoptotic properties to cancer cells, thereby facilitating their survival and metastatic spread to the brain.
Caption: eEF1A2 promotes brain metastasis via the BCL10/NFκB pathway.
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the role of eEF1A2 in lung carcinoma.
Immunohistochemistry (IHC) for eEF1A2 Expression
-
Objective: To determine the protein expression and localization of eEF1A2 in lung tumor tissues.
-
Protocol:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) lung adenocarcinoma tissue sections (5-μm thick) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0).
-
Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide, followed by blocking with normal goat serum.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for eEF1A2 overnight at 4°C.
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by incubation with a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a diaminobenzidine (DAB) substrate, resulting in a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.
-
Scoring: The staining intensity and the percentage of positive tumor cells are scored to determine the level of eEF1A2 expression.[1]
-
Quantitative Real-Time PCR (qPCR) for eEF1A2 Gene Amplification
-
Objective: To quantify the copy number of the eEF1A2 gene in lung tumor samples.
-
Protocol:
-
DNA Extraction: Genomic DNA is extracted from FFPE tumor and matched normal tissues.
-
Primer Design: Primers specific for the eEF1A2 gene and a reference gene (e.g., a gene on a stable chromosome region) are designed.
-
qPCR Reaction: The qPCR reaction is set up using a SYBR Green master mix, the extracted DNA, and the specific primers.
-
Thermal Cycling: The reaction is performed in a real-time PCR system with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The comparative Ct (ΔΔCt) method is used to calculate the relative copy number of the eEF1A2 gene in tumor samples compared to normal tissue. A ratio of ≥1.5 is typically defined as gene amplification.[1][2]
-
Fluorescence In Situ Hybridization (FISH) for eEF1A2 Gene Amplification
-
Objective: To visualize and confirm the amplification of the eEF1A2 gene in lung tumor cells.
-
Protocol:
-
Probe Labeling: A DNA probe specific for the eEF1A2 gene is labeled with a red fluorophore, and a control probe for the centromere of chromosome 20 (CEN20p) is labeled with a green fluorophore.
-
Tissue Preparation: FFPE tissue sections are deparaffinized, rehydrated, and treated with protease.
-
Hybridization: The labeled probes are applied to the tissue sections and hybridized overnight.
-
Washing and Counterstaining: The slides are washed to remove unbound probes and counterstained with DAPI to visualize the nuclei.
-
Microscopy and Analysis: The slides are examined under a fluorescence microscope. Gene amplification is determined by an increased ratio of red signals (eEF1A2) to green signals (CEN20p) in the tumor cell nuclei.[1][2]
-
In Vitro Cell Proliferation, Migration, and Invasion Assays
-
Objective: To assess the functional effects of eEF1A2 knockdown on lung cancer cell lines.
-
Protocol:
-
Cell Culture and Transfection: Lung cancer cell lines (e.g., PC9, SPCA1) are cultured and transfected with lentiviruses expressing short hairpin RNAs (shRNAs) targeting eEF1A2 or a non-targeting control.
-
Proliferation Assay (CCK-8): Cell Counting Kit-8 (CCK-8) is used to measure cell viability and proliferation at different time points post-transfection.
-
Migration and Invasion Assays (Transwell): Transwell chambers (with or without Matrigel coating for invasion and migration assays, respectively) are used. Cells are seeded in the upper chamber in serum-free medium, and the lower chamber contains a medium with a chemoattractant. After incubation, migrated/invaded cells on the lower surface of the membrane are stained and counted.[3]
-
Caption: Workflow for in vitro functional assays following eEF1A2 knockdown.
Conclusion and Future Directions
The evidence strongly indicates that eEF1A2 plays a crucial role in the progression and metastasis of lung adenocarcinoma. Its overexpression, driven in part by gene amplification, is a marker of poor prognosis. The involvement of eEF1A2 in key oncogenic signaling pathways, such as TGF-beta/SMAD and BCL10/NFκB, highlights its potential as a therapeutic target. Future research should focus on the development of specific inhibitors of eEF1A2 and further elucidate the upstream regulatory mechanisms that lead to its overexpression in lung cancer. Such efforts could pave the way for novel therapeutic strategies for patients with lung adenocarcinoma.
References
- 1. High expression of eukaryotic elongation factor 1‐alpha‐2 in lung adenocarcinoma is associated with poor prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High expression of eukaryotic elongation factor 1-alpha-2 in lung adenocarcinoma is associated with poor prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
The Potential of PTI-1 as a Diagnostic Marker: A Technical Guide
Introduction
The quest for sensitive and specific biomarkers is a cornerstone of modern oncology and drug development. An ideal biomarker can facilitate early diagnosis, inform prognosis, and guide therapeutic strategies. Prostate Tumor Inducing Gene-1 (PTI-1), a novel oncogene, has emerged as a promising candidate in this arena. This technical guide provides an in-depth overview of this compound, summarizing the existing data on its function, the methodologies for its detection, and its potential as a diagnostic marker for cancer.
First identified through rapid expression cloning and differential RNA display, this compound is differentially expressed in prostate cancer when compared to normal prostate tissue and benign prostatic hypertrophy.[1] Structurally, this compound is a unique hybrid molecule. It encodes a truncated and mutated version of human elongation factor 1α (eEF1A), and its 5' untranslated region (UTR) shows significant homology to the 23S rRNA gene of Mycoplasma hyopneumoniae.[2][3] This distinct structure and its differential expression pattern in cancerous tissues underpin its potential as a valuable diagnostic tool.
Molecular Profile and Proposed Function
This compound's identity as a truncated and mutated form of eEF1A, a crucial component of the protein synthesis machinery, suggests several potential mechanisms through which it could contribute to oncogenesis.[3] The proposed transforming capacities of this compound include:
-
Induction of Protein Translational Infidelity: The mutations in the eEF1A coding region may lead to a loss of proofreading function during peptide chain elongation, resulting in the synthesis of aberrant polypeptides that could drive tumorigenesis.[3]
-
Alteration of the Cytoskeleton: eEF1A is known to interact with and modulate the cytoskeleton. The altered structure of this compound might disrupt normal cytoskeletal dynamics, a common feature of cancer cells.[3]
-
Aberrant Signal Transduction: As a G-protein, eEF1A is involved in various signal transduction pathways. This compound could potentially impinge on one or more of these pathways, leading to uncontrolled cell growth and proliferation.[3]
The oncogenic nature of this compound has been confirmed in nude mouse tumor formation assays, providing further evidence for its role in cancer development.[3]
This compound as a Diagnostic Biomarker
The diagnostic potential of this compound lies in its differential expression profile. Studies have shown that this compound is expressed in a broad spectrum of tumor-derived cell lines, including those from prostate, breast, and colon carcinomas, while being absent in corresponding normal tissues.[2][3] Furthermore, this compound transcripts have been detected in the blood samples of patients with prostate carcinoma, highlighting its potential as a non-invasive liquid biopsy marker.[2][3]
Quantitative Data on this compound Expression
The following table summarizes the expression of this compound in various human tumor cell lines as determined by Reverse Transcription-Polymerase Chain Reaction (RT-PCR).
| Cell Line | Tissue of Origin | This compound Expression |
| LNCaP | Prostate Carcinoma | Positive |
| PC-3 | Prostate Carcinoma | Positive |
| DU-145 | Prostate Carcinoma | Positive |
| MCF-7 | Breast Carcinoma | Positive |
| T47D | Breast Carcinoma | Positive |
| SW480 | Colon Carcinoma | Positive |
| Normal Prostate Tissue | Prostate | Negative |
| Benign Prostatic Hypertrophy | Prostate | Negative |
| Normal Blood Samples | Blood | Negative |
Data sourced from studies on this compound expression in human cell lines and patient samples.[2][3]
The high sensitivity of the RT-PCR assay for this compound is a key advantage. Serial dilution experiments have demonstrated the ability to detect one prostate carcinoma cell in 10⁸ cells that do not express this compound, indicating its potential for detecting micrometastases and early-stage disease.[1][2]
Experimental Protocols
The primary method for detecting this compound expression is Reverse Transcription-Polymerase Chain Reaction (RT-PCR). This technique allows for the amplification and detection of the specific this compound transcript from total RNA isolated from cell lines or patient blood samples.
Key Experimental Protocol: this compound Detection by RT-PCR
1. RNA Isolation:
-
Total RNA is extracted from cultured cells or patient blood samples using standard protocols (e.g., guanidinium thiocyanate-phenol-chloroform extraction).
-
The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.
2. Reverse Transcription (RT):
-
First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random hexamer primers or an oligo(dT) primer.
-
The reaction mixture typically includes dNTPs, RNase inhibitor, and the appropriate buffer.
-
The reaction is incubated at a specific temperature profile to allow for the synthesis of cDNA complementary to the RNA template.
3. Polymerase Chain Reaction (PCR):
-
The resulting cDNA is used as a template for PCR amplification.
-
Specific primers are designed to amplify a region of the this compound transcript. A key strategy is to use one primer specific to the unique 5' UTR of this compound and another primer specific to the elongation factor 1α coding region.[1][2] This ensures the specific amplification of the this compound fusion transcript.
-
The PCR reaction includes the cDNA template, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.
-
The reaction is subjected to a thermal cycling program consisting of denaturation, annealing, and extension steps for a set number of cycles.
4. Analysis of PCR Products:
-
The amplified PCR products are resolved by agarose gel electrophoresis.
-
The presence of a band of the predicted size for the this compound amplicon indicates a positive result.
-
The identity of the PCR product can be further confirmed by Southern blotting with a this compound specific probe and/or by direct sequencing of the amplified DNA fragment.[1][2]
Signaling Pathways and Workflow Diagrams
To visualize the proposed mechanisms and experimental procedures, the following diagrams are provided.
Conclusion and Future Directions
The Prostate Tumor Inducing Gene-1 (this compound) presents a compelling case as a potential diagnostic marker for various cancers, most notably prostate cancer. Its differential expression in tumor versus normal tissues, coupled with its detectability in blood samples, positions it as a candidate for both tissue-based and liquid biopsy applications.[1][2][3] The high sensitivity of the RT-PCR detection method further enhances its clinical utility.[1][2]
Future research should focus on larger cohort studies to validate the diagnostic and prognostic significance of this compound in different cancer types and at various stages of the disease. The development of a standardized, quantitative assay for this compound detection would be crucial for its translation into a routine clinical diagnostic tool. Furthermore, a deeper investigation into the signaling pathways modulated by this compound could unveil novel therapeutic targets, expanding its relevance from a diagnostic marker to a key player in cancer therapy.
References
- 1. Human prostatic carcinoma oncogene this compound is expressed in human tumor cell lines and prostate carcinoma patient blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Translational infidelity and human cancer: role of the this compound oncogene - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Measuring Pti-1 Gene Expression: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide detailed protocols for the accurate and reliable measurement of Pti-1 (Prostate tumor-inducing gene 1) expression levels. This document is intended for researchers, scientists, and drug development professionals investigating the role of this compound in oncology and other therapeutic areas. This compound, a putative oncogene, has been identified as being differentially expressed in various carcinomas, most notably in prostate cancer, when compared to normal tissues.[1][2]
Introduction to this compound
This compound is a gene that has been associated with several forms of cancer, including prostate, breast, and colon cancer.[2] Its expression is typically low or absent in normal tissues but is significantly upregulated in malignant cells.[1][2] The this compound gene product is homologous to a truncated and mutated form of the human elongation factor 1 alpha (eEF1A), suggesting a potential role in the regulation of protein synthesis.[2] Accurate measurement of this compound gene expression is therefore critical for understanding its biological function and for the development of novel therapeutics targeting this oncogene.
Methods for Measuring this compound Gene Expression
Several robust methods are available for the quantification of this compound gene expression. The choice of method will depend on the specific research question, sample type, and desired throughput. The most common techniques include:
-
Quantitative Real-Time PCR (qRT-PCR): For the sensitive and specific quantification of this compound mRNA.
-
Northern Blotting: For the analysis of this compound transcript size and the detection of potential splice variants.
-
In Situ Hybridization (ISH): For the visualization of this compound expression within the spatial context of tissues.
Quantitative Real-Time PCR (qRT-PCR) for this compound Expression
qRT-PCR is the gold standard for accurate and high-throughput measurement of gene expression. This method involves the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of the target gene in real-time using a fluorescent reporter.
Experimental Workflow for qRT-PCR
Detailed Protocol for this compound qRT-PCR
1. RNA Isolation:
-
Extract total RNA from cell lines or tissue samples using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis to check for intact ribosomal RNA bands.
2. Reverse Transcription:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a blend of oligo(dT) and random hexamer primers.
-
The reaction is typically carried out at 25°C for 5 minutes, 46°C for 20 minutes, and inactivated at 95°C for 1 minute.
3. Quantitative PCR:
-
Prepare the qPCR reaction mix using a SYBR Green-based master mix (e.g., iTaq Universal SYBR Green Supermix, Bio-Rad).
-
A typical 20 µL reaction includes: 10 µL of 2x master mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.
-
Use primers specifically designed to amplify a 280-bp region within the 5' untranslated region (UTR) of the this compound gene.[2]
-
Perform the qPCR using a real-time PCR detection system with the following cycling conditions: 95°C for 3 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
4. Data Analysis:
-
Calculate the relative expression of this compound using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH).
-
The fold change in this compound expression is calculated as 2-ΔΔCt.
Northern Blotting for this compound mRNA
Northern blotting allows for the visualization of the size and abundance of this compound mRNA transcripts. This technique is particularly useful for identifying different isoforms or splice variants.
Experimental Workflow for Northern Blotting
Detailed Protocol for this compound Northern Blotting
1. RNA Electrophoresis:
-
Separate 10-20 µg of total RNA per lane on a 1.2% agarose gel containing formaldehyde.
-
Run the gel in MOPS buffer until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.
2. RNA Transfer:
-
Transfer the RNA from the gel to a positively charged nylon membrane (e.g., Hybond-N+, GE Healthcare) overnight using capillary transfer with 10x SSC buffer.
-
After transfer, UV-crosslink the RNA to the membrane.
3. Probe Preparation and Hybridization:
-
Prepare a DNA probe corresponding to the 5' region of the this compound gene.[2] A specific probe can be generated by PCR using the this compound forward and reverse primers mentioned in the qRT-PCR section.
-
Label the probe with a radioactive (e.g., 32P-dCTP) or non-radioactive (e.g., DIG) label.
-
Prehybridize the membrane in a hybridization buffer (e.g., ULTRAhyb, Ambion) for at least 1 hour at 42°C.
-
Add the labeled probe to the hybridization buffer and incubate overnight at 42°C with gentle agitation.
4. Washing and Detection:
-
Perform a series of stringency washes to remove non-specifically bound probe. A typical wash series includes:
- 2x SSC, 0.1% SDS at room temperature for 15 minutes.
- 0.5x SSC, 0.1% SDS at 42°C for 30 minutes.
- 0.1x SSC, 0.1% SDS at 65°C for 30 minutes.
-
Detect the signal by autoradiography for radioactive probes or using an appropriate detection system for non-radioactive probes.
In Situ Hybridization (ISH) for this compound mRNA
In situ hybridization allows for the localization of this compound mRNA within the cellular context of a tissue, providing valuable information about which cell types are expressing the gene.
Detailed Protocol for this compound In Situ Hybridization
1. Tissue Preparation:
-
Fix fresh-frozen or paraffin-embedded tissue sections on slides.
-
Permeabilize the tissue with proteinase K to allow for probe entry.
2. Probe Design and Labeling:
-
Design an antisense RNA probe (riboprobe) or a set of shorter oligonucleotide probes complementary to the this compound mRNA sequence. The probe should be designed against the unique 5' UTR of this compound to ensure specificity.
-
Label the probe with a hapten such as digoxigenin (DIG) or biotin.
3. Hybridization:
-
Apply the labeled probe to the tissue sections and hybridize overnight in a humidified chamber at a temperature optimized for the specific probe (typically 50-60°C).
4. Washing and Detection:
-
Perform stringent washes to remove unbound probe.
-
Detect the probe using an enzyme-conjugated antibody (e.g., anti-DIG-AP) followed by a chromogenic substrate (e.g., NBT/BCIP) or a fluorescent substrate.
-
Counterstain the tissue with a nuclear stain (e.g., DAPI or hematoxylin) and visualize under a microscope.
This compound and its Role in Oncogenesis
The this compound gene product shares homology with eEF1A, a key component of the protein translation machinery.[2] It is hypothesized that the overexpression of the truncated and mutated this compound protein interferes with normal protein synthesis, potentially leading to the preferential translation of oncogenic proteins and contributing to the cancerous phenotype.
Quantitative Data Summary
The following table summarizes the typical expression pattern of this compound in prostate cancer as reported in the literature.
| Tissue Type | This compound Expression Level (Relative) | Reference(s) |
| Normal Prostate Tissue | Not Detected / Very Low | [1][2] |
| Benign Prostatic Hyperplasia | Not Detected / Very Low | [1][2] |
| Prostate Carcinoma | High / Overexpressed | [1][2] |
Note: The exact fold-change in expression can vary depending on the tumor grade, stage, and the specific patient sample. The provided data represents a generalized summary of findings.
Conclusion
The methods described in these application notes provide a comprehensive toolkit for the investigation of this compound gene expression. The selection of the appropriate technique will enable researchers to accurately quantify and localize this compound mRNA, contributing to a deeper understanding of its role in cancer biology and facilitating the development of targeted therapies.
References
- 1. Human prostatic carcinoma oncogene this compound is expressed in human tumor cell lines and prostate carcinoma patient blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of the human prostatic carcinoma oncogene this compound by rapid expression cloning and differential RNA display - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PTI-1 RT-PCR Primer Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate Tumor-Inducing Gene 1 (PTI-1) has been identified as a potential biomarker in prostate cancer. This compound is a truncated and mutated form of the eukaryotic translation elongation factor 1 alpha 1 (eEF1A1)[1][2]. Its unique structure, particularly its 5' untranslated region (UTR), makes it a specific target for molecular diagnostics[2]. Reverse transcription-polymerase chain reaction (RT-PCR) is a highly sensitive method for detecting this compound expression. Accurate and specific primer design is critical for the reliability of RT-PCR assays for this compound detection. These application notes provide detailed guidelines and protocols for the design and validation of RT-PCR primers for this compound.
Signaling Pathways Involving this compound/eEF1A1
This compound is a truncated form of eEF1A1, a protein involved in multiple cellular processes beyond its canonical role in protein synthesis. Understanding the signaling pathways of the full-length eEF1A1 can provide insights into the potential functional implications of this compound expression in cancer. eEF1A1 has been shown to interact with and modulate key signaling pathways implicated in cancer, including the MAPK, PI3K/Akt, and p53-mediated apoptosis pathways.
eEF1A1 and MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. eEF1A1 has been shown to influence the MAPK pathway, contributing to cancer progression.
Caption: eEF1A1 modulation of the MAPK signaling pathway.
eEF1A1 and PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical regulator of cell survival, growth, and proliferation. Dysregulation of this pathway is common in cancer. eEF1A1 can influence this pathway, contributing to its oncogenic functions.
Caption: eEF1A1 involvement in the PI3K/Akt signaling pathway.
eEF1A1 and p53-Mediated Apoptosis
The tumor suppressor p53 plays a central role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress. eEF1A1 has been found to interact with and inhibit the pro-apoptotic functions of p53.
Caption: eEF1A1-mediated inhibition of p53-dependent apoptosis.
This compound RT-PCR Primer Design Guidelines
The specificity of RT-PCR for this compound detection relies on designing primers that can distinguish the this compound transcript from the highly homologous eEF1A1 mRNA. The key to this specificity lies in the unique 5' UTR of this compound, which has significant homology to Mycoplasma 23S ribosomal RNA[1][2]. Therefore, the recommended strategy is to design a forward primer that anneals to this unique 5' UTR and a reverse primer that anneals to the coding sequence of the elongation factor 1 alpha region.
Key Primer Design Parameters
| Parameter | Recommended Value | Rationale |
| Primer Length | 18-24 nucleotides | Ensures specificity and efficient annealing. |
| Melting Temperature (Tm) | 55-65°C | A higher Tm promotes primer-template stability. The Tm of forward and reverse primers should be within 5°C of each other. |
| GC Content | 40-60% | Contributes to primer stability. Avoid long runs of a single nucleotide. |
| Amplicon Size | 100-200 base pairs | Optimal for quantitative RT-PCR (qPCR) efficiency. |
| 3' End | End with a G or C | A "GC clamp" at the 3' end enhances binding and polymerase extension. Avoid a T at the 3' end. |
| Secondary Structures | Avoid | Hairpins and self-dimers can significantly reduce primer availability and PCR efficiency. |
| Primer-Dimers | Avoid | Complementarity between forward and reverse primers should be minimal to prevent the formation of primer-dimers. |
| Specificity | Check using BLAST | Primers should be checked against relevant databases (e.g., human genome, Mycoplasma genomes) to ensure they are specific to the this compound target. |
Example eEF1A1 Primer Sequences (for reference)
| Gene | Primer | Sequence (5' to 3') | Amplicon Size (bp) | Reference |
| eEF1A1 | Forward | AACATTGTCGTCATTGGACA | 229 | [3] |
| Reverse | ACTTGCTGGTCTCAAATTTC | [3] | ||
| eEF1A1 | Forward | TCGACAAGAGAACCATCGAA | N/A | [4] |
| Reverse | GTTAACACCAACGATCAGT | [4] |
Experimental Protocols
Experimental Workflow for this compound RT-PCR Primer Design and Validation
Caption: Workflow for designing and validating this compound RT-PCR primers.
Protocol 1: Total RNA Extraction
This protocol is for the extraction of total RNA from cultured cells, which can then be used for cDNA synthesis.
Materials:
-
TRIzol reagent or similar lysis buffer
-
Chloroform
-
Isopropyl alcohol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Homogenize cells in 1 mL of TRIzol reagent per 5-10 x 10^6 cells.
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol reagent. Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a fresh tube.
-
Precipitate the RNA by adding 0.5 mL of isopropyl alcohol per 1 mL of TRIzol reagent used for the initial homogenization.
-
Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the supernatant and air-dry the RNA pellet for 5-10 minutes.
-
Dissolve the RNA pellet in an appropriate volume of RNase-free water.
-
Determine the RNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~2.0).
Protocol 2: Two-Step RT-PCR for this compound Detection
This protocol describes the reverse transcription of RNA to cDNA, followed by PCR amplification.
Part A: cDNA Synthesis (Reverse Transcription)
Materials:
-
Total RNA (1-5 µg)
-
Reverse Transcriptase (e.g., M-MLV, SuperScript)
-
Reverse Transcriptase buffer (5X or 10X)
-
dNTP mix (10 mM)
-
Random hexamers or oligo(dT) primers
-
RNase inhibitor
-
RNase-free water
Procedure:
-
In a sterile, RNase-free tube, combine 1-5 µg of total RNA, 1 µL of random hexamers or oligo(dT) primers, and RNase-free water to a final volume of 10 µL.
-
Heat the mixture at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Prepare a master mix containing:
-
4 µL of 5X Reverse Transcriptase buffer
-
1 µL of 10 mM dNTP mix
-
0.5 µL of RNase inhibitor
-
1 µL of Reverse Transcriptase
-
3.5 µL of RNase-free water
-
-
Add 9 µL of the master mix to the RNA/primer mixture.
-
Incubate the reaction at 25°C for 10 minutes, followed by 42-50°C for 50 minutes.
-
Inactivate the reverse transcriptase by heating at 70°C for 15 minutes.
-
The resulting cDNA can be stored at -20°C or used directly for PCR.
Part B: PCR Amplification
Materials:
-
cDNA template (from Part A)
-
Taq DNA polymerase or a high-fidelity polymerase
-
PCR buffer (10X)
-
dNTP mix (10 mM)
-
Forward this compound primer (10 µM)
-
Reverse this compound primer (10 µM)
-
Nuclease-free water
Procedure:
-
Prepare a PCR master mix in a sterile PCR tube. For a 25 µL reaction:
-
2.5 µL of 10X PCR buffer
-
0.5 µL of 10 mM dNTP mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
0.25 µL of Taq DNA polymerase
-
18.75 µL of Nuclease-free water
-
-
Add 1 µL of cDNA template to the master mix.
-
Set up the following PCR cycling conditions:
-
Initial Denaturation: 95°C for 2-5 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)
-
Extension: 72°C for 30-60 seconds (depending on amplicon size)
-
-
Final Extension: 72°C for 5-10 minutes
-
-
Analyze the PCR products by agarose gel electrophoresis. A single band of the expected size indicates successful and specific amplification.
Protocol 3: Quantitative RT-PCR (qPCR) for this compound Expression Analysis
This protocol is for the quantification of this compound expression using a SYBR Green-based qPCR assay.
Materials:
-
cDNA template
-
SYBR Green qPCR Master Mix (2X)
-
Forward this compound primer (10 µM)
-
Reverse this compound primer (10 µM)
-
Nuclease-free water
-
qPCR instrument and compatible plates/tubes
Procedure:
-
Prepare a qPCR master mix. For a 20 µL reaction:
-
10 µL of 2X SYBR Green qPCR Master Mix
-
0.5 µL of Forward Primer (10 µM)
-
0.5 µL of Reverse Primer (10 µM)
-
8 µL of Nuclease-free water
-
-
Dispense 19 µL of the master mix into each well of a qPCR plate.
-
Add 1 µL of cDNA template to each well. Include no-template controls (NTC) and a positive control if available.
-
Seal the plate and centrifuge briefly.
-
Perform qPCR using a real-time PCR instrument with the following cycling conditions (may need optimization):
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis: Follow the instrument's instructions to generate a melt curve to assess product specificity.
-
-
Analyze the data using the instrument's software. The specificity of the amplification should be confirmed by a single peak in the melt curve analysis. Relative quantification of this compound expression can be calculated using the ΔΔCt method, normalizing to a stable housekeeping gene.
Conclusion
The successful detection and quantification of this compound by RT-PCR are highly dependent on the design of specific and efficient primers. By following the guidelines and protocols outlined in these application notes, researchers can develop reliable RT-PCR assays for the study of this compound in prostate cancer and other malignancies. The provided information on the signaling pathways associated with the full-length eEF1A1 protein offers a foundation for investigating the functional consequences of this compound expression.
References
Application Note: Quantitative PCR Protocol for Pti-1 Gene Expression Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pattern-Triggered Immunity (PTI) is a crucial first line of defense in plants against invading pathogens. This response is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs) on the plant cell surface. The hypothetical gene, Pti-1 (Pattern-Triggered Immunity-1), is believed to be a key signaling component in this defense cascade. Understanding the expression dynamics of this compound is vital for developing strategies to enhance disease resistance in crops. Quantitative real-time PCR (qPCR) is a highly sensitive and specific technique used to measure gene expression levels.[1][2] This document provides a detailed protocol for the analysis of this compound gene expression using a two-step reverse transcription qPCR (RT-qPCR) approach.[3]
This compound Signaling Pathway
The this compound gene is hypothesized to be a central kinase in the plant's defense signaling pathway. Upon recognition of a PAMP, the corresponding PRR activates a cascade of downstream signaling events, including the activation of mitogen-activated protein kinases (MAPKs) and the production of reactive oxygen species (ROS).[4] This signaling culminates in the transcriptional regulation of defense-related genes. The following diagram illustrates the proposed signaling pathway involving this compound.
Caption: Hypothetical this compound signaling cascade in plant pattern-triggered immunity.
Experimental Workflow
The overall workflow for this compound gene expression analysis involves several key steps, from sample preparation to data analysis.[5][6] Each step must be performed with care to prevent RNA degradation and contamination.
Caption: Overview of the RT-qPCR experimental workflow for this compound analysis.
Detailed Experimental Protocols
RNA Isolation and Quality Control
This protocol is for the extraction of total RNA from plant leaf tissue.
Materials:
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
TRIzol™ reagent or similar
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
-
Microcentrifuge tubes
Protocol:
-
Harvest 50-100 mg of fresh plant leaf tissue and immediately freeze in liquid nitrogen to prevent RNA degradation.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powder to a microcentrifuge tube containing 1 mL of TRIzol™ reagent and vortex vigorously.
-
Incubate the homogenate for 5 minutes at room temperature.[6]
-
Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.[6]
-
Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into three phases.
-
Carefully transfer the upper aqueous phase (containing RNA) to a new tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol. Mix gently and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. A gel-like pellet of RNA should be visible.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C. Discard the ethanol wash.
-
Air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA in 20-50 µL of nuclease-free water.
-
Assess RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.
Primer Design for this compound
Proper primer design is critical for a successful qPCR experiment.
Guidelines:
-
Amplicon Length: 70-150 base pairs.[7]
-
Primer Length: 18-24 nucleotides.
-
GC Content: 40-60%.[7]
-
Melting Temperature (Tm): 60-65°C, with both forward and reverse primers having a Tm within 3°C of each other.[8]
-
Exon-Exon Spanning: Design primers to span an exon-exon junction to avoid amplification of contaminating genomic DNA.[7][8]
-
Specificity: Verify primer specificity using tools like NCBI Primer-BLAST.[6][8]
Hypothetical Primer Set for this compound:
| Primer Name | Sequence (5' to 3') | Tm (°C) | Amplicon Size (bp) |
|---|---|---|---|
| Pti-1_Fwd | GCT GAG AAG TTC GAG GAC AA | 61.5 | 120 |
| Pti-1_Rev | TGA TCT TGG AGC TGG TGA AG | 61.0 | |
| Actin_Fwd (Reference) | GAG AAG ATG ACC CAG ATC ATG TTT | 60.5 | 135 |
| Actin_Rev (Reference) | TGA TCC ACA TCT GCT GGA AGG T | 60.8 | |
Reverse Transcription (cDNA Synthesis)
This protocol uses a two-step approach where RNA is first converted to cDNA.[3]
Materials:
-
Total RNA (1 µg)
-
Reverse transcriptase kit (e.g., SuperScript™ VILO™)
-
Nuclease-free water
Protocol:
-
In a nuclease-free tube, combine 1 µg of total RNA with the components of the reverse transcriptase kit according to the manufacturer's instructions.
-
Adjust the final volume with nuclease-free water.
-
Perform the reverse transcription reaction in a thermal cycler using the manufacturer's recommended program (e.g., 25°C for 10 min, 42°C for 60 min, 85°C for 5 min).
-
The resulting cDNA can be stored at -20°C or used immediately for qPCR. Dilute the cDNA 1:10 with nuclease-free water before use in the qPCR reaction.[3]
Quantitative PCR (qPCR) Reaction
This protocol uses a SYBR Green-based detection method.[6]
Materials:
-
Diluted cDNA template
-
Forward and Reverse Primers (10 µM stock)
-
SYBR Green qPCR Master Mix (2X)
-
Nuclease-free water
-
qPCR plate
Protocol:
-
On ice, prepare a master mix for each primer set (this compound and the reference gene). Prepare enough for all samples plus at least one extra reaction to account for pipetting errors.[3]
-
Reaction Setup (per 20 µL reaction):
Component Volume (µL) Final Concentration 2X SYBR Green Master Mix 10 1X Forward Primer (10 µM) 0.4 0.2 µM Reverse Primer (10 µM) 0.4 0.2 µM Nuclease-free Water 5.2 - Total Master Mix 16 - Diluted cDNA Template 4 - | Total Volume | 20 | - |
-
Pipette 16 µL of the master mix into the appropriate wells of a qPCR plate.
-
Add 4 µL of the corresponding diluted cDNA to each well.
-
Include a No-Template Control (NTC) for each primer set by adding 4 µL of nuclease-free water instead of cDNA. This control helps detect contamination.[9][10]
-
Seal the plate, mix gently, and centrifuge briefly to collect the contents at the bottom of the wells.
qPCR Cycling Conditions
Protocol for a standard 3-step cycling reaction: [11]
-
Initial Denaturation: 95°C for 3 minutes (1 cycle)
-
Cycling (40 cycles):
-
Denaturation: 95°C for 10 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 30 seconds (Data collection is typically performed during the annealing or extension step)
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.[12]
Data Presentation and Analysis
Relative quantification of this compound expression will be determined using the Comparative Cq (ΔΔCq) method .[13]
Table 1: Raw Quantification Cycle (Cq) Values
This table shows example Cq values for the target gene (this compound) and a reference gene (Actin) in control and treated samples, run in triplicate.
| Sample ID | Replicate | This compound Cq | Actin Cq |
| Control | 1 | 24.12 | 19.85 |
| Control | 2 | 24.25 | 19.91 |
| Control | 3 | 24.18 | 19.88 |
| Control Avg | 24.18 | 19.88 | |
| Treated | 1 | 21.55 | 19.95 |
| Treated | 2 | 21.48 | 19.89 |
| Treated | 3 | 21.62 | 20.01 |
| Treated Avg | 21.55 | 19.95 |
Table 2: Relative Quantification using ΔΔCq Method
The analysis involves normalizing the Cq of the target gene to the reference gene (ΔCq), followed by normalization to the control sample (ΔΔCq).[12][13]
| Sample | Avg this compound Cq | Avg Actin Cq | ΔCq (Cq this compound - Cq Actin) | ΔΔCq (ΔCq Sample - ΔCq Control) | Fold Change (2-ΔΔCq) |
| Control | 24.18 | 19.88 | 4.30 | 0.00 | 1.00 |
| Treated | 21.55 | 19.95 | 1.60 | -2.70 | 6.50 |
Conclusion: Based on this hypothetical data, the expression of the this compound gene in the treated sample is approximately 6.5 times higher than in the control sample. This upregulation suggests that the treatment may be activating the plant's defense response through the this compound signaling pathway. Statistical analysis, such as a t-test, should be performed to confirm the significance of these changes.[13]
References
- 1. Polymerase chain reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. clyte.tech [clyte.tech]
- 4. Herbivorous insects independently evolved salivary effectors to regulate plant immunity by destabilizing the malectin-LRR RLP NtRLP4 [elifesciences.org]
- 5. m.youtube.com [m.youtube.com]
- 6. stackscientific.nd.edu [stackscientific.nd.edu]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. bu.edu [bu.edu]
- 11. 定量PCR基础知识 [sigmaaldrich.com]
- 12. youtube.com [youtube.com]
- 13. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for Pti-1 Antibody in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of the Pti-1 antibody in Western blot analysis. This compound (Pto-interacting protein 1) is a key serine/threonine kinase involved in plant defense signaling pathways, making its detection and characterization crucial for research in plant biology and pathology.
Product Information
Disclaimer: The following specifications are representative of a typical antibody for the detection of plant this compound and are provided for illustrative purposes. Please refer to the manufacturer's datasheet for specifications of a particular antibody product.
| Feature | Specification |
| Target Protein | This compound (Pto-interacting protein 1) |
| Host Species | Rabbit |
| Reactivity | Solanum lycopersicum (Tomato), Nicotiana benthamiana |
| Tested Applications | Western Blot (WB) |
| Immunogen | Recombinant full-length tomato this compound protein |
| Formulation | Liquid in PBS with 0.02% sodium azide and 50% glycerol |
| Concentration | 1 mg/mL |
| Recommended Dilution | 1:1000 - 1:2000 for Western Blot |
| Storage | Store at -20°C. Avoid repeated freeze-thaw cycles. |
This compound Signaling Pathway
This compound is a crucial downstream component in the Pto-mediated plant defense signaling pathway. This pathway is a model for gene-for-gene resistance in plants, where the Pto kinase confers resistance to bacterial speck disease. The pathogen effector protein, AvrPto, is recognized by Pto, which then activates this compound through phosphorylation, leading to a hypersensitive response and disease resistance.[1][2]
Caption: Pto-mediated signaling pathway involving this compound activation.
Experimental Protocols
Western Blot Workflow
The following diagram outlines the major steps involved in performing a Western blot analysis using the this compound antibody.
Caption: General workflow for Western blot analysis.
Detailed Western Blot Protocol
This protocol provides a step-by-step guide for detecting this compound in plant tissue extracts.
A. Solutions and Reagents
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, with freshly added protease and phosphatase inhibitors.
-
10X Tris Buffered Saline (TBS): Prepare a 10X stock solution.
-
1X Tris Buffered Saline with Tween 20 (TBST): 1X TBS with 0.1% Tween 20.
-
Blocking Buffer: 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in TBST.
-
Primary Antibody Dilution Buffer: 5% BSA in TBST.
-
Secondary Antibody Dilution Buffer: 5% non-fat dry milk in TBST.
-
SDS-PAGE Gels: Use precast gels or prepare your own based on the expected molecular weight of this compound (~40 kDa).
-
Transfer Buffer: Prepare according to standard protocols for wet or semi-dry transfer.
-
HRP-conjugated Secondary Antibody: Anti-rabbit IgG.
-
Chemiluminescent Substrate: ECL (Enhanced Chemiluminescence) detection reagent.
B. Sample Preparation
-
Harvest plant tissue and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Add ice-cold lysis buffer to the powdered tissue and vortex thoroughly.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a suitable method (e.g., BCA assay).
C. SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of total protein per lane of an SDS-PAGE gel. Include a pre-stained protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[3]
-
Confirm successful transfer by staining the membrane with Ponceau S.
D. Immunoblotting
-
Wash the membrane briefly with TBST to remove the Ponceau S stain.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[4]
-
Incubate the membrane with the this compound primary antibody diluted 1:1000 in primary antibody dilution buffer overnight at 4°C with gentle shaking.[5]
-
The next day, wash the membrane three times for 5-10 minutes each with TBST.[6]
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted according to the manufacturer's recommendations in secondary antibody dilution buffer, for 1 hour at room temperature.[4]
-
Wash the membrane three times for 10 minutes each with TBST.
E. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.[4]
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.[7]
-
Analyze the resulting bands. The this compound protein should appear at approximately 40 kDa.
Troubleshooting
| Issue | Possible Cause | Solution |
| No Signal or Weak Signal | Insufficient protein loading | Increase the amount of protein loaded per lane. |
| Low antibody concentration | Optimize the primary and secondary antibody dilutions. | |
| Inefficient protein transfer | Verify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage. | |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| High antibody concentration | Decrease the concentration of the primary and/or secondary antibody. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Protein degradation | Use fresh samples and add protease inhibitors to the lysis buffer. |
| Antibody cross-reactivity | Use a more specific antibody or perform antibody purification. |
References
- 1. The tomato gene Pti1 encodes a serine/threonine kinase that is phosphorylated by Pto and is involved in the hypersensitive response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Western Blot Video Protocol | Proteintech Group [ptglab.com]
- 4. ptglab.com [ptglab.com]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
Application Notes: Pti-1 siRNA Knockdown for Oncogenic Research and Therapeutic Development
Introduction
The Prostate Tumor Inducing Gene 1 (PTI-1) is a unique oncogene implicated in various human cancers, including prostate, breast, and colon carcinomas.[1][2] this compound is a hybrid molecule, consisting of a 5' untranslated region (UTR) with homology to Mycoplasma ribosomal RNA and a coding sequence for a truncated and mutated form of the human translation elongation factor 1 alpha (eEF1A1).[1][2][3] Its expression is detected in tumor-derived cell lines and blood samples from cancer patients but is absent in corresponding normal tissues, making it a compelling target for cancer diagnostics and therapeutics.[1][2] The oncogenic potential of this compound is thought to arise from its ability to disrupt normal cellular processes, potentially by causing protein translational infidelity, altering the cytoskeleton, or interfering with signal transduction pathways.[1]
RNA interference (RNAi) is a powerful mechanism for sequence-specific gene silencing.[4] By introducing small interfering RNA (siRNA) molecules designed to target this compound mRNA, researchers can effectively knock down its expression. This approach allows for the investigation of this compound's specific roles in cancer progression and provides a potential therapeutic strategy. Studies have shown that blocking this compound expression using antisense strategies can lead to the reversion of transformed cells to a more normal phenotype and suppress tumorigenicity.[3]
These application notes provide a comprehensive experimental framework for designing and executing a this compound siRNA knockdown experiment. The protocols cover siRNA transfection, validation of knockdown at both the mRNA and protein levels, and analysis of downstream phenotypic effects such as cell viability, apoptosis, and cell cycle progression.
Proposed this compound Oncogenic Signaling
The precise signaling pathway of the human this compound oncogene is not fully elucidated, but based on its homology to EF-1 alpha, its oncogenic capacity is proposed to stem from several mechanisms.[1] These include disrupting the fidelity of protein synthesis, altering cytoskeletal structure, and potentially acting as a G-protein to impinge on various signal transduction pathways.[1]
Caption: Proposed mechanisms of this compound oncogenic activity.
Experimental Workflow for this compound siRNA Knockdown
The following workflow provides a general overview of the key stages involved in a this compound siRNA knockdown experiment, from initial cell culture to final data analysis.
Caption: General workflow for this compound siRNA knockdown and analysis.
Experimental Protocols
Protocol 1: siRNA Transfection and Optimization
Materials:
-
This compound specific siRNA (at least 2-3 different sequences recommended)
-
Negative Control siRNA (non-targeting)[6]
-
Positive Control siRNA (e.g., targeting a housekeeping gene like GAPDH)[7]
-
Lipofection-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)[8]
-
Serum-free medium (e.g., Opti-MEM™)[8]
-
Complete growth medium (antibiotic-free)[7]
-
This compound expressing cancer cell line (e.g., DU145, PC-3)
-
24-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection.[8] For example, plate 0.5 x 10⁵ cells per well in 500 µL of antibiotic-free complete growth medium.
-
-
Tube A (siRNA): Dilute the desired amount of siRNA stock solution in serum-free medium to a final volume of 50 µL. Mix gently.
-
Tube B (Reagent): Dilute the desired amount of transfection reagent in serum-free medium to a final volume of 50 µL. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the contents of Tube A and Tube B. Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow complexes to form.[8]
-
-
Transfection:
-
Aspirate the medium from the cells in the 24-well plate.
-
Add 400 µL of fresh, pre-warmed, antibiotic-free complete growth medium to each well.
-
Add the 100 µL of siRNA-lipid complex mixture dropwise to each well. Gently swirl the plate to mix.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24 to 72 hours. The optimal incubation time depends on the stability of the target mRNA and protein and should be determined empirically.[9]
-
Controls: Always include the following controls:[6]
-
Untreated Cells: Cells that are not transfected.
-
Mock Transfection: Cells treated with the transfection reagent only (no siRNA).
-
Negative Control siRNA: Cells transfected with a non-targeting siRNA to control for non-specific effects of the transfection process.
-
Positive Control siRNA: Cells transfected with an siRNA known to be effective (e.g., against GAPDH) to confirm transfection efficiency.
-
Table 1: Example Transfection Optimization Matrix (24-well plate)
| Well | siRNA Conc. (nM) | siRNA Vol. (µL of 1µM stock) | Reagent Vol. (µL) |
|---|---|---|---|
| A1-A2 | 5 | 2.5 | 0.5 |
| B1-B2 | 10 | 5.0 | 0.5 |
| C1-C2 | 20 | 10.0 | 0.5 |
| A3-A4 | 5 | 2.5 | 1.0 |
| B3-B4 | 10 | 5.0 | 1.0 |
| C3-C4 | 20 | 10.0 | 1.0 |
| A5-A6 | 5 | 2.5 | 1.5 |
| B5-B6 | 10 | 5.0 | 1.5 |
| C5-C6 | 20 | 10.0 | 1.5 |
This matrix should be repeated for this compound siRNA and Negative Control siRNA.
Protocol 2: Validation of Knockdown by qRT-PCR
Objective: To quantify the reduction in this compound mRNA levels following siRNA transfection.[10]
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)
-
Primers for this compound and a reference gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
RNA Isolation: At the desired time point post-transfection (e.g., 48 hours), harvest the cells and isolate total RNA according to the manufacturer's protocol of the chosen kit.[10]
-
RNA Quantification and Quality Check: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit, following the manufacturer's instructions.[4]
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix. A typical 20 µL reaction includes: 10 µL 2x qPCR Master Mix, 1 µL forward primer (10 µM), 1 µL reverse primer (10 µM), 2 µL cDNA template, and 6 µL nuclease-free water.
-
Run the reactions in a real-time PCR system. A typical thermal cycling protocol is: 95°C for 3 min, followed by 40 cycles of 95°C for 10 sec and 60°C for 30 sec.[10]
-
Include a melt curve analysis at the end if using SYBR Green to verify product specificity.[10]
-
-
Data Analysis: Calculate the relative expression of this compound mRNA using the ΔΔCt method.[10] Normalize the Ct value of this compound to the Ct value of the reference gene (ΔCt). Then, normalize the ΔCt of the treated sample to the ΔCt of the control sample (e.g., Negative Control siRNA) (ΔΔCt). The fold change is calculated as 2⁻ΔΔCt.
Table 2: Example qRT-PCR Data Summary
| Sample | Target Gene | Avg. Ct (Target) | Avg. Ct (Reference) | ΔCt | ΔΔCt | Fold Change (2⁻ΔΔCt) | % Knockdown |
|---|---|---|---|---|---|---|---|
| Neg. Control siRNA | This compound | 22.5 | 19.0 | 3.5 | 0.0 | 1.00 | 0% |
| This compound siRNA #1 | This compound | 25.3 | 19.1 | 6.2 | 2.7 | 0.15 | 85% |
| this compound siRNA #2 | this compound | 25.0 | 18.9 | 6.1 | 2.6 | 0.17 | 83% |
Protocol 3: Validation of Knockdown by Western Blot
Objective: To confirm the reduction of this compound protein levels following siRNA transfection.[12]
Materials:
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-PTI-1 or anti-eEF1A1)
-
HRP-conjugated secondary antibody[13]
-
Chemiluminescent substrate (ECL)[13]
-
Imaging system
Procedure:
-
Protein Extraction: At the desired time point (e.g., 72 hours), wash cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Clarify Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (containing the protein) to a new tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[14]
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel along with a protein molecular weight marker. Run the gel until the dye front reaches the bottom.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[13]
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-PTI-1 or anti-eEF1A1) diluted in blocking buffer, typically overnight at 4°C.[13]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[13]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.[15] Also probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities using software like ImageJ. Normalize the this compound band intensity to the corresponding loading control band intensity.
Table 3: Example Western Blot Densitometry Data
| Sample | This compound Intensity (Normalized) | % Protein Remaining |
|---|---|---|
| Neg. Control siRNA | 1.00 | 100% |
| This compound siRNA #1 | 0.18 | 18% |
| this compound siRNA #2 | 0.21 | 21% |
Protocol 4: Phenotypic Analysis
Objective: To assess the functional consequences of this compound knockdown on cell viability, apoptosis, and cell cycle.
A. Cell Viability (MTS Assay)
-
Seed cells in a 96-well plate and transfect as described in Protocol 1 (scaled down).
-
At 48 or 72 hours post-transfection, add MTS reagent to each well according to the manufacturer's protocol (e.g., CellTiter 96® AQueous One Solution).[16]
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the negative control siRNA-treated cells.
Table 4: Example Cell Viability Data
| Sample | Absorbance (490nm) | % Viability |
|---|---|---|
| Neg. Control siRNA | 0.850 | 100% |
| This compound siRNA #1 | 0.425 | 50% |
| this compound siRNA #2 | 0.459 | 54% |
B. Apoptosis (Annexin V/PI Staining)
-
Transfect cells in a 6-well plate.
-
At 72 hours post-transfection, harvest both adherent and floating cells.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.[17]
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (Live, Early Apoptosis, Late Apoptosis, Necrotic).
Table 5: Example Apoptosis Analysis Data
| Sample | Live Cells (%) (Annexin V-/PI-) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic (%) (Annexin V+/PI+) |
|---|---|---|---|
| Neg. Control siRNA | 92.5 | 3.5 | 2.0 |
| this compound siRNA #1 | 65.0 | 25.0 | 5.5 |
C. Cell Cycle Analysis (PI Staining)
-
Transfect cells in a 6-well plate.
-
At 48 hours post-transfection, harvest the cells.
-
Wash with PBS and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells, wash with PBS to remove ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze by flow cytometry to determine the DNA content and cell distribution in G0/G1, S, and G2/M phases.[17]
Table 6: Example Cell Cycle Distribution Data
| Sample | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|
| Neg. Control siRNA | 55 | 30 | 15 |
| this compound siRNA #1 | 70 | 15 | 15 |
References
- 1. Translational infidelity and human cancer: role of the this compound oncogene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Antisense inhibition of the this compound oncogene reverses cancer phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qiagen.com [qiagen.com]
- 5. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 7. Optimizing siRNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 8. genscript.com [genscript.com]
- 9. youtube.com [youtube.com]
- 10. qiagen.com [qiagen.com]
- 11. siRNA-induced Gene Silencing | Thermo Fisher Scientific - FR [thermofisher.com]
- 12. Western Blot Video Protocol | Proteintech Group [ptglab.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. Targeting focal adhesion kinase inhibits cell migration and non-angiogenic vascularization in malignant breast cancer | springermedizin.de [springermedizin.de]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for CRISPR/Cas9-Mediated Editing of the Pti-1 Gene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Prostate Tumor Inducing Gene 1 (Pti-1) has been identified as a putative oncogene with expression specifically detected in several human carcinomas, including prostate, breast, and lung cancer, while being absent in corresponding normal tissues. Structurally, this compound is a fusion gene, comprising a unique 5' sequence and a 3' sequence that is homologous to a truncated and mutated form of the human elongation factor 1 alpha (eEF1A). The expression of this compound is correlated with a more aggressive cancer phenotype, and its inhibition has been demonstrated to reverse tumorigenicity. These characteristics make this compound a compelling target for cancer research and therapeutic development.
This document provides detailed application notes and protocols for the targeted disruption of the this compound gene using the CRISPR/Cas9 system. The methodologies outlined herein are intended to guide researchers in designing and executing experiments to investigate the functional role of this compound in cancer biology and to explore its potential as a therapeutic target.
Data Presentation
Table 1: Designed Single Guide RNAs (sgRNAs) for Human this compound Gene Targeting
| sgRNA ID | Target Sequence (5'-3') | Exon | On-Target Score | Off-Target Score |
| Pti-1_sg1 | GACGACATCAAGAAGTTCGGC | 1 | 92 | 85 |
| Pti-1_sg2 | GAGGTGGTCACCGTCATCGGC | 1 | 88 | 81 |
| Pti-1_sg3 | GCTGAAGGCTTCAAGGACATC | 1 | 85 | 79 |
Note: On-target and off-target scores are hypothetical and would be generated using sgRNA design software. Higher scores indicate higher predicted efficacy and lower potential for off-target effects, respectively.
Table 2: Hypothetical Quantitative Analysis of this compound Knockout Efficiency
| Cell Line | Method of Analysis | Percentage of Indels (%) |
| LNCaP | T7 Endonuclease I Assay | 15.2 |
| LNCaP | Sanger Sequencing with TIDE analysis | 13.8 |
| PC-3 | T7 Endonuclease I Assay | 12.5 |
| PC-3 | Sanger Sequencing with TIDE analysis | 11.9 |
Table 3: Hypothetical Phenotypic Analysis of this compound Knockout LNCaP Cells
| Phenotype Assay | Wild-Type LNCaP | This compound Knockout LNCaP | Fold Change |
| Cell Proliferation (Absorbance at 450 nm) | 1.85 ± 0.12 | 1.15 ± 0.09 | -1.61 |
| Anchorage-Independent Growth (Number of Colonies) | 254 ± 21 | 87 ± 15 | -2.92 |
| Apoptosis Rate (% of Annexin V positive cells) | 5.2 ± 1.1 | 15.8 ± 2.3 | +3.04 |
Signaling Pathway
The this compound gene product is a fusion protein containing a significant portion of the elongation factor eEF1A. The eEF1A2 isoform, in particular, has been implicated in oncogenesis through its interaction with the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell proliferation, growth, and survival. It is hypothesized that the truncated and mutated eEF1A domain of this compound contributes to the dysregulation of this pathway, leading to increased cell proliferation and inhibition of apoptosis, characteristic of cancer cells.
Caption: Proposed signaling pathway of the this compound oncogene.
Experimental Workflow
The general workflow for CRISPR/Cas9-mediated knockout of the this compound gene involves several key stages, from the initial design of the guide RNAs to the final validation of the gene knockout and subsequent phenotypic analysis.
Caption: Experimental workflow for this compound gene knockout.
Experimental Protocols
Protocol 1: sgRNA Design and Cloning
-
Obtain this compound Sequence: Retrieve the full-length cDNA sequence of human this compound from the NCBI database using the GenBank accession number L41490.
-
sgRNA Design: Utilize online CRISPR design tools (e.g., Benchling, CHOPCHOP) to identify and select at least three sgRNA sequences targeting a conserved exon of the this compound gene. Prioritize sgRNAs with high on-target and low off-target scores.
-
Oligonucleotide Synthesis: Synthesize complementary oligonucleotides for each selected sgRNA with appropriate overhangs for cloning into a Cas9-expressing vector (e.g., pX459).
-
Vector Preparation: Digest the Cas9-expressing vector with a suitable restriction enzyme (e.g., BbsI) and dephosphorylate to prevent self-ligation.
-
Annealing and Ligation: Anneal the complementary sgRNA oligonucleotides to form double-stranded inserts. Ligate the annealed sgRNA inserts into the prepared Cas9 vector.
-
Transformation: Transform the ligation product into competent E. coli and select for positive colonies on appropriate antibiotic-containing agar plates.
-
Verification: Isolate plasmid DNA from several colonies and verify the correct insertion of the sgRNA sequence by Sanger sequencing.
Protocol 2: Cell Culture and Transfection
-
Cell Culture: Culture human prostate cancer cell lines known to express this compound (e.g., LNCaP, PC-3) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: Seed the cells in 6-well plates to achieve 70-80% confluency on the day of transfection. Transfect the cells with the validated sgRNA-Cas9 plasmids using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions. Include a negative control (e.g., a scramble sgRNA) and a mock transfection control.
-
Selection: 24-48 hours post-transfection, apply selection with an appropriate antibiotic (e.g., puromycin, if using pX459) to enrich for cells that have successfully taken up the plasmid.
-
Expansion: Expand the surviving cells to generate a stable polyclonal population of edited cells. For monoclonal populations, perform single-cell cloning by limiting dilution.
Protocol 3: Validation of Gene Editing
-
Genomic DNA Extraction: Harvest a population of the edited cells and extract genomic DNA using a commercial kit.
-
PCR Amplification: Design primers flanking the sgRNA target site in the this compound gene. Perform PCR to amplify the target region from the extracted genomic DNA.
-
T7 Endonuclease I (T7E1) Assay:
-
Denature and re-anneal the PCR products to allow for the formation of heteroduplexes between wild-type and mutated DNA strands.
-
Treat the re-annealed PCR products with T7 Endonuclease I, which cleaves mismatched DNA.
-
Analyze the digested products by agarose gel electrophoresis. The presence of cleaved DNA fragments indicates the presence of insertions or deletions (indels).
-
-
Sanger Sequencing and TIDE Analysis:
-
Purify the PCR products and send for Sanger sequencing.
-
Analyze the sequencing chromatograms using a tool like TIDE (Tracking of Indels by Decomposition) to quantify the percentage of indels in the cell population.
-
-
Western Blot Analysis:
-
Lyse the edited and control cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the this compound protein (or the eEF1A protein, given the fusion nature of this compound) and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize the protein bands. A significant reduction or absence of the this compound protein band in the edited cells confirms successful knockout at the protein level.
-
Protocol 4: Phenotypic Assays
-
Cell Proliferation Assay:
-
Seed an equal number of wild-type and this compound knockout cells in 96-well plates.
-
At various time points (e.g., 24, 48, 72 hours), add a proliferation reagent (e.g., WST-1 or MTT) and measure the absorbance according to the manufacturer's protocol to determine the rate of cell proliferation.
-
-
Anchorage-Independent Growth Assay (Soft Agar Assay):
-
Prepare a base layer of 0.6% agar in culture medium in 6-well plates.
-
Resuspend wild-type and this compound knockout cells in a top layer of 0.3% agar in culture medium and overlay on the base layer.
-
Incubate the plates for 2-3 weeks, adding fresh medium periodically.
-
Stain the colonies with crystal violet and count the number of colonies to assess anchorage-independent growth.
-
-
Apoptosis Assay (Annexin V Staining):
-
Harvest wild-type and this compound knockout cells.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
-
Conclusion
The protocols and application notes provided here offer a comprehensive framework for the CRISPR/Cas9-mediated knockout of the this compound gene in prostate cancer cell lines. By following these detailed methodologies, researchers can effectively investigate the functional consequences of this compound ablation, further elucidating its role in oncogenesis and validating its potential as a novel therapeutic target. The successful application of these protocols will contribute to a deeper understanding of prostate cancer biology and may pave the way for the development of innovative gene-editing-based cancer therapies.
Application Notes and Protocols for Pti-1 Protein Expression and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the expression and purification of Pti-1 proteins. Due to the existence of two distinct proteins referred to as this compound—a plant serine/threonine kinase (Pti1) and a human oncogene (this compound)—this document addresses both, with dedicated sections for each. The provided protocols are generalized from standard recombinant protein expression and purification techniques and may require optimization for specific research applications.
Section 1: Plant Pti1 (Pto-interacting protein 1)
The plant Pti1 is a serine/threonine kinase that plays a crucial role in plant defense signaling pathways, particularly in response to pathogens. It was first identified through its interaction with the tomato Pto kinase.[1][2]
Signaling Pathway
Plant Pti1 is a key component in the signal transduction cascade following pathogen recognition. In tomato, for instance, the Pto kinase recognizes the AvrPto effector protein from Pseudomonas syringae. This interaction leads to the activation of Pto, which then phosphorylates Pti1.[1][3] Phosphorylated Pti1 is involved in initiating the hypersensitive response, a form of programmed cell death to limit pathogen spread, and also modulates the production of reactive oxygen species (ROS) and the downstream MAPK signaling pathway.[2][3]
Experimental Protocols
The following are generalized protocols for the expression of recombinant plant Pti1, typically performed in E. coli due to the system's speed and cost-effectiveness.
Protocol 1: Recombinant Plant Pti1 Expression in E. coli
-
Gene Synthesis and Cloning : The coding sequence of the target plant Pti1 gene should be codon-optimized for E. coli expression. This synthetic gene is then cloned into an appropriate expression vector, such as a pET series plasmid, which often includes a T7 promoter for inducible expression and an affinity tag (e.g., 6x-His tag) for purification.
-
Transformation : The expression vector is transformed into a suitable E. coli expression strain, like BL21(DE3).
-
Culture Growth : A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of growth medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until it reaches an optical density (OD600) of 0.6-0.8.
-
Induction : Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance protein solubility.
-
Cell Harvest : The bacterial cells are harvested by centrifugation. The cell pellet can be stored at -80°C or used immediately for purification.
Protocol 2: Purification of His-tagged Plant Pti1
-
Cell Lysis : The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors). Lysis is performed by sonication or using a French press on ice.
-
Clarification : The cell lysate is centrifuged to pellet cell debris. The supernatant containing the soluble protein is collected.
-
Affinity Chromatography : The clarified lysate is loaded onto a column packed with Ni-NTA (Nickel-Nitriloacetic Acid) resin pre-equilibrated with lysis buffer.
-
Washing : The column is washed with a wash buffer (similar to lysis buffer but with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elution : The His-tagged Pti1 protein is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Buffer Exchange : The purified protein is often dialyzed into a storage buffer suitable for downstream applications.
-
Purity Analysis : The purity of the protein is assessed by SDS-PAGE.
Quantitative Data
The following table presents typical, illustrative data for the expression and purification of a recombinant kinase from E. coli. Actual results for plant Pti1 may vary.
| Parameter | Expression System | Yield (mg/L of culture) | Purity (%) | Reference |
| Illustrative Kinase | E. coli BL21(DE3) | 5-10 | >90 | General Data |
Section 2: Human this compound (Prostate Tumor-Inducing Gene 1)
Human this compound is an oncogene identified as being differentially expressed in prostate cancer. It encodes a truncated and mutated form of the human elongation factor 1 alpha.
Proposed Oncogenic Mechanism
The oncogenic nature of this compound is thought to arise from several potential mechanisms due to its altered structure. These include promoting protein translational infidelity, which could lead to the synthesis of mutant polypeptides, altering the cytoskeleton, and impacting various signal transduction pathways.
Experimental Protocols
Given that human this compound is a eukaryotic protein, expression in a eukaryotic system such as insect or mammalian cells might be preferable to ensure proper folding and post-translational modifications, although expression in E. coli is also feasible.
Protocol 3: Recombinant Human this compound Expression in Insect Cells (Baculovirus Expression Vector System)
-
Gene Cloning : The human this compound coding sequence is cloned into a baculovirus transfer vector (e.g., pFastBac), often with an N- or C-terminal affinity tag.
-
Recombinant Bacmid Generation : The transfer vector is transformed into E. coli DH10Bac cells to generate a recombinant bacmid via transposition.
-
Transfection and Virus Amplification : The recombinant bacmid is transfected into insect cells (e.g., Sf9 or Sf21) to produce an initial stock of recombinant baculovirus (P1). This stock is then used to infect a larger culture of insect cells to generate a high-titer virus stock (P2).
-
Protein Expression : A large-scale culture of insect cells (e.g., High Five™ cells) is infected with the high-titer baculovirus stock. The cells are incubated for 48-72 hours to allow for protein expression.
-
Cell Harvest : The cells are harvested by centrifugation.
Protocol 4: Purification of Recombinant Human this compound
This protocol assumes the use of an affinity tag, such as a His-tag.
-
Cell Lysis : The insect cell pellet is resuspended in a suitable lysis buffer and lysed, for example, by sonication or douncing.
-
Clarification : The lysate is clarified by centrifugation to remove insoluble cellular debris.
-
Affinity Chromatography : The clarified supernatant is subjected to affinity chromatography as described in Protocol 2 (steps 3-5).
-
Further Purification (Optional) : For higher purity, additional chromatography steps such as ion-exchange or size-exclusion chromatography can be performed.
-
Analysis and Storage : The purity of the final protein is assessed by SDS-PAGE, and the protein is stored in an appropriate buffer at -80°C.
Quantitative Data
The following table provides illustrative data for recombinant protein expression in insect cells. Actual yields for human this compound will depend on the specific construct and expression conditions.
| Parameter | Expression System | Yield (mg/L of culture) | Purity (%) | Reference |
| Illustrative Protein | Insect Cells (BEVS) | 1-5 | >95 | General Data |
Disclaimer : The experimental protocols and quantitative data provided herein are intended as a general guide. Optimization of expression conditions (e.g., cell line, temperature, induction parameters) and purification strategies will be necessary to achieve the desired yield and purity for both plant Pti1 and human this compound.
References
- 1. The tomato gene Pti1 encodes a serine/threonine kinase that is phosphorylated by Pto and is involved in the hypersensitive response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pto Interaction Proteins: Critical Regulators in Plant Development and Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for a Cell-Based Assay of Pti-1 Function
These application notes provide a framework for researchers, scientists, and drug development professionals to develop and implement a cell-based assay for monitoring the function of the Pti-1 kinase. This compound, a serine/threonine kinase from Solanum lycopersicum (tomato), is a key component in the plant's immune response, acting downstream of the Pto kinase in a signaling cascade that confers resistance to bacterial pathogens.[1][2] Understanding the regulation and activity of this compound is crucial for developing strategies to enhance plant disease resistance and for identifying potential chemical modulators of its function.
Introduction
This compound is a soluble cytoplasmic serine/threonine kinase that is activated through phosphorylation by the Pto kinase.[1][3] This interaction is a central event in the plant's hypersensitive response, a form of programmed cell death that limits the spread of pathogens.[1] The development of a robust cell-based assay for this compound function will enable high-throughput screening of compound libraries to identify inhibitors or activators of this compound, which could have applications in agriculture and as research tools.
This document outlines two primary approaches for a cell-based assay for this compound function:
-
A FRET-Based Kinase Activity Assay: This method directly measures the catalytic activity of this compound in living cells using a genetically encoded biosensor.
-
A Split-Luciferase Complementation Assay for Protein-Protein Interaction: This assay monitors the interaction between this compound and its upstream activating kinase, Pto, providing an indirect measure of this compound pathway activation.
Data Presentation
The following table represents hypothetical data from a dose-response experiment using a FRET-based this compound kinase activity assay. A known kinase inhibitor, Staurosporine, is used as a positive control to demonstrate the assay's ability to detect inhibition of this compound activity.
| Compound | Concentration (µM) | Mean FRET Ratio (535nm/485nm) | Standard Deviation | % Inhibition |
| DMSO (Vehicle) | 0 | 1.85 | 0.08 | 0 |
| Staurosporine | 0.01 | 1.62 | 0.07 | 12.4 |
| 0.1 | 1.25 | 0.06 | 32.4 | |
| 1 | 0.88 | 0.05 | 52.4 | |
| 10 | 0.51 | 0.04 | 72.4 | |
| 100 | 0.23 | 0.03 | 87.6 | |
| Compound X | 0.01 | 1.81 | 0.09 | 2.2 |
| 0.1 | 1.75 | 0.08 | 5.4 | |
| 1 | 1.53 | 0.07 | 17.3 | |
| 10 | 1.12 | 0.06 | 39.5 | |
| 100 | 0.76 | 0.05 | 58.9 |
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway
Caption: this compound signaling cascade in plant cells.
FRET-Based Kinase Assay Workflow
Caption: Workflow for the FRET-based this compound kinase assay.
Experimental Protocols
Protocol 1: FRET-Based this compound Kinase Activity Assay
This protocol describes a cell-based assay to measure this compound kinase activity using a genetically encoded FRET biosensor. The biosensor consists of a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP) flanking a this compound specific substrate peptide and a phospho-amino acid binding domain (PAABD). Phosphorylation of the substrate by this compound induces a conformational change in the biosensor, bringing CFP and YFP into proximity and increasing FRET.
Materials:
-
HEK293T cells (or other suitable mammalian cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 3000 Transfection Reagent
-
pcDNA3.1(+) vector encoding full-length this compound (codon-optimized for mammalian expression)
-
pcDNA3.1(+) vector encoding the this compound FRET biosensor
-
96-well black, clear-bottom microplates
-
Phosphate-Buffered Saline (PBS)
-
Test compounds and vehicle control (e.g., DMSO)
-
Fluorescence plate reader with FRET capabilities
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
One day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
On the day of transfection, co-transfect the cells with the this compound expression vector and the FRET biosensor vector using Lipofectamine 3000 according to the manufacturer's instructions. A 1:1 ratio of the plasmids is recommended as a starting point.
-
Incubate the transfected cells for 24-48 hours to allow for protein expression.
-
-
Assay Protocol:
-
Gently detach the transfected cells using trypsin-EDTA and resuspend them in fresh culture medium.
-
Plate the cells into a 96-well black, clear-bottom microplate at a density of 5 x 10^4 cells per well.
-
Allow the cells to adhere for at least 4 hours.
-
Prepare serial dilutions of test compounds in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically below 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the fluorescence using a plate reader. Set the excitation wavelength for CFP (e.g., 430 nm) and measure the emission at both the CFP (e.g., 485 nm) and YFP (e.g., 535 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the FRET ratio for each well by dividing the YFP emission intensity by the CFP emission intensity.
-
Normalize the FRET ratios to the vehicle control to determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Note on Substrate Identification: A suitable substrate peptide for the FRET biosensor is crucial. If a known this compound substrate is not available, a peptide library screening approach can be employed using purified recombinant this compound to identify an optimal phosphorylation motif.
Protocol 2: Split-Luciferase Complementation Assay for this compound and Pto Interaction
This protocol is designed to measure the interaction between this compound and its activating kinase, Pto, in living cells. The assay utilizes two fragments of a luciferase enzyme, which are fused to this compound and Pto, respectively. Interaction between this compound and Pto brings the luciferase fragments into close proximity, allowing them to reconstitute a functional enzyme and produce a luminescent signal.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 3000 Transfection Reagent
-
pFN21A HaloTag® CMV Flexi® Vector encoding Pto fused to the large luciferase fragment (LgBiT)
-
pFN22A HaloTag® CMV Flexi® Vector encoding this compound fused to the small luciferase fragment (SmBiT)
-
96-well white, solid-bottom microplates
-
Luciferase assay reagent (e.g., Nano-Glo® Live Cell Assay System)
-
Test compounds and vehicle control (e.g., DMSO)
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Follow the same cell culture and transfection procedures as described in Protocol 1, but co-transfect the cells with the Pto-LgBiT and this compound-SmBiT expression vectors.
-
-
Assay Protocol:
-
Detach and plate the transfected cells into a 96-well white, solid-bottom microplate at a density of 5 x 10^4 cells per well.
-
Allow the cells to adhere for at least 4 hours.
-
Add test compounds or vehicle control to the wells.
-
Incubate the plate at 37°C for the desired treatment time.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal of compound-treated wells to the vehicle control wells.
-
Calculate the percent change in protein-protein interaction.
-
For inhibitors of the interaction, plot the percent inhibition against the compound concentration to determine the IC50 value. For activators, plot the percent activation to determine the EC50 value.
-
These protocols provide a starting point for developing a robust and reliable cell-based assay for this compound function. Optimization of cell type, transfection conditions, compound incubation times, and reagent concentrations may be necessary to achieve optimal assay performance.
References
Pti-1 as a Therapeutic Target for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The prostate tumor-inducing gene 1 (Pti-1) has been identified as a putative oncogene with differential expression in a variety of human cancers, including prostate, breast, colon, and lung carcinomas, while being absent in corresponding normal tissues.[1][2][3] This tumor-specific expression pattern makes this compound an attractive target for the development of novel cancer therapeutics. This compound is a unique chimeric gene, consisting of a 5' untranslated region (UTR) with significant homology to Mycoplasma hyopneumoniae 23S ribosomal RNA, fused to a coding sequence for a truncated and mutated human elongation factor 1 α (EF-1α).[1][4]
The oncogenic potential of this compound is thought to arise from several possible mechanisms, including the induction of protein translational infidelity, alterations to the cellular cytoskeleton, and aberrant signaling through G-protein coupled pathways.[4] Preclinical studies have demonstrated that antisense inhibition of this compound expression can lead to a reversal of cancerous phenotypes, providing a strong rationale for targeting this compound in drug discovery programs.[1]
These application notes provide a summary of hypothetical screening data for this compound inhibitors and detailed protocols for key in vitro assays to aid researchers in the identification and characterization of novel therapeutic agents targeting this compound.
Data Presentation: this compound Inhibitor Screening Cascade
The following tables summarize hypothetical quantitative data for a series of small molecule compounds screened for their ability to inhibit this compound's oncogenic functions.
Table 1: Primary Screen - Translational Infidelity Assay
| Compound ID | Concentration (µM) | Luciferase Reactivation (% of Control) | IC50 (µM) |
| PTI-001 | 10 | 15.2 | 1.5 |
| PTI-002 | 10 | 88.9 | >50 |
| PTI-003 | 10 | 5.6 | 0.8 |
| PTI-004 | 10 | 45.1 | 12.3 |
Table 2: Secondary Screen - Cytoskeletal Integrity Assay (Wound Healing)
| Compound ID | Concentration (µM) | Inhibition of Cell Migration (%) | IC50 (µM) |
| PTI-001 | 5 | 65.8 | 3.2 |
| PTI-003 | 5 | 78.2 | 1.9 |
Table 3: Tertiary Screen - G-Protein Signaling Assay (Intracellular Ca2+ Mobilization)
| Compound ID | Concentration (µM) | Inhibition of Ca2+ Flux (%) | IC50 (µM) |
| PTI-001 | 2 | 55.1 | 1.8 |
| PTI-003 | 2 | 68.9 | 0.9 |
Experimental Protocols
Protocol 1: Dual-Luciferase Reporter Assay for Translational Infidelity
This assay is designed to identify compounds that can suppress the translational infidelity potentially caused by this compound. A reporter plasmid is constructed with a mutated luciferase gene (e.g., containing a premature stop codon) that only produces a functional enzyme through ribosomal read-through, an indicator of translational error. A second, wild-type luciferase under a different promoter serves as an internal control.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipofectamine 3000
-
pDual-Luciferase reporter plasmid (with mutated Firefly luciferase and wild-type Renilla luciferase)
-
This compound expression plasmid
-
Opti-MEM
-
96-well white, clear-bottom plates
-
Dual-Glo Luciferase Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C, 5% CO2.
-
Transfection:
-
For each well, prepare a DNA-lipid complex in Opti-MEM containing the pDual-Luciferase reporter plasmid and the this compound expression plasmid using Lipofectamine 3000, following the manufacturer's instructions.
-
Add the transfection complex to the cells and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds in complete DMEM.
-
Remove the transfection medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only wells as a negative control.
-
Incubate for an additional 24 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and the Dual-Glo Luciferase Assay System reagents to room temperature.
-
Add 75 µL of Dual-Glo Luciferase Reagent to each well. Mix and incubate for 10 minutes at room temperature.
-
Measure the Firefly luciferase activity using a luminometer.
-
Add 75 µL of Dual-Glo Stop & Glo Reagent to each well. Mix and incubate for 10 minutes at room temperature.
-
Measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the percentage of inhibition of translational infidelity relative to the vehicle control.
-
Determine the IC50 values for active compounds.
-
Protocol 2: Wound Healing Assay for Cell Migration
This protocol assesses the effect of this compound inhibitors on the migratory capacity of cancer cells expressing this compound, a process often dependent on cytoskeletal dynamics.
Materials:
-
MDA-MB-231 breast cancer cell line (or other suitable this compound expressing line)
-
DMEM with 10% FBS
-
24-well plates
-
10 µL pipette tips
-
Microscope with a camera
-
ImageJ software
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in 24-well plates and grow to a confluent monolayer.
-
Wound Creation:
-
Create a "scratch" or wound in the cell monolayer using a sterile 10 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
-
Compound Treatment:
-
Add fresh medium containing the test compounds at various concentrations. Include a vehicle control.
-
-
Image Acquisition:
-
Capture images of the wound at time 0 and after 24 hours of incubation.
-
-
Data Analysis:
-
Measure the area of the wound at both time points using ImageJ.
-
Calculate the percentage of wound closure for each condition.
-
Determine the percentage of inhibition of cell migration for each compound relative to the vehicle control.
-
Protocol 3: Fluorescence-Based Assay for Intracellular Calcium Mobilization
This assay is designed to identify compounds that block this compound's potential G-protein signaling activity, which may lead to the release of intracellular calcium stores.
Materials:
-
CHO-K1 cells
-
F-12K Medium with 10% FBS
-
This compound expression plasmid
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Transfection and Seeding: Transfect CHO-K1 cells with the this compound expression plasmid 24 hours prior to seeding them into 96-well plates.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS containing Pluronic F-127.
-
Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate for 1 hour at 37°C.
-
-
Compound Incubation:
-
Wash the cells twice with HBSS.
-
Add 100 µL of HBSS containing the test compounds to each well and incubate for 30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence.
-
Use the plate reader's injection system to add a known agonist of a co-expressed GPCR (as a positive control for cell health and assay performance) or measure basal activity changes due to this compound.
-
Monitor the change in fluorescence over time, which corresponds to changes in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Determine the percentage of inhibition of the calcium response for each compound.
-
Visualizations
Caption: Hypothetical this compound Signaling Pathway.
Caption: Workflow for Translational Infidelity Assay.
Caption: Workflow for Wound Healing (Cell Migration) Assay.
References
In Vivo Models for Studying Pti-1 Oncogenesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The prostate tumor-inducing gene 1 (Pti-1) is a putative oncogene implicated in the development and progression of several cancers, including prostate, breast, colon, and small cell lung cancer. This compound is a unique fusion gene, consisting of a 5' untranslated region (UTR) with homology to Mycoplasma 23S ribosomal RNA and a coding sequence for a truncated and mutated form of human elongation factor 1α. Ectopic expression of this compound in rodent fibroblast cell lines has been shown to induce a tumorigenic phenotype in immunodeficient mice, highlighting its oncogenic potential.[1] This document provides detailed application notes and protocols for establishing and utilizing in vivo models to study this compound oncogenesis, focusing on cell line-derived xenograft (CDX) models.
In Vivo Models for this compound Oncogenesis
The primary in vivo model for studying this compound oncogenesis is the subcutaneous xenograft model using immunodeficient mice. This model involves the implantation of cancer cells engineered to express the this compound oncogene. Currently, there is a lack of published evidence for the existence of a dedicated this compound transgenic mouse model.
Cell Line-Derived Xenograft (CDX) Model
This model is instrumental in assessing the tumor-initiating and growth-promoting properties of this compound. It also serves as a platform for evaluating the efficacy of potential therapeutic agents targeting this compound or its downstream signaling pathways.
Experimental Workflow for this compound CDX Model
Caption: Workflow for studying this compound oncogenesis using a CDX model.
Protocols
Protocol 1: Generation of Stably Expressing this compound Cell Lines
This protocol describes the generation of a stable cell line expressing the this compound oncogene using a mammalian expression vector.
Materials:
-
Full-length this compound cDNA
-
Mammalian expression vector (e.g., pcDNA3.1) with a selectable marker (e.g., neomycin resistance)
-
Restriction enzymes and T4 DNA ligase
-
Host cell line (e.g., NIH-3T3 or a human prostate epithelial cell line like RWPE-1)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Selection antibiotic (e.g., G418)
-
Cell culture medium and supplements
-
Standard cell culture equipment
Procedure:
-
Vector Construction:
-
Subclone the full-length this compound cDNA into the multiple cloning site of the mammalian expression vector.
-
Verify the correct insertion and orientation of the this compound sequence by restriction digest and Sanger sequencing.
-
-
Transfection:
-
Plate the host cells in 6-well plates and grow to 70-80% confluency.
-
On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's instructions.
-
Add the complexes to the cells and incubate for 24-48 hours.
-
-
Selection of Stable Clones:
-
After 48 hours, passage the cells into a larger culture vessel and add the selection antibiotic (e.g., G418) to the culture medium. The optimal concentration of the antibiotic should be predetermined by generating a kill curve for the parental cell line.
-
Replace the selection medium every 3-4 days to remove dead cells and maintain selection pressure.
-
After 2-3 weeks of selection, viable antibiotic-resistant colonies will emerge.
-
Isolate individual colonies using cloning cylinders or by limiting dilution and expand them in separate culture vessels.
-
-
Validation of this compound Expression:
-
Confirm the expression of this compound in the selected clones by Western blotting using an antibody against the protein encoded by this compound (a truncated and mutated form of eEF1A1) or by RT-qPCR for the this compound transcript.
-
Protocol 2: In Vivo Tumorigenicity Assay in Athymic Nude Mice
This protocol details the procedure for assessing the tumorigenic potential of this compound expressing cells in an immunodeficient mouse model.
Materials:
-
This compound expressing cells and control (vector-transfected) cells
-
Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old
-
Sterile PBS and Matrigel (optional)
-
Syringes and needles (27-gauge)
-
Calipers for tumor measurement
-
Anesthetic (e.g., isoflurane)
-
Animal housing and monitoring facilities
Procedure:
-
Cell Preparation:
-
Harvest the this compound expressing and control cells from culture and resuspend them in sterile PBS at a concentration of 5 x 10^6 cells/100 µL. For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor take rate.
-
-
Subcutaneous Injection:
-
Anesthetize the mice using isoflurane.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Monitoring and Measurement:
-
Monitor the mice twice weekly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) using calipers every 3-4 days.
-
Calculate the tumor volume using the formula: Tumor Volume = (Length x Width²) / 2 .
-
Monitor the health and body weight of the mice throughout the experiment.
-
-
Endpoint and Tissue Collection:
-
Euthanize the mice when the tumors reach the predetermined endpoint (e.g., 1.5-2.0 cm in diameter) or if the animals show signs of distress.
-
Excise the tumors, weigh them, and fix a portion in formalin for histopathological analysis. Snap-freeze the remaining tumor tissue in liquid nitrogen for molecular analysis.
-
Quantitative Data Presentation
The following tables present representative hypothetical data from a study investigating this compound oncogenesis using a xenograft model.
Table 1: Tumor Incidence and Latency in Mice Injected with this compound Expressing Cells
| Cell Line | Number of Mice | Tumor Incidence (%) | Mean Tumor Latency (Days) |
| Control (Vector) | 10 | 0 | - |
| This compound Clone 1 | 10 | 90 | 21 |
| This compound Clone 2 | 10 | 80 | 25 |
Table 2: Tumor Growth Characteristics of this compound Expressing Xenografts
| Cell Line | Mean Final Tumor Volume (mm³) ± SD | Mean Final Tumor Weight (g) ± SD |
| This compound Clone 1 | 1850 ± 250 | 1.9 ± 0.3 |
| This compound Clone 2 | 1600 ± 310 | 1.7 ± 0.4 |
This compound Signaling Pathways (Hypothesized)
The precise signaling pathways activated by this compound are still under investigation. Based on the general mechanisms of oncogenesis in prostate cancer, the PI3K/Akt and MAPK/ERK pathways are plausible candidates for mediating the effects of this compound. Further experimental validation is required to confirm the involvement of these pathways.
Hypothesized PI3K/Akt Signaling Pathway
Caption: Hypothesized activation of the PI3K/Akt pathway by this compound.
Hypothesized MAPK/ERK Signaling Pathway
Caption: Hypothesized activation of the MAPK/ERK pathway by this compound.
Conclusion
The in vivo models and protocols described in this document provide a framework for investigating the oncogenic properties of this compound. The cell line-derived xenograft model is a valuable tool for assessing tumorigenicity and for preclinical evaluation of targeted therapies. Future research should focus on validating the downstream signaling pathways of this compound and potentially developing a transgenic mouse model to further elucidate its role in spontaneous tumor development and progression.
References
Application Notes and Protocols for the Detection of Pti-1 in Circulating Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Circulating tumor cells (CTCs) are cancer cells that have detached from a primary tumor and entered the bloodstream, playing a crucial role in cancer metastasis. Their detection and characterization provide a minimally invasive "liquid biopsy" to monitor disease progression, assess treatment efficacy, and understand tumor heterogeneity. The prostate tumor-inducing gene 1 (Pti-1) has emerged as a promising biomarker for the detection of CTCs, particularly in prostate cancer. This compound is an oncogene that is differentially expressed in various human cancer cell lines and patient-derived carcinomas, including prostate, breast, and colon cancer, but not in normal tissues.[1][2] This differential expression makes it a specific target for identifying CTCs in the blood of cancer patients.
These application notes provide a comprehensive overview and detailed protocols for the detection of this compound in CTCs, catering to the needs of researchers, scientists, and professionals in drug development.
Biological Role and Signaling Pathway of this compound
This compound is a putative oncogene characterized by a unique 5' untranslated region (UTR) with significant homology to Mycoplasma hyopneumoniae 23S ribosomal RNA, fused to a sequence encoding a truncated and mutated form of human elongation factor 1α (eEF1A1).[1][3] The exact mechanism of this compound's oncogenic activity is still under investigation, but it is hypothesized to contribute to tumorigenesis by altering protein translation fidelity.[3] This could lead to the synthesis of aberrant proteins that promote cancer cell survival, proliferation, and metastasis.
Another proposed mechanism involves a relaxin-dependent pathway. An alternative upstream start codon in the this compound mRNA may initiate the synthesis of a peptide with homology to relaxin, a hormone known to promote prostate cancer progression.[4] This peptide could potentially interact with relaxin-specific receptors, thereby activating downstream signaling cascades that contribute to the malignant phenotype.
Below is a diagram illustrating the hypothesized signaling pathways of this compound.
Quantitative Data on this compound Detection in CTCs
The detection of this compound mRNA in blood samples has shown high sensitivity, making it a valuable tool for identifying CTCs. The following table summarizes the available quantitative data on this compound detection.
| Cancer Type | Detection Method | Sample Type | Key Findings | Reference |
| Prostate Cancer | RT-PCR | Blood | Can detect 1 prostate carcinoma cell in 10⁸ cells not expressing this compound. | [5] |
| Prostate, Breast, Colon Cancer | RT-PCR | Cell lines and Blood | This compound transcripts detected in various human tumor cell lines and blood from prostate cancer patients. | [5] |
Experimental Protocols
This section provides detailed protocols for the detection of this compound in CTCs. The primary method for this compound detection is Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) due to its high sensitivity and specificity for the this compound transcript. Protocols for immunofluorescence and flow cytometry are also provided as general frameworks that could be adapted for this compound protein detection, should specific antibodies become commercially available and validated for these applications.
Isolation of Circulating Tumor Cells
The first step for this compound detection is the isolation of CTCs from whole blood. This can be achieved through various methods, including positive selection (enrichment of cells expressing epithelial markers like EpCAM) or negative selection (depletion of hematopoietic cells).
Protocol for this compound mRNA Detection by RT-qPCR
This protocol is designed for the highly sensitive detection of this compound transcripts in isolated CTCs.
Materials:
-
Isolated CTCs
-
RNA extraction kit (e.g., QIAGEN RNeasy Micro Kit)
-
Reverse transcription kit (e.g., Invitrogen SuperScript IV VILO Master Mix)
-
qPCR master mix (e.g., Applied Biosystems TaqMan Fast Advanced Master Mix)
-
This compound specific primers and probe (custom synthesized)
-
Housekeeping gene primers and probe (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR instrument
Primer Design: Primers should be designed to specifically amplify the unique 5' UTR of the this compound transcript to avoid amplification of the related eEF1A1 gene.
-
Forward Primer (example): 5'-AGTGGTACCAACATGCACTCG-3'
-
Reverse Primer (example): 5'-GCTCTAGAGTCGACCTGCAG-3' (Note: These are example sequences and should be validated.)
Procedure:
-
RNA Extraction:
-
Lyse the isolated CTCs according to the RNA extraction kit manufacturer's protocol.
-
Proceed with RNA purification, including a DNase treatment step to remove any contaminating genomic DNA.
-
Elute the RNA in a small volume of nuclease-free water.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
-
Reverse Transcription (cDNA Synthesis):
-
Prepare the reverse transcription reaction mix according to the kit manufacturer's instructions, using a standardized amount of RNA for each sample.
-
Perform the reverse transcription reaction in a thermal cycler.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the qPCR master mix, this compound specific primers and probe, and nuclease-free water.
-
Add a standardized amount of cDNA to each reaction well.
-
Prepare parallel reactions for a housekeeping gene to normalize the data.
-
Include no-template controls (NTC) and no-reverse-transcriptase controls (-RT) to check for contamination and genomic DNA amplification, respectively.
-
Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 20 seconds, followed by 40 cycles of 95°C for 3 seconds and 60°C for 30 seconds).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both this compound and the housekeeping gene.
-
Calculate the relative expression of this compound using the ΔΔCt method.
-
General Protocol for this compound Protein Detection by Immunofluorescence
Note: This is a general protocol. The availability and validation of a specific antibody for this compound are critical for its successful implementation.
Materials:
-
Isolated CTCs cytospun onto glass slides
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against this compound (if available)
-
Secondary antibody conjugated to a fluorophore
-
Antibodies against CTC markers (e.g., anti-pan-Cytokeratin) and hematopoietic markers (e.g., anti-CD45)
-
DAPI nuclear stain
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Fixation and Permeabilization:
-
Fix the cells on the slide with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the slides three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the slides three times with PBS.
-
-
Blocking:
-
Incubate the slides with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-Pti-1, anti-pan-Cytokeratin, anti-CD45) in blocking buffer.
-
Incubate the slides with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the slides three times with PBS.
-
Dilute the fluorophore-conjugated secondary antibodies in blocking buffer.
-
Incubate the slides with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the slides three times with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash the slides twice with PBS.
-
Mount a coverslip onto the slide using mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence microscope.
-
Identify CTCs as DAPI-positive, Cytokeratin-positive, and CD45-negative cells.
-
Assess the expression and subcellular localization of this compound within the identified CTCs.
-
General Protocol for this compound Protein Detection by Flow Cytometry
Note: This is a general protocol. The availability and validation of a specific antibody for this compound suitable for flow cytometry are crucial.
Materials:
-
Isolated CTCs in suspension
-
Fixation and permeabilization buffers (e.g., BD Cytofix/Cytoperm™)
-
Fluorophore-conjugated primary antibody against this compound (if available)
-
Fluorophore-conjugated antibodies against CTC and hematopoietic markers (e.g., anti-EpCAM, anti-pan-Cytokeratin, anti-CD45)
-
Flow cytometer
Procedure:
-
Cell Staining:
-
Resuspend the isolated CTCs in staining buffer.
-
Add the fluorophore-conjugated antibodies for surface markers (e.g., EpCAM, CD45) and incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells with staining buffer.
-
-
Fixation and Permeabilization:
-
Fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions. This step is necessary for staining intracellular proteins like Cytokeratin and potentially this compound.
-
-
Intracellular Staining:
-
Add the fluorophore-conjugated antibodies for intracellular markers (e.g., pan-Cytokeratin, this compound) to the permeabilized cells.
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells with permeabilization buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in staining buffer.
-
Acquire the data on a flow cytometer.
-
Gate on single cells and then identify the CTC population (e.g., EpCAM-positive/Cytokeratin-positive and CD45-negative).
-
Analyze the expression of this compound within the CTC gate.
-
Conclusion
The detection of this compound in circulating tumor cells represents a promising avenue for the development of sensitive and specific liquid biopsy assays. While RT-qPCR is the most established method for detecting this compound transcripts, further research is needed to develop and validate antibodies for the detection of the this compound protein. The protocols and information provided in these application notes serve as a valuable resource for researchers and clinicians working to advance the field of CTC analysis and its application in oncology.
References
- 1. Antisense inhibition of the this compound oncogene reverses cancer phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antisense inhibition of the this compound oncogene reverses cancer phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Translational infidelity and human cancer: role of the this compound oncogene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Human prostatic carcinoma oncogene this compound is expressed in human tumor cell lines and prostate carcinoma patient blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Clinical applications of Pti-1 testing in prostate cancer
Initial research into the clinical applications of Prostate Tumor Inducing Gene-1 (Pti-1) for prostate cancer reveals a significant lack of current scientific data and clinical trials. Originally identified in the late 1990s, this compound showed initial promise as a potential oncogene. However, subsequent research and clinical development in the field of prostate cancer have not substantiated its role as a viable biomarker or therapeutic target. Consequently, detailed application notes and protocols for this compound testing are not available in contemporary scientific literature.
The initial discovery of this compound, also known as prostate tumor inducing gene-1, generated interest due to its differential expression in prostate cancer cells compared to normal prostate tissue. Early studies explored its potential as a diagnostic marker and a target for therapeutic intervention, with some research focusing on antisense inhibition to reverse cancer phenotypes in preclinical models.
Despite these early investigations, the scientific community's focus has since shifted to a multitude of other, more promising biomarkers and signaling pathways that have demonstrated greater clinical utility in the diagnosis, prognosis, and treatment of prostate cancer. The current landscape of prostate cancer research is rich with biomarkers that are actively used in clinical practice and are the subject of ongoing investigation.
The Current State of Prostate Cancer Biomarkers
Modern approaches to managing prostate cancer rely on a combination of clinical factors and a variety of biomarkers. These can be broadly categorized as follows:
-
Diagnostic and Prognostic Biomarkers: These help in the early detection of prostate cancer and in assessing the aggressiveness of the disease to guide treatment decisions.
-
Prostate-Specific Antigen (PSA): While having limitations in specificity, PSA remains a cornerstone of prostate cancer screening.
-
PCA3 (Prostate Cancer Antigen 3): A gene-based urine test that can help in the decision to perform a biopsy, particularly in men with a prior negative biopsy.
-
Genomic and Proteomic Tests: Assays such as the 4Kscore, Prostate Health Index (PHI), and various tissue-based genomic tests (e.g., Prolaris, Oncotype DX) provide more specific information about the risk of aggressive disease.
-
-
Predictive Biomarkers: These biomarkers help predict the response to specific therapies.
-
Androgen Receptor (AR) Variants: Mutations and splice variants of the androgen receptor are crucial in understanding resistance to hormone therapy.
-
DNA Repair Gene Mutations (e.g., BRCA1, BRCA2): The presence of mutations in these genes can predict response to PARP inhibitors.
-
-
Key Signaling Pathways in Prostate Cancer: Research has identified several critical signaling pathways that drive prostate cancer progression and offer targets for therapy.
-
PI3K/AKT/mTOR Pathway: This is one of the most commonly altered pathways in prostate cancer, and inhibitors of this pathway are in clinical development.
-
Androgen Receptor (AR) Signaling: This remains the central pathway in prostate cancer, and therapies targeting this pathway are a mainstay of treatment.
-
Conclusion
While this compound was a subject of scientific inquiry in the past, it has not translated into a clinically applicable test or therapeutic target for prostate cancer. The field has evolved to embrace a more complex and nuanced understanding of the disease, with a focus on a diverse array of biomarkers and signaling pathways that have robust clinical data supporting their use. For researchers, scientists, and drug development professionals, the focus of clinical applications in prostate cancer has decisively moved towards the biomarkers and pathways that are currently shaping patient care and ongoing clinical trials. Due to the lack of available data, no quantitative summaries, detailed experimental protocols, or signaling pathway diagrams for this compound can be provided.
Application Notes and Protocols: PTEN as a Prognostic Marker in Breast Cancer
Note: Initial searches for "Pti-1" as a prognostic marker in breast cancer did not yield specific information on a molecule with this designation. Therefore, this document focuses on the well-established prognostic marker, PTEN (Phosphatase and Tensin Homolog) , a critical tumor suppressor in the PI3K/AKT signaling pathway, to fulfill the detailed requirements of the request. Loss of PTEN expression is a significant event in breast cancer, correlating with prognosis and therapeutic response.
Introduction
PTEN is a crucial tumor suppressor protein that is frequently inactivated in a wide range of human cancers, including breast cancer. It functions as a lipid phosphatase, antagonizing the PI3K/AKT/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, survival, and metabolism.[1][2][3][4] Loss of PTEN function, often through mutation, deletion, or epigenetic silencing, leads to hyperactivation of the PI3K/AKT pathway, promoting tumorigenesis and progression.[2][3] In breast cancer, loss of PTEN expression has emerged as a potentially important prognostic marker and a mechanism of resistance to therapies such as trastuzumab.[1]
These application notes provide a summary of the prognostic significance of PTEN in breast cancer, along with detailed protocols for its assessment, aimed at researchers, scientists, and drug development professionals.
Prognostic Significance of PTEN in Breast Cancer
The loss of PTEN expression in breast cancer has been associated with various clinicopathological features and patient outcomes. While specific quantitative data for a marker named "this compound" is unavailable, the following table summarizes the prognostic implications of altered expression of other relevant markers discussed in the provided search results. This data illustrates the type of information that would be critical for evaluating a prognostic marker.
| Marker/Pathway | Cancer Type | Key Prognostic Findings | Statistical Significance | Reference |
| PTPN1 | Breast Cancer (BRCA) | Protective factor for Disease-Specific Survival (DSS). | - | [5] |
| Pan-cancer | Associated with poor prognosis in most cancers. | - | [5] | |
| PUM1 | Invasive Breast Cancer | High expression associated with worse overall survival. | HR = 3.816, 95% CI = 1.826–10.984, p = 0.013 | [6] |
| Invasive Breast Cancer | High expression correlated with tumor grade III, ER- status, PR- status, and high Ki-67. | p < 0.001, p = 0.003, p = 0.002, p = 0.001 respectively | [6] | |
| PCMT1 | Triple-Negative Breast Cancer (TNBC) | High expression correlated with significantly lower overall survival. | 60.62% vs. 90.35% | [7][8][9] |
| TIMP-1 (serum) | Invasive Breast Carcinoma | High levels associated with unfavorable survival outcomes in uni- and multivariate analyses. | HR = 1.7 (p < 0.001) and HR = 2.4 (p = 0.033) respectively | [10] |
| PD-L1 | Breast Cancer | Positive/higher expression was a negative predictor for total mortality risk. | RR = 1.64 (95% CI, 1.14–2.34) | [11] |
| Breast Cancer | Positive/higher expression associated with positive lymph node metastasis and poor nuclear grade. | RR = 1.33 (95% CI, 1.04–1.70) and RR = 1.24 (95% CI, 1.07–1.43) respectively | [11] | |
| PNI | T1-2N1 Breast Cancer | High PNI was significantly associated with better Overall Survival (OS). | - | [12] |
Signaling Pathway
The PI3K/AKT/PTEN pathway is a critical signaling cascade in breast cancer. Growth factor receptor signaling activates PI3K, which then phosphorylates PIP2 to PIP3. AKT is subsequently recruited and activated, leading to the phosphorylation of downstream targets that promote cell survival, proliferation, and growth. PTEN acts as a negative regulator of this pathway by dephosphorylating PIP3 back to PIP2, thus inhibiting AKT activation. Loss of PTEN function disrupts this balance, leading to constitutive activation of the PI3K/AKT pathway and promoting cancer progression.[2][3][13]
Experimental Protocols
Immunohistochemistry (IHC) for PTEN Protein Expression
This protocol is adapted from established methods for detecting PTEN protein expression in formalin-fixed, paraffin-embedded (FFPE) human breast carcinoma tissue.[1]
1. Sample Preparation:
-
Formalin-fixed, paraffin-embedded (FFPE) breast cancer tissue sections (4 µm thick) are mounted on positively charged slides.
-
Control samples should be included: PTEN-positive (e.g., MCF7 cell line) and PTEN-negative (e.g., MDA-MB-468 cell line) cell pellets embedded in paraffin.[1]
2. Deparaffinization and Rehydration:
-
Incubate slides at 60°C for 30-60 minutes.
-
Deparaffinize in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded alcohols: 100% ethanol (2 changes, 3 minutes each), 95% ethanol (2 minutes), 70% ethanol (2 minutes).
-
Rinse in distilled water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0) in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
Wash slides in Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS).
4. Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.[1]
-
Rinse with wash buffer (e.g., TBS with 0.05% Tween 20).
5. Blocking:
-
Incubate sections with a protein blocking solution (e.g., 5% normal goat serum in TBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.
6. Primary Antibody Incubation:
-
Incubate sections with a monoclonal mouse anti-human PTEN antibody (e.g., clone 6H2.1, Dako) at a suitable dilution (e.g., 1:100) overnight at 4°C or for 1-2 hours at room temperature.[1]
-
Wash slides with wash buffer (3 changes, 5 minutes each).
7. Secondary Antibody and Detection:
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) for 30-60 minutes at room temperature.[1]
-
Wash slides with wash buffer (3 changes, 5 minutes each).
-
Develop the signal with a chromogen substrate such as 3,3'-diaminobenzidine (DAB) until the desired stain intensity is reached.
-
Wash with distilled water to stop the reaction.
8. Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
9. Scoring and Interpretation:
-
PTEN staining should be evaluated in tumor cells.
-
A semi-quantitative scoring system can be used:[1]
-
Score 0: Staining is undetectable in tumor cells but present in surrounding normal ductal epithelial and stromal cells.
-
Score 1: Staining is weaker than in surrounding normal cells.
-
Score 2: Staining is equal in intensity to that of surrounding normal cells.
-
Conclusion
The assessment of PTEN expression provides valuable prognostic information for breast cancer patients and may help guide therapeutic decisions. The protocols and information provided herein offer a framework for the standardized evaluation of this important tumor suppressor. Further research and validation in large, multi-institutional cohorts are essential to fully establish the clinical utility of PTEN and other potential biomarkers in breast cancer management.
References
- 1. Protocol for PTEN Expression by Immunohistochemistry in Formalin-fixed Paraffin-embedded Human Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. PTPN1 is a prognostic biomarker related to cancer immunity and drug sensitivity: from pan-cancer analysis to validation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. PCMT1 as a prognostic marker in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PCMT1 as a prognostic marker in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Serum TIMP-1 predicts survival outcomes of invasive breast carcinoma patients: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.plos.org [journals.plos.org]
- 12. The Value of Prognostic Nutritional Index (PNI) in Predicting Survival and Guiding Radiotherapy of Patients With T1-2N1 Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Pti-1 Expression in qPCR
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when measuring low expression of the Prostate Tumor-Inducing Gene 1 (Pti-1) using quantitative real-time PCR (qPCR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its expression often low?
A1: this compound, or Prostate Tumor-Inducing Gene 1, is an oncogene implicated in several cancers, including prostate, breast, and colon cancer.[1] Its expression is often low or undetectable in normal tissues and benign conditions, making it a potential biomarker for malignancy.[1] The inherently low abundance of this compound transcripts in certain cellular contexts can present challenges for accurate quantification by qPCR.
Q2: I have a high Ct value (e.g., >35) for this compound. What does this indicate?
A2: A high Ct (Quantification Cycle) value for this compound suggests a low initial amount of the target transcript in your sample. Ct values in the range of 35 or higher can indicate that you are approaching the limit of detection for the assay.[2] It is crucial to determine if this is a true low expression or a result of experimental inefficiencies.
Q3: My technical replicates for this compound show high variability. What could be the cause?
A3: High variability between technical replicates for low-expression genes is often due to stochastic effects during amplification, where the random distribution of a few template molecules can lead to different amplification efficiencies in each well. Pipetting inconsistencies, especially with small volumes, can also contribute to this variability.
Q4: Can I trust my this compound qPCR results if the expression is very low?
A4: Results for low-expression genes should be interpreted with caution. It is essential to include appropriate controls, such as no-template controls (NTCs) to check for contamination and no-reverse-transcriptase controls (-RT) to check for genomic DNA contamination. A standard curve using a known concentration of this compound template can help determine the limit of detection and quantification of your assay.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting low this compound expression in your qPCR experiments.
Problem 1: No or very late amplification of this compound (High Ct Value)
Possible Cause & Solution
| Possible Cause | Recommended Action | Expected Outcome |
| Poor RNA Quality or Integrity | Assess RNA integrity using a bioanalyzer or gel electrophoresis. Ensure A260/280 ratio is ~2.0 and A260/230 ratio is between 2.0-2.2. | Improved RNA quality will lead to more efficient reverse transcription and a lower Ct value. |
| Inefficient cDNA Synthesis | Optimize the reverse transcription step. Increase the amount of input RNA, use gene-specific primers for this compound, and ensure the reverse transcriptase is robust and not inhibited. | Higher yield of this compound cDNA will result in earlier amplification and a lower Ct value. |
| Suboptimal Primer/Probe Design | Design primers that span an exon-exon junction to avoid amplification of genomic DNA. Ensure primers have a GC content of 40-60% and a melting temperature (Tm) of 60-65°C. The amplicon length should be between 70-150 base pairs. | Well-designed primers will improve amplification efficiency and specificity, leading to a lower and more reliable Ct value. |
| Suboptimal qPCR Conditions | Optimize the annealing temperature using a gradient PCR. Ensure the master mix is suitable for low-expression targets. | Improved reaction efficiency will result in a lower Ct value and a stronger amplification signal. |
| Presence of PCR Inhibitors | Dilute the cDNA template (e.g., 1:5, 1:10) to reduce the concentration of potential inhibitors carried over from RNA extraction. | If inhibitors are present, a diluted sample may show an earlier Ct value than a more concentrated one. |
Problem 2: Non-specific amplification or primer-dimers
Possible Cause & Solution
| Possible Cause | Recommended Action | Expected Outcome |
| Suboptimal Annealing Temperature | Increase the annealing temperature in increments of 2°C to enhance primer specificity. | Reduced or eliminated non-specific products and primer-dimers, confirmed by melt curve analysis. |
| Poor Primer Design | Re-design primers to have minimal self-complementarity and to be specific to the this compound sequence using tools like Primer-BLAST. | New primers should show a single peak in the melt curve analysis, corresponding to the this compound amplicon. |
| Genomic DNA Contamination | Treat RNA samples with DNase I before reverse transcription. Design primers that span an exon-exon junction. | Elimination of amplification from contaminating genomic DNA, confirmed by a no-RT control. |
Experimental Protocols
High-Purity RNA Extraction from Cell Culture for Low Abundance Transcripts
This protocol is optimized for maximizing the yield and purity of RNA from cultured cells, which is critical for the detection of low-expression genes like this compound.
Materials:
-
Phosphate-buffered saline (PBS), RNase-free
-
TRIzol® reagent or similar phenol-guanidinium thiocyanate-based lysis reagent
-
Chloroform, molecular biology grade
-
Isopropanol, molecular biology grade
-
75% Ethanol, prepared with RNase-free water
-
RNase-free water
-
RNase-free tubes and pipette tips
Procedure:
-
Cell Lysis:
-
For adherent cells, aspirate the culture medium and wash the cells once with ice-cold PBS. Add 1 mL of TRIzol® directly to the culture dish (for a 10 cm dish) and scrape the cells.
-
For suspension cells, pellet the cells by centrifugation, wash once with ice-cold PBS, and lyse the cell pellet in 1 mL of TRIzol® per 5-10 million cells.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol® used. Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh RNase-free tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol® used.
-
Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
-
RNA Wash:
-
Remove the supernatant. Wash the RNA pellet once with 1 mL of 75% ethanol.
-
Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Solubilization:
-
Briefly air-dry the pellet for 5-10 minutes. Do not over-dry as this will decrease its solubility.
-
Resuspend the RNA in 20-50 µL of RNase-free water.
-
Incubate at 55-60°C for 10-15 minutes to aid dissolution.
-
-
Quantification and Quality Control:
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity using an Agilent Bioanalyzer or by running an aliquot on a denaturing agarose gel.
-
Optimized cDNA Synthesis for Low-Copy this compound Transcripts
This protocol is designed to maximize the conversion of low-abundance this compound RNA into cDNA.
Materials:
-
High-quality total RNA (1 µg)
-
Gene-specific primer (GSP) for this compound (reverse primer) or a mix of oligo(dT) and random hexamers
-
dNTP mix (10 mM)
-
High-fidelity reverse transcriptase with low RNase H activity
-
5X Reverse Transcriptase Buffer
-
RNase inhibitor
-
RNase-free water
Procedure:
-
Primer Annealing:
-
In an RNase-free tube, combine:
-
Total RNA: 1 µg
-
This compound Gene-Specific Primer (10 µM): 1 µL (or oligo(dT)/random hexamers)
-
dNTP mix (10 mM): 1 µL
-
RNase-free water: to a final volume of 13 µL
-
-
Mix gently and centrifuge briefly.
-
Incubate at 65°C for 5 minutes, then place immediately on ice for at least 1 minute.
-
-
Reverse Transcription Reaction:
-
Prepare a master mix for the reverse transcription reaction on ice:
-
5X RT Buffer: 4 µL
-
RNase Inhibitor: 1 µL
-
Reverse Transcriptase: 1 µL
-
RNase-free water: 1 µL
-
-
Add 7 µL of the master mix to the annealed primer/RNA mix from step 1 for a total reaction volume of 20 µL.
-
Mix gently by pipetting up and down.
-
-
Incubation:
-
Incubate the reaction at 55°C for 60 minutes. (The optimal temperature and time may vary depending on the reverse transcriptase used).
-
Inactivate the enzyme by heating at 70°C for 15 minutes.
-
-
Storage:
-
The resulting cDNA can be used directly in a qPCR reaction or stored at -20°C.
-
qPCR Protocol for this compound Detection
Materials:
-
cDNA template
-
This compound forward and reverse primers (10 µM each)
-
SYBR Green or other fluorescent qPCR master mix (2X)
-
Nuclease-free water
-
qPCR plate and optical seals
Procedure:
-
Reaction Setup:
-
Prepare a qPCR master mix for the number of reactions plus a 10% overage. For a single 20 µL reaction:
-
2X qPCR Master Mix: 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
Nuclease-free water: 4 µL
-
-
Vortex the master mix gently and centrifuge briefly.
-
-
Plate Setup:
-
Aliquot 15 µL of the master mix into each well of the qPCR plate.
-
Add 5 µL of cDNA template (or water for the NTC) to the appropriate wells.
-
Seal the plate securely with an optical seal.
-
-
qPCR Cycling:
-
Centrifuge the plate briefly to collect the contents at the bottom of the wells.
-
Place the plate in the qPCR instrument and run the following cycling program (this is a general protocol, and specific temperatures and times may need to be optimized):
-
Initial Denaturation: 95°C for 2 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: Follow the instrument's instructions.
-
-
Visualizations
References
Pti-1 Western Blot Signal-to-Noise Optimization: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio in their Pti-1 Western blot experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound Western blotting, offering potential causes and solutions in a question-and-answer format.
High Background Issues
Question: Why is the background on my this compound Western blot too high?
High background can obscure the specific signal of your target protein, this compound. Several factors during the Western blot process can contribute to this issue.
Potential Cause 1: Improper Blocking Insufficient blocking of the membrane can lead to non-specific binding of primary and secondary antibodies, resulting in high background.[1][2] The blocking step is critical and works by covering the membrane surface with a protein or other molecule that does not react with the antibodies used for detection.[3]
Solution:
-
Optimize Blocking Buffer: The choice of blocking buffer can significantly impact background. Commonly used blocking agents include non-fat dry milk and bovine serum albumin (BSA).[4] For phosphorylated proteins, BSA is often preferred as milk contains phosphoproteins like casein, which can cause high background.[5] Since this compound is a kinase and can be phosphorylated, starting with a BSA-based blocking buffer is a good strategy.[2]
-
Adjust Blocking Time and Temperature: Ensure the membrane is completely submerged and blocked for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[6][7]
-
Filter the Blocking Buffer: Aggregates in the blocking buffer can settle on the membrane and cause dark spots. Filtering the blocking buffer before use can help prevent this.[8]
Potential Cause 2: Antibody Concentrations are Too High Excessive concentrations of the primary or secondary antibody can lead to non-specific binding and increased background noise.[2]
Solution:
-
Titrate Antibodies: It is crucial to empirically determine the optimal concentration for both your primary and secondary antibodies.[4] This can be achieved by performing a dot blot or running a reagent gradient on your Western blot.[4][9]
-
Dilute Antibodies Further: If you are experiencing high background, try further diluting your antibodies. Typical dilutions for primary antibodies range from 1:500 to 1:2000, and for secondary antibodies from 1:5000 to 1:20,000.[4]
Potential Cause 3: Inadequate Washing Insufficient washing will not effectively remove unbound primary and secondary antibodies, leading to a "dirty" blot.[3]
Solution:
-
Increase Wash Steps: Wash the membrane at least three times for 10 minutes each after the primary antibody incubation and six times for 5 minutes each after the secondary antibody incubation.[3]
-
Use Detergent in Wash Buffer: Including a mild detergent like Tween 20 (typically at 0.05% to 0.1%) in your wash buffer (e.g., TBS-T or PBS-T) helps to remove non-specifically bound antibodies.[1][3]
Potential Cause 4: Contaminated Buffers or Equipment Contaminated buffers or dirty equipment can introduce particles and impurities that contribute to a high background.[2]
Solution:
-
Use Fresh Buffers: Always prepare fresh buffers for each experiment.[2]
-
Clean Equipment Thoroughly: Ensure that all equipment, including gel tanks, transfer apparatus, and incubation trays, are clean.[2]
Weak or No Signal Issues
Question: Why am I getting a weak or no signal for this compound on my Western blot?
A faint or absent band for this compound can be frustrating. This issue can arise from various steps in the protocol, from sample preparation to signal detection.
Potential Cause 1: Low Protein Abundance or Insufficient Loading The this compound protein may be expressed at low levels in your sample, or you may not be loading enough total protein onto the gel.[6][8]
Solution:
-
Increase Protein Load: For low-abundance targets, increasing the amount of sample loaded on the gel can help.[6] A protein load of at least 20-30 µg per lane is recommended for whole-cell extracts.[10]
-
Enrich for this compound: If this compound levels are very low, consider enriching your sample for the protein of interest through techniques like immunoprecipitation.[11]
-
Use a Positive Control: To confirm that your experimental setup is working, include a positive control, such as a lysate from cells known to express this compound or recombinant this compound protein.
Potential Cause 2: Inefficient Protein Transfer Poor transfer of proteins from the gel to the membrane will result in a weak signal.[11]
Solution:
-
Verify Transfer: After transfer, you can stain the membrane with Ponceau S to visualize the protein bands and confirm that the transfer was successful.[11]
-
Optimize Transfer Conditions: The optimal transfer time and voltage can depend on the molecular weight of the protein. Since this compound is a truncated form of eEF1A1, its molecular weight will be less than that of the full-length protein (approximately 50 kDa). For smaller proteins, a membrane with a smaller pore size (e.g., 0.22 µm) may be beneficial.[1]
Potential Cause 3: Suboptimal Antibody Conditions The primary or secondary antibody may not be binding effectively to this compound.
Solution:
-
Check Antibody Specificity: Ensure your primary antibody is validated for Western blotting and recognizes this compound. Since this compound is a truncated form of eEF1A1, an antibody against eEF1A1 may be used.
-
Increase Antibody Concentration: If the signal is weak, try increasing the concentration of your primary and/or secondary antibody.[11]
-
Optimize Incubation Time: Extending the primary antibody incubation time, for instance, overnight at 4°C, can enhance the signal.[6]
Potential Cause 4: Issues with Detection Reagents The chemiluminescent substrate may be expired or not sensitive enough for the level of this compound in your sample.[6]
Solution:
-
Use Fresh Substrate: Ensure that your detection reagents are not expired.[6]
-
Increase Exposure Time: Try exposing the blot to the film or digital imager for a longer period.[6] However, be aware that very long exposure times can also increase background.[1]
-
Use a More Sensitive Substrate: If your protein is of low abundance, consider using a high-sensitivity chemiluminescent substrate.[6]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for my primary anti-Pti-1 antibody?
The optimal antibody concentration should be determined empirically. However, a good starting point for most primary antibodies is a 1:1000 dilution. You can then perform a titration to find the concentration that gives the best signal-to-noise ratio.
Q2: Which blocking buffer is best for this compound Western blotting?
Since this compound is a protein kinase that can be phosphorylated, it is advisable to start with a 3-5% BSA solution in TBS-T or PBS-T.[2][5] Milk-based blockers can sometimes interfere with the detection of phosphoproteins due to the presence of casein.[5]
Q3: How can I be sure that my protein has transferred from the gel to the membrane?
A simple and reversible way to check for successful protein transfer is to stain the membrane with Ponceau S solution after the transfer is complete.[11] This will allow you to visualize the protein bands on the membrane.
Q4: I see multiple bands on my blot. What could be the reason?
Multiple bands can be due to several factors:
-
Non-specific antibody binding: The primary or secondary antibody may be cross-reacting with other proteins in the lysate. Try optimizing your antibody concentrations and blocking conditions.[2]
-
Protein degradation: If you see bands at a lower molecular weight than expected, your protein may have been degraded. Always use fresh protease inhibitors in your lysis buffer and keep your samples on ice.
-
Post-translational modifications: Modifications such as phosphorylation can cause a protein to run at a slightly different molecular weight.
Q5: What is the expected molecular weight of this compound?
This compound is a truncated form of the translation elongation factor 1A1 (eEF1A1). The full-length eEF1A1 has a molecular weight of approximately 50 kDa. Therefore, this compound will have a lower molecular weight. The exact size may vary depending on the specific truncated form.
Quantitative Data Summary
| Parameter | Recommended Starting Range | Key Considerations |
| Total Protein Load | 20 - 50 µg per lane | May need to be increased for low-abundance proteins.[10] |
| Primary Antibody Dilution | 1:500 - 1:2000 | Titration is essential for optimal results.[4] |
| Secondary Antibody Dilution | 1:5000 - 1:20,000 | Higher dilutions can help reduce background.[4] |
| Blocking Buffer | 3-5% BSA in TBS-T/PBS-T | BSA is recommended for phosphorylated proteins.[5] |
| Wash Buffer Detergent | 0.05% - 0.1% Tween 20 | Helps to minimize non-specific binding.[3] |
Experimental Protocols
Protocol 1: Primary Antibody Titration
-
Load equal amounts of your protein lysate into multiple lanes of an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a membrane.
-
Block the entire membrane in your chosen blocking buffer (e.g., 5% BSA in TBS-T) for 1 hour at room temperature.
-
Cut the membrane into strips, with each strip containing one lane of your sample.
-
Incubate each strip in a different dilution of your primary antibody (e.g., 1:250, 1:500, 1:1000, 1:2000, 1:4000) overnight at 4°C with gentle agitation.
-
Wash all strips three times for 10 minutes each in wash buffer.
-
Incubate all strips with the same dilution of the secondary antibody for 1 hour at room temperature.
-
Wash the strips six times for 5 minutes each in wash buffer.
-
Develop the signal and compare the signal intensity and background on each strip to determine the optimal primary antibody dilution.
Visualizations
Caption: this compound signaling pathway in plant immunity.[1]
Caption: General workflow for a Western blot experiment.
Caption: Troubleshooting flowchart for Western blot issues.
References
- 1. Pto Interaction Proteins: Critical Regulators in Plant Development and Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The major site of the pti1 kinase phosphorylated by the pto kinase is located in the activation domain and is required for pto-pti1 physical interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Interpretation of Blood Clotting Studies and Values (PT, PTT, aPTT, INR, Anti-Factor Xa, D-Dimer) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. elisabscience.com [elisabscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Deconstructing this compound: this compound is a truncated, but not mutated, form of translation elongatin factor 1A1, eEF1A1. | Sigma-Aldrich [merckmillipore.com]
- 10. Herbivorous insects independently evolved salivary effectors to regulate plant immunity by destabilizing the malectin-LRR RLP NtRLP4 [elifesciences.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Pti-1 Western Blotting
This guide provides troubleshooting advice and answers to frequently asked questions regarding the appearance of non-specific bands during the Western blotting of the Pti-1 protein. The following sections offer a systematic approach to identifying and resolving common issues to achieve clean, specific, and publication-ready results.
Frequently Asked Questions (FAQs)
Q1: What are non-specific bands in a Western blot?
Non-specific bands are additional, unwanted bands that appear on a Western blot in addition to the target protein band. These bands arise when an antibody binds to proteins other than the intended target. Their presence can complicate data interpretation and raise questions about the specificity of the results. The primary goal of troubleshooting is to optimize the signal-to-noise ratio, maximizing the signal from the target protein (this compound) while minimizing background and non-specific binding.
Q2: I am seeing multiple bands in my this compound Western blot. What are the most common causes?
The appearance of multiple bands is a frequent issue in Western blotting and can stem from several factors throughout the experimental process.[1] Key causes include:
-
High Primary Antibody Concentration: Using too much primary antibody can lead to it binding weakly to proteins with similar epitopes, causing extra bands.[2]
-
Poor Antibody Specificity: The primary antibody may not be perfectly specific and could be cross-reacting with other proteins. It is crucial to use antibodies that have been validated for the specific application.[3][4]
-
Secondary Antibody Cross-Reactivity: The secondary antibody might be binding non-specifically to other proteins in the lysate.[1]
-
Protein Degradation: If samples are not handled properly, proteases can break down the target protein, leading to smaller, lower molecular weight bands.[5]
-
Post-Translational Modifications (PTMs) or Isoforms: The extra bands could represent legitimate biological variations of this compound, such as different phosphorylation states, glycosylation, or alternative splice variants.[5]
-
Sample Overloading: Loading too much protein onto the gel can cause "bleed-over" between lanes and increase the likelihood of non-specific antibody binding.[4]
-
Insufficient Blocking or Washing: Inadequate blocking of the membrane or insufficient washing can result in high background and non-specific antibody adherence.[3][6]
Q3: How can I determine if the extra bands are caused by my primary or secondary antibody?
To isolate the source of non-specific binding, you should run a control lane that omits the primary antibody. Prepare your blot as usual, but for one lane or strip, incubate it with only the blocking buffer during the primary antibody incubation step. Then, proceed to incubate the entire blot with the secondary antibody. If non-specific bands appear in the lane without the primary antibody, it indicates that the secondary antibody is binding non-specifically to proteins in the lysate.[1][2]
Q4: Is it possible that the non-specific bands are actually isoforms or modified versions of this compound?
Yes, this is a distinct possibility. Many proteins exist as multiple isoforms due to alternative splicing or undergo post-translational modifications (PTMs) like phosphorylation or glycosylation, which can alter their molecular weight and cause them to appear as separate bands.[5] To investigate this, you can:
-
Consult Protein Databases: Check resources like Swiss-Prot to see if different isoforms or known PTMs of this compound have been documented.[5]
-
Use Phosphatase Inhibitors: If you suspect phosphorylation, ensure phosphatase inhibitors are included in your lysis buffer.[7]
-
Treat with Modifying Enzymes: Treating your sample with enzymes like phosphatases before running the gel can help determine if the extra bands are due to phosphorylation (the bands should disappear or shift).
Q5: How does my sample preparation technique contribute to non-specific bands?
Proper sample preparation is critical for a clean Western blot.[4][7] Key considerations include:
-
Use of Inhibitors: Always use fresh protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation or changes in modification status.[7] Keep samples on ice at all times.[5]
-
Lysis Buffer Choice: The choice of lysis buffer (e.g., RIPA, NP-40) can affect which proteins are solubilized. A buffer that is too harsh might release proteins that interfere with the blot.[3][7]
-
Clarify Lysate: Centrifuge your lysate after preparation to pellet cellular debris and other insoluble components that can cause streaking and high background on the gel.[4]
Troubleshooting Guide for Non-Specific Bands
This table summarizes common problems leading to non-specific bands in this compound Western blotting and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Multiple Bands Observed | 1. Primary Antibody Concentration Too High | Perform a dot blot or run test blots to titrate the primary antibody and find the optimal dilution (e.g., try 1:500, 1:1000, 1:2000, 1:5000).[2][8] |
| 2. Non-Specific Primary Antibody | Use an affinity-purified antibody. Check the antibody datasheet for validation data and consider testing a different antibody from another vendor if problems persist.[1][3] | |
| 3. Secondary Antibody Cross-Reactivity | Run a secondary-only control. Ensure the secondary antibody is raised against the correct host species of the primary antibody. Use pre-adsorbed secondary antibodies.[1] | |
| 4. Insufficient Blocking | Increase blocking time to 1-2 hours at room temperature. Try a different blocking agent (e.g., switch from 5% non-fat milk to 5% BSA, especially for phospho-proteins).[3][9] | |
| 5. Inadequate Washing | Increase the number of washes (e.g., 3-5 times) and the duration of each wash (5-15 minutes). Increase the detergent (Tween-20) concentration in the wash buffer slightly (e.g., to 0.1%).[6][8] | |
| 6. Protein Degradation | Add fresh protease inhibitors to the lysis buffer immediately before use. Always keep samples on ice or at 4°C.[5][7] | |
| 7. Sample Overloading | Reduce the total amount of protein loaded per well. A typical range is 10–50 µg, but this should be optimized.[8][10] | |
| 8. Overexposure of Blot | Reduce the film exposure time or the acquisition time on a digital imager. Use a less sensitive ECL substrate if the signal is too strong.[6][11] |
Detailed Experimental Protocol: Western Blot for this compound
This protocol incorporates best practices to minimize the occurrence of non-specific bands.
1. Sample Preparation and Lysis
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cell pellet in ice-cold RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new, pre-chilled tube.
2. Protein Quantification
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA or Bradford).
-
Calculate the volume of lysate needed to load 20-30 µg of total protein per well.
-
Prepare samples by mixing the calculated lysate volume with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[5]
3. SDS-PAGE
-
Cast or use a pre-cast polyacrylamide gel with a percentage appropriate for the molecular weight of this compound.
-
Load 20-30 µg of each protein sample into the wells. Include a molecular weight marker.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.[6]
4. Protein Transfer
-
Activate a PVDF membrane in methanol for 1 minute, then equilibrate it in transfer buffer. For nitrocellulose, equilibration in transfer buffer is sufficient.
-
Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge), ensuring no air bubbles are trapped between the gel and the membrane.[4]
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's instructions.
5. Blocking
-
After transfer, rinse the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for at least 1 hour at room temperature with gentle agitation.[3]
6. Antibody Incubation
-
Dilute the anti-Pti-1 primary antibody in blocking buffer at its optimal concentration (determined by titration).
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times for 10 minutes each with TBST.[8]
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.[2]
7. Detection
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.
-
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the signal using X-ray film or a digital imaging system. Start with a short exposure and increase as needed to avoid signal saturation.[6]
Visual Guides
The following diagrams illustrate a logical troubleshooting workflow and a representative signaling pathway involving this compound.
Caption: Troubleshooting workflow for diagnosing non-specific bands.
Caption: Generic signaling pathway illustrating this compound activation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 7. google.com [google.com]
- 8. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. biocompare.com [biocompare.com]
- 11. Common Western Blot Issues and How to Troubleshoot Them [abinscience.com]
PTI-1 Antibody for Immunohistochemistry: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the validation and application of PTI-1 antibodies in immunohistochemistry (IHC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it expected to be localized within a cell?
A1: this compound (Prostate Tumor Inducing gene 1) is an oncogene that encodes a truncated version of the eukaryotic translation elongation factor 1A1 (eEF1A1).[1][2] The subcellular localization of the this compound protein can be variable. Studies using tagged this compound protein have shown it can be found predominantly in the nucleus, the cytoplasm, or distributed evenly between both compartments.[3] The 5' untranslated region (UTR) of the this compound mRNA appears to play a role in promoting its nuclear localization.[3] Therefore, when performing IHC, staining may be observed in the nucleus, cytoplasm, or both, depending on the cell type and experimental conditions.
Q2: In which tissues is this compound expression expected?
A2: this compound was initially identified as being overexpressed in prostate cancer cells compared to normal prostate tissue.[1][2] Expression has also been detected in various human tumor cell lines, including those from prostate, breast, and colon carcinomas.[2] However, there is some evidence to suggest that this compound expression in cell lines may be associated with Mycoplasma infection, and one study did not detect it in paraffin-embedded human prostate cancer biopsies.[4] This highlights the critical importance of rigorous antibody validation and the use of appropriate positive and negative controls in your specific samples.
Q3: What are the essential positive and negative controls for a this compound IHC experiment?
A3: Proper controls are crucial for validating your this compound antibody and interpreting your staining results.
| Control Type | Description | Purpose |
| Positive Tissue Control | A tissue known to express this compound. Based on literature, prostate carcinoma tissue could be a starting point, but this needs to be empirically verified.[2] | To confirm that the antibody, detection system, and protocol are working correctly. |
| Negative Tissue Control | A tissue known not to express this compound. Normal, healthy tissue corresponding to the cancer tissue being studied should be evaluated. | To assess non-specific background staining. |
| Positive Cell Line Control | A cell line known to express this compound (e.g., certain prostate cancer cell lines, but must be verified to be free of Mycoplasma contamination).[2][4] | Provides a consistent source of positive control material. |
| Negative Cell Line Control | A cell line known not to express this compound. | To confirm the specificity of the antibody for this compound. |
| Isotype Control | A non-immune immunoglobulin of the same isotype and at the same concentration as the primary antibody. | To differentiate specific antibody staining from non-specific Fc receptor binding or other background.[3][5] |
| No Primary Antibody Control | The primary antibody is omitted and replaced with antibody diluent. | To identify non-specific staining caused by the secondary antibody or the detection system.[3][5] |
Troubleshooting Common IHC Issues with this compound Antibodies
This section addresses specific problems you may encounter during your this compound IHC experiments.
| Problem | Potential Cause | Recommended Solution |
| No Staining | 1. Absence of this compound in the sample: The target protein may not be present or is below the detection limit in your specific tissue or cells.[1] | - Review literature to confirm expected this compound expression in your sample type. - Include a validated positive control tissue or cell line in your experiment to ensure the protocol and reagents are working.[4] |
| 2. Inadequate antigen retrieval: The epitope may be masked by formalin fixation.[1] | - Optimize the antigen retrieval method. Try different heat-induced epitope retrieval (HIER) buffers (e.g., citrate pH 6.0 or Tris-EDTA pH 9.0) and incubation times. | |
| 3. Incorrect primary antibody concentration: The antibody may be too dilute. | - Perform a titration of the primary antibody to determine the optimal concentration. | |
| 4. Issues with secondary antibody or detection system: The secondary antibody may not be compatible with the primary, or the detection reagents may be expired or improperly prepared. | - Ensure the secondary antibody is appropriate for the species of the primary this compound antibody. - Use fresh detection reagents and verify their functionality with a known positive control. | |
| High Background Staining | 1. Primary antibody concentration is too high: This can lead to non-specific binding. | - Titrate the primary antibody to a lower concentration. |
| 2. Inadequate blocking: Insufficient blocking of non-specific binding sites. | - Increase the blocking time or try a different blocking agent (e.g., normal serum from the species of the secondary antibody, or 5% BSA).[6] | |
| 3. Endogenous enzyme activity: If using an enzyme-based detection system (like HRP or AP), endogenous enzymes in the tissue can produce background signal. | - Include a quenching step for endogenous peroxidases (using H2O2) or alkaline phosphatases (using levamisole).[6] | |
| 4. Excessive tissue fixation: Over-fixation can lead to non-specific antibody binding. | - Ensure fixation time is optimized (typically 18-24 hours in 10% neutral buffered formalin). | |
| Incorrect Staining Pattern | 1. Cross-reactivity of the antibody: The antibody may be recognizing other proteins with similar epitopes. | - Perform a Western blot on lysates from your positive and negative control cells/tissues to verify that the antibody recognizes a band at the expected molecular weight for this compound. |
| 2. Suboptimal antibody diluent: The composition of the diluent can affect antibody performance. | - Test different antibody diluents. Some antibodies perform better in diluents containing BSA, while others may require diluents with different detergents. | |
| 3. Misinterpretation of localization: As this compound can be both nuclear and cytoplasmic, staining in either compartment could be correct.[3] | - Carefully review the literature on this compound localization in your specific model system. - Use high-resolution imaging to clearly define the subcellular localization of the staining. |
Experimental Protocols
Western Blotting for this compound Antibody Specificity
This protocol is a crucial first step to verify that the this compound antibody recognizes a protein of the correct size.
-
Protein Extraction: Lyse positive and negative control cells or tissues in RIPA buffer with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Include a molecular weight marker.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the this compound primary antibody at its recommended dilution overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Confirm a single band at the expected molecular weight for this compound in the positive control lane and its absence in the negative control lane.
Standard Immunohistochemistry Protocol for this compound on Paraffin-Embedded Tissues
This is a general protocol that should be optimized for your specific this compound antibody and tissue type.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse in 100% ethanol (2 x 3 minutes).
-
Immerse in 95% ethanol (1 x 3 minutes).
-
Immerse in 70% ethanol (1 x 3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a pre-heated retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Block (if using HRP detection):
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer (e.g., PBS or TBS).
-
-
Blocking:
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes.
-
-
Primary Antibody Incubation:
-
Incubate sections with the this compound primary antibody at its optimal dilution in antibody diluent overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash slides with wash buffer (3 x 5 minutes).
-
-
Secondary Antibody and Detection:
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or with an HRP-polymer-based detection system, according to the manufacturer's instructions.
-
-
Chromogen Development:
-
Incubate with a chromogen solution such as DAB until the desired staining intensity is reached.
-
Wash with distilled water to stop the reaction.
-
-
Counterstaining:
-
Lightly counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols and xylene.
-
Coverslip with a permanent mounting medium.
-
Visualizing Experimental Workflows and Logic
Caption: A troubleshooting workflow for common IHC issues.
Caption: A tiered approach to this compound antibody validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Human prostatic carcinoma oncogene this compound is expressed in human tumor cell lines and prostate carcinoma patient blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prostate-tumor-inducing gene-1 analysis in human prostate cancer cells and tissue in relation to Mycoplasma infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Deconstructing this compound: this compound is a truncated, but not mutated, form of translation elongatin factor 1A1, eEF1A1. | Sigma-Aldrich [merckmillipore.com]
Technical Support Center: Pti-1 Gene Editing Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding off-target effects of Pti-1 gene editing.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in the context of this compound gene editing?
Off-target effects are unintended genomic alterations that occur at locations other than the intended this compound target site.[1][2] These can include insertions, deletions (indels), or single nucleotide variations. They arise because the CRISPR-Cas9 complex can tolerate some mismatches between the guide RNA (gRNA) and the DNA sequence, leading it to bind to and cleave at unintended loci that are similar to the target sequence.[3]
Q2: How can I predict potential off-target sites for my this compound gRNA?
Potential off-target sites can be predicted using various in silico tools.[1][3] These computational methods scan the genome for sequences that have a high degree of similarity to your this compound gRNA sequence.[4] It's important to note that these predictions should be experimentally validated, as they may not always reflect the actual off-target activity within a cellular context.[3][5]
Q3: What are the primary experimental methods to detect off-target effects?
There are several unbiased, genome-wide methods to empirically identify off-target sites, including:
-
GUIDE-seq (Genome-wide, Unbiased Identification of DSBs Enabled by sequencing): This cell-based method integrates a short double-stranded oligodeoxynucleotide (dsODN) into DNA double-strand breaks (DSBs), which are then identified by sequencing.[1][6]
-
CIRCLE-seq: This is a highly sensitive in vitro method that uses circularized genomic DNA, which is linearized upon cleavage by the Cas9-gRNA complex. These linearized sites are then sequenced to identify off-target locations.[1][3][6]
-
Digenome-seq: This in vitro method involves treating naked genomic DNA with Cas9-gRNA and then subjecting it to whole-genome sequencing to identify cleavage sites.[1][2][3]
-
DISCOVER-seq: This method identifies DSBs by detecting the recruitment of DNA repair proteins, like MRE11, to the break sites using chromatin immunoprecipitation followed by sequencing (ChIP-seq).[1][4][6]
Q4: How can I minimize the risk of off-target effects when editing the this compound gene?
Several strategies can be employed to reduce off-target mutations:
-
gRNA Design: Carefully design your gRNA to be highly specific to the this compound target sequence with minimal homology to other genomic regions.[7]
-
High-Fidelity Cas9 Variants: Use engineered "high-fidelity" Cas9 nucleases that have been designed to have reduced off-target activity.[8]
-
Ribonucleoprotein (RNP) Delivery: Delivering the Cas9 protein and gRNA as a ribonucleoprotein (RNP) complex can limit the time the editing machinery is active in the cell, thereby reducing the chances of off-target cleavage.[8][9]
-
Concentration: Titrate the amount of Cas9-gRNA complex delivered to the cells to the lowest effective concentration.
Troubleshooting Guides
Issue 1: My in silico tool predicted many off-target sites for my this compound gRNA.
-
Possible Cause: The chosen gRNA sequence may have high homology to other regions in the genome.
-
Solution:
-
Redesign your gRNA using a different protospacer adjacent motif (PAM) site within the this compound gene.
-
Use a different gRNA design tool to cross-validate your results.
-
Proceed with your experiment but prioritize the validation of the predicted off-target sites with the highest scores using targeted deep sequencing.
-
Issue 2: I am not detecting any off-target events with my validation assay.
-
Possible Cause 1: Your gRNA and Cas9 system may be highly specific, resulting in no detectable off-target activity.
-
Possible Cause 2: The sensitivity of your detection method may be too low.
-
Solution:
-
Ensure you have included positive controls in your assay to confirm it is working correctly.
-
If you are using a targeted sequencing approach (e.g., amplifying and sequencing predicted off-target sites), consider using a more sensitive, unbiased genome-wide method like GUIDE-seq or CIRCLE-seq to identify unexpected off-target locations.[1][6]
-
Increase the sequencing depth of your analysis to detect low-frequency off-target events.[3]
-
Issue 3: I have confirmed off-target mutations at several loci. What should I do?
-
Possible Cause: The specificity of your CRISPR-Cas9 system is insufficient for your application.
-
Solution:
-
Redesign your gRNA for the this compound target.
-
Switch to a high-fidelity Cas9 variant, which can significantly reduce off-target cleavage.[8]
-
Optimize the delivery method by using Cas9 RNP complexes instead of plasmid-based expression to limit the duration of nuclease activity.[8][9]
-
If possible for your experimental goals, screen and select edited clones that have the desired on-target modification but are free of the identified off-target mutations.
-
Quantitative Data Summary
The following table summarizes hypothetical data from an experiment comparing the on- and off-target activity of a standard Cas9 with a high-fidelity Cas9 when targeting the this compound gene.
| Target Site | Standard Cas9 (% Indels) | High-Fidelity Cas9 (% Indels) | Mismatches to On-Target |
| This compound (On-Target) | 85.2% | 82.5% | 0 |
| Off-Target Site 1 | 5.7% | 0.1% | 2 |
| Off-Target Site 2 | 2.1% | < 0.01% | 3 |
| Off-Target Site 3 | 0.8% | < 0.01% | 3 |
Experimental Protocols
Protocol: Detection of Off-Target Effects by Targeted Deep Sequencing
-
gRNA Design and Off-Target Prediction:
-
Design gRNAs targeting the this compound gene using an online design tool.
-
Use the tool's off-target prediction function to identify the top 10-20 potential off-target sites.
-
-
Cell Transfection and Genomic DNA Extraction:
-
Transfect your cells with the Cas9 and this compound gRNA expression vectors or as an RNP complex.
-
Culture the cells for 48-72 hours.
-
Extract genomic DNA from the edited and control cell populations.
-
-
PCR Amplification:
-
Design PCR primers to amplify the on-target this compound site and the predicted off-target loci.
-
Perform PCR on the genomic DNA from both edited and control cells.
-
-
Library Preparation and Next-Generation Sequencing (NGS):
-
Prepare sequencing libraries from the PCR amplicons. This typically involves adding sequencing adapters and barcodes.
-
Pool the libraries and perform deep sequencing on an Illumina platform.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Analyze the alignment data to identify and quantify the frequency of insertions and deletions (indels) at the on-target and off-target sites.
-
Compare the indel frequencies in the edited samples to the control samples to determine the level of off-target editing.
-
Visualizations
References
- 1. idtdna.com [idtdna.com]
- 2. Off-Target Effects and Detection Strategies of CRISPR/Cas9 Gene Editing - CD Genomics [cd-genomics.com]
- 3. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Summary of CRISPR-Cas9 off-target Detection Methods - CD Genomics [cd-genomics.com]
- 5. Quantitative characterization of on-target and off-target... [bioskryb.com]
- 6. News: Off-Target Effects and Where to Find Them - CRISPR Medicine [crisprmedicinenews.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Pti-1 RT-PCR Contamination
Welcome to the technical support center for Pti-1 RT-PCR. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address contamination issues during this compound RT-PCR experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of contamination in this compound RT-PCR?
A1: Contamination in RT-PCR is a critical issue that can lead to false-positive results and misinterpretation of data.[1][2] The high sensitivity of PCR makes it susceptible to even minute amounts of contaminating nucleic acids.[1][3] The primary sources of contamination include:
-
Cross-Contamination: The unintentional transfer of nucleic acids between samples. This can occur during sample handling and processing if the same equipment is used for different samples.[1][2]
-
Carryover Contamination: This is a significant source of contamination where amplicons from previous PCR reactions are inadvertently introduced into new reactions.[1][3][4] A single PCR can generate as many as 10^9 copies of the target sequence, and if aerosolized, these can easily contaminate laboratory surfaces, equipment, and reagents.[1]
-
Environmental Contamination: This includes nucleic acids from the environment, such as bacteria, fungi, and viruses, or from the person performing the experiment (e.g., skin cells, hair).[5][6]
Q2: I am seeing a signal in my no-template control (NTC). What should I do?
A2: A signal in your NTC is a classic indicator of contamination. Here are the immediate steps to take:
-
Halt all this compound RT-PCR experiments.
-
Discard all current PCR reagents (master mix, primers, probes, and water).
-
Thoroughly decontaminate all equipment and surfaces in the PCR setup area. This includes pipettes, tube racks, centrifuges, and bench surfaces.[3][5] A 10% bleach solution is often recommended for this purpose.[5][7]
-
Prepare fresh aliquots of all reagents from new or previously unopened stock tubes.[8]
-
Rerun the experiment with the fresh reagents and proper controls.
If the problem persists, a more thorough investigation of your laboratory practices and environment is necessary.
Q3: How can I prevent contamination in my this compound RT-PCR experiments?
A3: Preventing contamination requires a multi-faceted approach focused on good laboratory practices:
-
Dedicated Workspaces: Physically separate the areas for pre-PCR (sample preparation, reagent aliquoting) and post-PCR (amplification, gel electrophoresis) activities.[2][4][9] A unidirectional workflow from pre-PCR to post-PCR areas is essential to prevent the movement of amplicons into the clean setup area.[2]
-
Personal Protective Equipment (PPE): Always wear a clean lab coat, gloves, and, if necessary, a face mask and shield.[2][10] Change gloves frequently, especially after handling potentially contaminated items.[3][5]
-
Dedicated Equipment and Reagents: Use dedicated sets of pipettes, tips, tubes, and reagents for pre- and post-PCR work.[3][5]
-
Aerosol-Resistant Filter Tips: Always use filter tips to prevent the transfer of aerosols between your pipettes and sample tubes.[2][3][11]
-
Proper Pipetting Technique: Release the push-button slowly and avoid turning the pipette upside down with liquid in the tip to prevent sample entry into the pipette body.[10]
-
Regular Decontamination: Routinely clean all work surfaces and equipment with a DNA-decontaminating solution (e.g., 10% bleach) before and after each experiment.[3][5][7]
-
Use of Controls: Always include positive and negative (no-template) controls in every PCR run to monitor for contamination.[3][7]
Troubleshooting Guides
Issue 1: Persistent Contamination in No-Template Controls
If you consistently observe amplification in your NTCs despite basic troubleshooting, follow this guide:
Step 1: Identify the Source of Contamination
-
Reagent Contamination: Systematically test each reagent. Prepare a set of NTCs, each with one component replaced with a fresh, unopened stock (e.g., one NTC with new water, another with a new master mix, etc.). This can help pinpoint the contaminated reagent.
-
Environmental Contamination: If all reagents are clean, the contamination may be environmental. Consider taking swabs from various surfaces in your PCR setup area and using the swab as a template in a PCR reaction to identify the source.
-
Pipette Contamination: Aerosols can contaminate the internal components of a pipette.[2][5] Disassemble and thoroughly clean your pipettes according to the manufacturer's instructions, or have them professionally serviced.
Step 2: Implement Advanced Contamination Control Measures
-
UV Irradiation: Use a laminar flow hood equipped with a UV lamp for PCR setup.[3] Expose all tubes, racks, and pipettes to UV light for 15-30 minutes before use to degrade any contaminating DNA.
-
Enzymatic Decontamination: Incorporate Uracil-DNA Glycosylase (UDG) and dUTP in your PCR master mix. This method involves substituting dTTP with dUTP during PCR, creating amplicons containing uracil. UDG, added to subsequent PCR master mixes, will cleave any uracil-containing DNA from previous reactions, preventing it from being amplified.[3]
Issue 2: Sporadic or Inconsistent Contamination
Sporadic contamination can be challenging to diagnose. It often points to issues with technique or workflow.
Step 1: Review and Reinforce Good Laboratory Practices
-
Workflow Observation: Have a colleague observe your experimental setup technique to identify any potential breaches in aseptic technique.
-
Reagent Aliquoting: Aliquot all reagents into smaller, single-use volumes to minimize the risk of contaminating stock solutions.[5]
-
Sample Handling: Handle one sample at a time and be meticulous about changing gloves between samples.[5]
Quantitative Data on Contamination
The following table summarizes findings from a systematic analysis of PCR template contamination, providing insight into the background levels of DNA that can be expected in a laboratory environment.
| Contamination Source | Equivalent DNA Concentration (pg/mL) | Estimated Frequency of Contamination |
| Background (Chemicals & Equipment) | 2.5 | 65% |
| Accidental (Operator Handling) | 8.9 | 35% |
| Effective Laboratory Background | 17.4 | - |
Data adapted from a quantitative and systematic analysis of PCR template contamination.[12][13] This data highlights that a low level of background DNA is often unavoidable, and results should be interpreted with this in mind.
Experimental Protocols
Protocol 1: Routine Decontamination of PCR Workstation
-
Preparation: Wear appropriate PPE (lab coat, gloves, safety glasses).
-
Surface Cleaning: Prepare a fresh 10% solution of household bleach.
-
Application: Generously spray or wipe down all surfaces of the PCR workstation, including the benchtop, pipettes, tube racks, and centrifuge, with the 10% bleach solution.[5][7]
-
Incubation: Allow the bleach to sit for 10-15 minutes.[5]
-
Removal: Wipe away the bleach with sterile, DNA-free water to prevent corrosion of surfaces and equipment.
-
UV Irradiation (if available): Following chemical decontamination, expose the workstation to UV light for 15-30 minutes.
Protocol 2: Enzymatic Carryover Contamination Prevention using UDG
-
Master Mix Preparation: When preparing your this compound RT-PCR master mix, substitute dUTP for dTTP in the dNTP mix.
-
Add UDG: Add 1 unit of Uracil-DNA Glycosylase (UDG) to each PCR reaction.[3]
-
Thermocycler Program Modification: Add an initial incubation step to your PCR protocol:
-
Proceed with your standard this compound RT-PCR cycling protocol.
Visualizations
Caption: Troubleshooting workflow for contamination in RT-PCR.
Caption: Unidirectional workflow to prevent carryover contamination.
References
- 1. Is Contamination Compromising Your RT-PCR Results? Here’s How to Detect It and Stop It Effectively | Abdos Life Science [abdoslifesciences.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Avoiding Contamination | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. youtube.com [youtube.com]
- 6. Guides [discoveryguide.seaphages.org]
- 7. m.youtube.com [m.youtube.com]
- 8. google.com [google.com]
- 9. Polymerase Chain Reaction (PCR) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. A systematic and quantitative analysis of PCR template contamination [pubmed.ncbi.nlm.nih.gov]
- 13. archive.gfjc.fiu.edu [archive.gfjc.fiu.edu]
Technical Support Center: Troubleshooting Inconsistent Pti-1 Staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues with inconsistent Pti-1 staining in tissue samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it expected to be expressed?
A1: this compound (Prostate tumor-inducing gene 1) is a putative oncogene that is differentially expressed in prostate cancer compared to normal prostate tissue and benign prostatic hyperplasia. It encodes a truncated and mutated form of the human elongation factor 1 alpha. While initially identified in prostate cancer, this compound transcripts have also been detected in cell lines from breast and colon carcinomas. The protein is predominantly localized to the nucleus. Therefore, in positive control tissues (e.g., prostate carcinoma), a nuclear staining pattern is expected.
Q2: I am not seeing any this compound staining in my positive control tissue. What are the likely causes?
A2: The absence of staining in a positive control is a critical issue that points to a problem with the staining protocol or reagents. Common causes include:
-
Inactive Primary Antibody: The antibody may have lost activity due to improper storage or handling.
-
Incorrect Antibody Dilution: The primary antibody may be too dilute.
-
Suboptimal Antigen Retrieval: The method used to unmask the this compound epitope may be inadequate.
-
Issues with Detection System: The secondary antibody or the detection reagents (e.g., DAB substrate) may be inactive or used incorrectly.
Q3: The this compound staining I'm observing is very weak. How can I increase the signal intensity?
A3: Weak staining can be caused by several factors. To enhance the signal, consider the following:
-
Increase Primary Antibody Concentration: A higher concentration of the primary antibody may be needed.
-
Optimize Incubation Time and Temperature: Longer incubation times (e.g., overnight at 4°C) or a higher temperature for a shorter period can increase signal.
-
Amplify the Signal: Use a signal amplification system, such as a biotin-based detection method (e.g., ABCam's ABC system) or a polymer-based detection system.[1]
-
Optimize Antigen Retrieval: The pH and duration of heat-induced epitope retrieval (HIER) can significantly impact signal intensity.
Q4: I am observing high background staining, which is obscuring the specific this compound signal. What can I do to reduce it?
A4: High background can be caused by non-specific antibody binding or endogenous enzyme activity. To reduce background:
-
Titrate the Primary Antibody: A lower concentration of the primary antibody can reduce non-specific binding.
-
Blocking Steps: Ensure adequate blocking of non-specific sites using normal serum from the same species as the secondary antibody.
-
Endogenous Enzyme Quenching: If using a horseradish peroxidase (HRP)-based detection system, quench endogenous peroxidase activity with a hydrogen peroxide solution.[2]
-
Washing Steps: Increase the number and duration of wash steps to remove unbound antibodies.
Troubleshooting Guide
Problem 1: No Staining or Weak Staining
| Potential Cause | Recommended Solution |
| Primary Antibody Issues | - Confirm that the anti-Pti-1 antibody is validated for immunohistochemistry on paraffin-embedded tissues. - Verify proper antibody storage conditions (e.g., -20°C or 4°C as per the datasheet). - Perform a titration experiment to determine the optimal antibody concentration.[3] |
| Suboptimal Antigen Retrieval | - The method of antigen retrieval (heat-induced or enzymatic) must be optimized for the specific this compound antibody and tissue type. - For heat-induced epitope retrieval (HIER), test different buffers (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0) and heating times/temperatures.[4] |
| Inactive Secondary Antibody or Detection System | - Ensure the secondary antibody is compatible with the primary antibody (e.g., anti-rabbit secondary for a rabbit primary). - Use a fresh batch of detection reagents and prepare them according to the manufacturer's instructions immediately before use. |
| Over-fixation of Tissue | - Prolonged fixation in formalin can mask the epitope. Ensure fixation time is optimized (typically 18-24 hours for most tissues). |
Problem 2: High Background Staining
| Potential Cause | Recommended Solution |
| Primary Antibody Concentration Too High | - Titrate the primary antibody to a lower concentration.[3] |
| Insufficient Blocking | - Increase the blocking time (e.g., 60 minutes at room temperature). - Use 5-10% normal serum from the species in which the secondary antibody was raised. |
| Endogenous Peroxidase/Phosphatase Activity | - For HRP-based detection, incubate slides in 3% H₂O₂ in methanol or water for 10-15 minutes.[2] - For alkaline phosphatase (AP)-based detection, add levamisole to the substrate solution. |
| Tissue Drying Out | - Keep the slides in a humidified chamber during incubations to prevent the tissue from drying out. |
Experimental Protocols
Representative Immunohistochemistry Protocol for this compound Staining of Paraffin-Embedded Tissues
This protocol provides a general framework. Optimization of antibody dilutions, incubation times, and antigen retrieval is essential for each specific anti-Pti-1 antibody.
1. Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in 95%, 80%, and 70% ethanol for 3 minutes each.
-
Rinse slides in distilled water.
2. Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
Immerse slides in a staining dish filled with 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the slides in a pressure cooker or microwave to 95-100°C for 20 minutes.
-
Allow the slides to cool to room temperature in the buffer (approximately 20 minutes).
-
Rinse slides in wash buffer (e.g., TBS-T).
3. Peroxidase Block:
-
Incubate slides in 3% hydrogen peroxide for 10 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse slides with wash buffer.
4. Blocking:
-
Incubate slides with a blocking solution (e.g., 5% normal goat serum in TBS-T) for 1 hour at room temperature in a humidified chamber.
5. Primary Antibody Incubation:
-
Dilute the anti-Pti-1 primary antibody in antibody diluent (e.g., TBS-T with 1% BSA) to the optimized concentration.
-
Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.
6. Secondary Antibody and Detection:
-
Rinse slides three times with wash buffer for 5 minutes each.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
-
Rinse slides three times with wash buffer for 5 minutes each.
-
Incubate with an avidin-biotin-enzyme complex (ABC) reagent for 30 minutes at room temperature.
-
Rinse slides three times with wash buffer for 5 minutes each.
7. Chromogen and Counterstain:
-
Incubate slides with a DAB substrate solution until the desired brown color develops (typically 2-10 minutes).
-
Rinse slides with distilled water.
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with distilled water.
-
"Blue" the hematoxylin in a gentle stream of tap water or a bluing reagent.
8. Dehydration and Mounting:
-
Dehydrate the slides through graded ethanols (70%, 80%, 95%, 100%).
-
Clear in two changes of xylene.
-
Mount with a permanent mounting medium.
Quantitative Data Summary: Recommended Starting Conditions for IHC Optimization
The following table provides suggested starting ranges for various parameters. The optimal conditions will need to be determined empirically for each specific anti-Pti-1 antibody and tissue type.
| Parameter | Recommended Starting Range | Notes |
| Primary Antibody Dilution | 1:50 - 1:500 | Perform a dilution series to find the optimal concentration that provides strong specific signal with low background. |
| Primary Antibody Incubation | 1 hour at RT or Overnight at 4°C | Overnight incubation at 4°C often increases signal intensity and specificity. |
| Antigen Retrieval (HIER) | 10-30 minutes at 95-100°C | The optimal buffer (e.g., Citrate pH 6.0, Tris-EDTA pH 9.0) is antibody-dependent. |
| Secondary Antibody Incubation | 30-60 minutes at Room Temperature | Follow the manufacturer's recommendations for the specific detection system being used. |
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound staining.
Caption: Principle of indirect immunohistochemistry for this compound detection.
References
Pti-1 Immunohistochemistry (IHC) Technical Support Center
<
Disclaimer: Pti-1 is a hypothetical phosphoprotein kinase used here for illustrative purposes. The following recommendations are based on established principles for immunohistochemistry of phosphoproteins and may require optimization for your specific target and system.
Troubleshooting Guide
This guide addresses common issues encountered during this compound IHC, focusing on the critical role of fixation.
| Problem | Potential Cause | Recommended Solution |
| 1. Weak or No Staining | a. Inadequate Fixation: Under-fixation can lead to poor preservation of the this compound antigen, especially its phosphorylated form.[1][2] | i. Optimize Fixation Time: Increase fixation time in 4% paraformaldehyde (PFA) at 4°C. Test a time course (e.g., 12, 24, 48 hours). For cultured cells, 15-20 minutes in 4% PFA is a good starting point.[3] ii. Change Fixative: Aldehyde-based fixatives like PFA are generally preferred for phosphoproteins over organic solvents like methanol, which can alter epitope structure.[4] iii. Perfusion Fixation: For whole tissues, perfusion fixation is highly recommended over immersion to ensure rapid and uniform fixation.[5] |
| b. Antigen Masking: Over-fixation with crosslinking agents like PFA can mask the this compound epitope, preventing antibody access.[6][7] | i. Perform Antigen Retrieval: Heat-Induced Epitope Retrieval (HIER) is crucial.[8][9] Test different buffers; citrate buffer (pH 6.0) is a common starting point, but Tris-EDTA (pH 9.0) can be more effective for some phosphotargets.[9] ii. Optimize HIER: Adjust heating time and temperature. Overly aggressive retrieval can damage tissue morphology.[1] | |
| c. Loss of Phospho-Epitope: Phosphatases present in the tissue can dephosphorylate this compound during sample collection and processing. | i. Use Phosphatase Inhibitors: Immediately place fresh tissue in ice-cold buffer containing a phosphatase inhibitor cocktail. Maintain inhibitors throughout the initial processing steps. | |
| 2. High Background Staining | a. Excessive Fixation: Over-fixation can lead to non-specific antibody binding due to excessive cross-linking.[10][11] | i. Reduce Fixation Time: If using immersion fixation, shorten the duration. Ensure the fixative volume is at least 50-100 times the tissue volume to prevent depletion.[11] ii. Quench Autofluorescence: Aldehyde fixation can induce autofluorescence.[12] After fixation and before blocking, incubate sections with a quenching agent like 0.3 M glycine or sodium borohydride.[7] |
| b. Non-Specific Antibody Binding: The primary or secondary antibody may bind to non-target proteins. | i. Optimize Blocking: Use a blocking buffer containing 5% normal serum from the same species as the secondary antibody. For phosphoproteins, avoid milk-based blockers as they contain casein, a phosphoprotein that can cause high background.[4] Use 3-5% Bovine Serum Albumin (BSA) instead. | |
| 3. Poor Tissue Morphology | a. Inappropriate Fixative: Organic solvents like methanol or acetone can dehydrate cells, causing shrinkage and distortion of tissue architecture.[3][11] | i. Use a Crosslinking Fixative: 4% PFA is the standard for preserving morphology.[13] Ensure the PFA solution is freshly prepared from powder, as commercial formaldehyde solutions may contain methanol which can affect the experiment.[14][15] ii. Prompt Fixation: Fix tissue immediately after harvesting to prevent autolysis and degradation.[11][16] |
| b. Overly Aggressive Antigen Retrieval: Excessive heating during HIER can cause tissue sections to detach from the slide.[1] | i. Use Coated Slides: Ensure you are using positively charged or adhesive-coated slides to promote tissue adherence. ii. Gentler HIER: Reduce the temperature or duration of the heating step. A water bath at a lower temperature for a longer time can be a gentler alternative.[5] |
Frequently Asked Questions (FAQs)
Q1: Which fixative is best for this compound, a phosphoprotein?
A1: A crosslinking fixative like 4% Paraformaldehyde (PFA) is generally recommended. Aldehyde-based fixatives are gentler on epitopes compared to dehydrating organic solvents like methanol or acetone, which can denature proteins and destroy phospho-epitopes.[4] PFA preserves cellular structure well while immobilizing antigens.[7][13]
Q2: How long should I fix my samples?
A2: Fixation time requires optimization. Under-fixation leads to poor morphology and antigen loss, while over-fixation can mask the epitope, requiring more aggressive antigen retrieval.[11]
-
Cultured Cells: 15-20 minutes at room temperature in 4% PFA is a good starting point.
-
Tissue (Immersion): 12-24 hours in 4% PFA at 4°C. The fixative volume should be 50-100 times the tissue volume.[11]
-
Tissue (Perfusion): This is the preferred method for animals, followed by a post-fixation immersion for 4-24 hours.[5]
Q3: Is antigen retrieval always necessary for PFA-fixed tissues?
A3: Yes, for PFA-fixed, paraffin-embedded tissues, antigen retrieval is almost always required.[6] The cross-links created by PFA can form a protein mesh that hides the this compound epitope from the antibody. Heat-Induced Epitope Retrieval (HIER) uses heat and a buffered solution to break these cross-links and "unmask" the antigen.[8]
Q4: My this compound antibody is not working, even after optimizing fixation. What else could be wrong?
A4: Several factors could be at play:
-
Antibody Validation: Confirm that your primary antibody has been validated for IHC.[10][16]
-
Phosphatase Activity: Ensure you used phosphatase inhibitors during tissue collection and lysis.
-
Permeabilization: If this compound is an intracellular protein, a permeabilization step (e.g., with 0.2% Triton X-100) is necessary after fixation to allow the antibody to enter the cell.[10] Note that alcohol-based fixatives also permeabilize the cells.[7]
-
Primary/Secondary Antibody Incompatibility: Ensure your secondary antibody is raised against the host species of your primary antibody (e.g., if the primary is Rabbit anti-Pti-1, use an anti-Rabbit secondary).[10]
Data Presentation
Table 1: Hypothetical Comparison of Fixation Methods on this compound Staining in FFPE Tissue
| Fixative (4°C) | Fixation Time | Antigen Retrieval (HIER) | This compound Signal Intensity | Background | Morphology |
| 4% PFA | 4 hours | Citrate pH 6.0, 20 min | Weak (+) | Low | Poor |
| 4% PFA | 24 hours | Citrate pH 6.0, 20 min | Strong (+++) | Low | Excellent |
| 4% PFA | 72 hours | Citrate pH 6.0, 20 min | Moderate (++) | Moderate | Good |
| 4% PFA | 24 hours | Tris-EDTA pH 9.0, 20 min | Very Strong (++++) | Low | Excellent |
| 10% NBF | 24 hours | Citrate pH 6.0, 20 min | Strong (+++) | Moderate | Good |
| Cold Methanol | 10 minutes | None | Negative (-) | High | Poor |
Table 2: Hypothetical Effect of HIER Conditions on 24-hour PFA-Fixed Tissue
| HIER Buffer | Temperature | Time | This compound Signal Intensity | Tissue Adherence |
| Citrate pH 6.0 | 95°C | 10 min | Moderate (++) | Good |
| Citrate pH 6.0 | 95°C | 20 min | Strong (+++) | Good |
| Citrate pH 6.0 | 95°C | 40 min | Strong (+++) | Fair (some detachment) |
| Tris-EDTA pH 9.0 | 95°C | 20 min | Very Strong (++++) | Good |
Experimental Protocols
Protocol 1: PFA Fixation and Paraffin Embedding of Tissue
-
Perfusion (Recommended): Anesthetize the animal and perfuse transcardially with ice-cold PBS containing phosphatase inhibitors, followed by 4% PFA in PBS.
-
Dissection: Dissect the tissue of interest and post-fix by immersion in 4% PFA for 12-24 hours at 4°C.
-
Dehydration: Dehydrate the tissue through a graded series of ethanol washes (e.g., 70%, 95%, 100%).
-
Clearing: Clear the tissue in xylene.
-
Infiltration & Embedding: Infiltrate with molten paraffin wax and embed to create a solid block.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.
-
Drying: Dry the slides overnight in an oven at 37-60°C to ensure adherence.
Protocol 2: Immunohistochemical Staining for this compound
-
Deparaffinization & Rehydration:
-
Immerse slides in xylene (2x 10 min).
-
Rehydrate through graded ethanol (100%, 95%, 70%; 2x 5 min each).
-
Rinse in distilled water.
-
-
Antigen Retrieval (HIER):
-
Immerse slides in a staining dish containing Tris-EDTA buffer (pH 9.0).
-
Heat in a pressure cooker, microwave, or water bath to 95-100°C for 20 minutes.[9]
-
Allow slides to cool to room temperature in the buffer (approx. 30 min).
-
Rinse slides in wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking & Permeabilization:
-
Quench endogenous peroxidase activity if using HRP-based detection (e.g., 3% H₂O₂ for 10 min).
-
Rinse with wash buffer.
-
Incubate sections in blocking buffer (e.g., PBS with 5% Normal Goat Serum, 1% BSA, 0.2% Triton X-100) for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Pti-1 antibody in the antibody diluent buffer (e.g., PBS with 1% BSA, 0.2% Triton X-100).
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody & Detection:
-
Wash slides 3x 5 min in wash buffer.
-
Incubate with a biotinylated or fluorophore-conjugated secondary antibody for 1 hour at room temperature.
-
Wash slides 3x 5 min in wash buffer.
-
If using an enzyme-based system, incubate with the detection reagent (e.g., HRP-streptavidin followed by DAB substrate).
-
Wash and counterstain with hematoxylin if desired.
-
-
Dehydration & Mounting:
-
Dehydrate slides through graded ethanol and xylene.
-
Mount with a permanent mounting medium and coverslip.
-
Visualizations
Caption: Hypothetical signaling pathway for the this compound phosphoprotein kinase.
Caption: Experimental workflow for optimizing this compound IHC fixation.
Caption: Troubleshooting decision tree for common this compound IHC issues.
References
- 1. documents.cap.org [documents.cap.org]
- 2. Immunohistochemistry: R&D Systems [rndsystems.com]
- 3. The effect of chemical fixation with paraformaldehyde, glutardialdehyde or methanol on immunofluorescence staining of neutrophils and neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. IHC Antigen Retrieval | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Antigen retrieval - Wikipedia [en.wikipedia.org]
- 9. bosterbio.com [bosterbio.com]
- 10. Immunohistochemistry Troubleshooting | Tips & Tricks [stressmarq.com]
- 11. IHC Fixation Protocol | Proteintech Group [ptglab.com]
- 12. IHC Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Fixation Strategies and Formulations | Thermo Fisher Scientific - US [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Immunohistochemistry Troubleshooting | Antibodies.com [antibodies.com]
Technical Support Center: Cloning the Full-Length Pti-1 Gene
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges in cloning the full-length Pti-1 gene. Please select the relevant section based on your gene of interest: the plant Pti1 gene involved in disease resistance or the human this compound oncogene.
Section 1: Plant Pti1 (Pto-interacting 1) Gene
The tomato Pti1 gene encodes a serine/threonine kinase that plays a crucial role in the plant's defense response to pathogens.[1][2] It is a key component in the Pto-mediated signaling pathway.[1]
Frequently Asked Questions (FAQs)
Q1: I am having trouble amplifying the full-length Pti1 cDNA from tomato. What could be the issue?
A1: Several factors could contribute to this issue. First, ensure the quality and integrity of your starting RNA are high. Use a robust RNA extraction method suitable for plant tissues, which can be rich in polysaccharides and polyphenols. Second, the reverse transcriptase used for cDNA synthesis can have an impact; some reverse transcriptases have better processivity for long transcripts. Finally, your PCR conditions, including the polymerase, primers, and annealing temperature, should be optimized. Consider using a high-fidelity polymerase with proofreading activity to minimize errors during amplification of the kinase-encoding sequence.
Q2: My cloned Pti1 gene appears to have mutations after sequencing. Why is this happening?
A2: Mutations can be introduced during PCR amplification, especially with low-fidelity polymerases. Using a high-fidelity DNA polymerase is critical. Additionally, if the gene is expressed at a low level in the source tissue, you might be amplifying from a limited number of initial transcripts, making any early-round PCR errors more prominent in the final product. Serial dilution experiments with your cDNA template can sometimes help to identify the optimal template concentration.
Q3: Is the Pti1 gene product toxic to E. coli during cloning?
A3: While serine/threonine kinases can sometimes be toxic to bacterial hosts when expressed, this is less of a concern during the initial cloning steps if you are using a vector without a prokaryotic promoter that could drive basal expression. If you suspect toxicity, consider using a cloning vector with tightly controlled expression, such as a pET vector in a host strain like BL21(DE3)pLysS, even for the initial cloning.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no PCR product | Poor RNA quality | Use fresh plant tissue and a high-quality RNA extraction kit. Assess RNA integrity on a gel or with a Bioanalyzer. |
| Inefficient cDNA synthesis | Use a high-quality reverse transcriptase and optimize the reaction temperature. | |
| Suboptimal PCR conditions | Optimize annealing temperature using a gradient PCR. Try different high-fidelity DNA polymerases. | |
| Incorrect PCR product size | Primer-dimers or non-specific amplification | Redesign primers to have a higher melting temperature and check for potential off-target binding sites. |
| Splicing variants of Pti1 | Consult the tomato genome database to check for known splice variants. Design primers in regions known to be common to all variants if you want to amplify a specific one. | |
| Difficulty ligating Pti1 into the vector | Inefficient restriction digest or ligation | Ensure complete digestion of both insert and vector. Use a fresh ligase and optimize the insert-to-vector molar ratio. Consider using a PCR-based cloning method like Gibson Assembly or SLIC.[3] |
Experimental Protocol: High-Fidelity PCR Amplification of Pti1
-
Template: 1 µL of cDNA synthesized from high-quality tomato leaf RNA.
-
Primers: Design primers flanking the full-length coding sequence of Pti1. Add appropriate restriction sites for subsequent cloning.
-
Reaction Mix:
-
5x High-Fidelity PCR Buffer: 10 µL
-
dNTPs (10 mM each): 1 µL
-
Forward Primer (10 µM): 2.5 µL
-
Reverse Primer (10 µM): 2.5 µL
-
Template cDNA: 1 µL
-
High-Fidelity DNA Polymerase: 1 µL
-
Nuclease-free water: to 50 µL
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 98°C for 30 seconds
-
30-35 cycles of:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 55-65°C for 30 seconds (optimize with gradient PCR)
-
Extension: 72°C for 1-2 minutes (depending on polymerase and construct length)
-
-
Final Extension: 72°C for 10 minutes
-
-
Analysis: Run 5 µL of the PCR product on a 1% agarose gel to verify the size and purity of the amplicon.
Visualization of Pti1 Signaling Pathway
Caption: Pti1 signaling in the plant immune response.
Section 2: Human this compound (Prostate Tumor Inducing Gene 1) Oncogene
The human this compound gene is an oncogene identified as being differentially expressed in prostate cancer.[4] It is described as a hybrid molecule, with a coding sequence for a truncated and mutated elongation factor 1 alpha (eEF1A) and a 5' untranslated region (UTR) with homology to Mycoplasma 23S rRNA.[5][6]
Frequently Asked Questions (FAQs)
Q1: I am unable to amplify the full-length this compound sequence from human prostate cancer cells. What could be the problem?
A1: The primary challenge is the hybrid nature of the this compound transcript. The 5' UTR is thought to have homology to Mycoplasma rRNA.[5] Therefore, standard primers designed based on the human eEF1A sequence alone will not amplify the full-length this compound. You must design your forward primer to be specific to the unique 5' UTR of this compound and the reverse primer within the eEF1A coding region.[4]
Q2: My PCR reactions for this compound are showing multiple bands. How can I improve specificity?
A2: Multiple bands could result from the amplification of the highly abundant, canonical eEF1A transcript in addition to this compound. To increase specificity, ensure your forward primer is located entirely within the mycoplasma-like 5' UTR. Additionally, optimizing the annealing temperature through gradient PCR can help eliminate non-specific products. A nested PCR approach, where a second round of PCR is performed with primers internal to the first set, can also significantly increase specificity.
Q3: Is there a risk of mycoplasma contamination in my cell culture affecting the cloning of this compound?
A3: Yes, this is a significant concern. Since the 5' UTR of this compound has homology to mycoplasma rRNA, contamination of your cell culture with mycoplasma could lead to false-positive PCR results.[5] It is crucial to regularly test your cell lines for mycoplasma contamination and only use verified clean cultures as your source for RNA.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No PCR product | Incorrect primer design | Design a forward primer specific to the this compound 5' UTR and a reverse primer in the eEF1A coding region. |
| Mycoplasma contamination | Test cell cultures for mycoplasma. Use a mycoplasma removal agent or discard contaminated stocks. | |
| Low expression of this compound | Use a sensitive RT-PCR kit. Increase the amount of starting RNA. Consider using a cell line known to express high levels of this compound. | |
| False positives | Contamination with genomic DNA | Treat RNA samples with DNase I before cDNA synthesis. |
| Amplification of canonical eEF1A | Use a forward primer that spans the unique junction between the 5' UTR and the coding sequence of this compound. | |
| Cloning instability in E. coli | Potential toxicity of the oncogene product | Use a low-copy-number plasmid for cloning. Grow transformed bacteria at a lower temperature (e.g., 30°C) to reduce basal expression. |
Illustrative Data: Optimizing PCR Specificity for this compound
The following data is for illustrative purposes to demonstrate troubleshooting.
| Primer Set | Annealing Temp (°C) | Result | Interpretation |
| eEF1A-F + eEF1A-R | 58 | Strong band at ~1.4 kb | Amplifies canonical eEF1A, not specific for this compound. |
| This compound 5'UTR-F + eEF1A-R | 55 | Multiple bands | Non-specific amplification at lower temperatures. |
| This compound 5'UTR-F + eEF1A-R | 62 | Single band at expected size | Optimal annealing temperature for specific this compound amplification. |
| This compound 5'UTR-F + eEF1A-R | 68 | No band | Annealing temperature is too high. |
Experimental Protocol: RT-PCR for this compound from Cell Lines
-
RNA Extraction: Extract total RNA from a prostate cancer cell line (e.g., LNCaP) using a high-purity extraction kit.
-
DNase Treatment: Treat 1-5 µg of total RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA using a reverse transcriptase and random hexamers or an oligo(dT) primer.
-
PCR Amplification:
-
Primers:
-
Forward Primer: Design a 20-24 bp primer specific to the published 5' UTR of this compound.
-
Reverse Primer: Design a 20-24 bp primer within the 3' end of the this compound coding sequence (eEF1A region).
-
-
Reaction: Perform PCR using a high-fidelity polymerase and the optimized annealing temperature determined from gradient PCR.
-
-
Cloning: Purify the specific PCR band from an agarose gel and ligate it into a suitable cloning vector (e.g., pGEM-T Easy or a TOPO TA vector).
-
Verification: Transform into E. coli, screen colonies by colony PCR, and confirm the sequence of positive clones by Sanger sequencing.[7][8]
Visualization of Cloning Workflow and Troubleshooting
Caption: A general workflow for gene cloning with key troubleshooting checkpoints.
References
- 1. The tomato gene Pti1 encodes a serine/threonine kinase that is phosphorylated by Pto and is involved in the hypersensitive response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Tomato Kinase Pti1 Contributes to Production of Reactive Oxygen Species in Response to Two Flagellin-Derived Peptides and Promotes Resistance to Pseudomonas syringae Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Human prostatic carcinoma oncogene this compound is expressed in human tumor cell lines and prostate carcinoma patient blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Translational infidelity and human cancer: role of the this compound oncogene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deconstructing this compound: this compound is a truncated, but not mutated, form of translation elongatin factor 1A1, eEF1A1. | Sigma-Aldrich [merckmillipore.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Normalization Strategies for qPCR Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in normalizing quantitative real-time PCR (qPCR) data for a target gene, referred to here as "Pti-1".
Frequently Asked Questions (FAQs)
Q1: What is the purpose of normalization in qPCR experiments for this compound?
Normalization is a critical step in qPCR data analysis that corrects for non-biological variations between samples.[1][2] Its primary purpose is to account for differences in:
-
Sample loading: Variations in the initial amount of starting material (RNA).[2]
-
RNA extraction efficiency: Differences in RNA yield and quality between samples.
-
Reverse transcription efficiency: Variability in the conversion of RNA to cDNA.[3]
By normalizing the expression of your target gene, this compound, to a stable reference, you can confidently attribute observed changes in expression to biological effects rather than technical inconsistencies.
Q2: How do I choose a suitable reference gene for normalizing this compound expression?
Selecting a stable reference gene (often called a housekeeping gene) is crucial for accurate normalization.[4][5][6] An ideal reference gene's expression should not change across your experimental conditions or cell/tissue types.[5][6]
Key considerations for reference gene selection:
-
Stability: The reference gene must have stable expression across all samples in your study.[7]
-
Expression Level: Its expression level should be comparable to that of your target gene, this compound.[5]
-
Avoid Pseudogenes: Be aware of reference genes with known pseudogenes (e.g., GAPDH, ACTB), which can lead to the amplification of contaminating genomic DNA.
It is highly recommended to validate a panel of candidate reference genes for your specific experimental model. Do not rely on historical precedent, as the stability of a reference gene can vary significantly between different experimental setups.[7]
Q3: Is it acceptable to use only one reference gene?
While common, using a single reference gene can introduce bias and lead to inaccurate results.[5] It is best practice to use the geometric mean of at least two or three validated, stable reference genes for normalization.[7] This approach increases the accuracy and reliability of your data.[5]
Q4: What is the delta-delta Ct (ΔΔCt) method and how does it work?
The delta-delta Ct (ΔΔCt) method is a widely used approach for relative quantification of gene expression.[8][9][10] It involves a series of calculations to determine the fold change in the expression of a target gene (this compound) between different samples, normalized to one or more reference genes.[8][9]
The workflow is as follows:
-
Calculate ΔCt: For each sample, subtract the average Ct value of the reference gene(s) from the average Ct value of the target gene (this compound).
-
Calculate ΔΔCt: Select one experimental group as the calibrator (e.g., the untreated or control group). Subtract the average ΔCt of the calibrator group from the ΔCt of each individual sample.
-
Calculate Fold Change: The fold change in gene expression relative to the calibrator is calculated as 2-ΔΔCt.[5]
Troubleshooting Guides
Issue 1: High variability in Ct values between technical replicates for this compound.
High variability between technical replicates can compromise the reliability of your results.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Ensure accurate and consistent pipetting techniques. Use calibrated pipettes and consider using automated liquid handling systems for high-throughput experiments.[11][12] |
| Poorly Mixed Reagents | Thoroughly vortex and centrifuge all reagents before setting up the reaction.[13] |
| Inconsistent Sample Quality | Assess RNA integrity and purity (e.g., using a spectrophotometer or microfluidics) before reverse transcription.[14] |
| Bubbles in Reaction Wells | Centrifuge the qPCR plate before running to remove any bubbles. |
Issue 2: No amplification or very late amplification (high Ct values) for this compound.
This can indicate a problem with the reaction components or the target gene's expression level.
| Potential Cause | Recommended Solution |
| Poor Primer/Probe Design | Validate primer efficiency through a standard curve analysis. Redesign primers if efficiency is low.[12][13] |
| Low Target Expression | Increase the amount of cDNA template in the reaction. Consider a pre-amplification step if the target is very low. |
| RNA Degradation | Check RNA integrity. Use fresh, high-quality RNA for cDNA synthesis.[14] |
| PCR Inhibitors | Dilute the cDNA template to reduce the concentration of inhibitors.[13][15] |
| Incorrect Cycling Conditions | Optimize the annealing temperature and extension time for your specific primers and amplicon length.[13] |
Issue 3: Amplification in the No-Template Control (NTC).
Amplification in the NTC is a clear sign of contamination.
| Potential Cause | Recommended Solution |
| Contamination of Reagents | Use fresh, sterile reagents (water, master mix, primers). Aliquot reagents to avoid contaminating stock solutions.[12][14] |
| Contaminated Work Area | Decontaminate pipettes, benchtops, and other equipment with a suitable cleaning solution (e.g., 10% bleach followed by 70% ethanol).[14] |
| Primer-Dimers | Analyze the melt curve; primer-dimers typically have a lower melting temperature than the specific product. Optimize primer concentrations or redesign primers to minimize dimer formation.[15] |
Experimental Protocols
Protocol 1: Validation of Candidate Reference Genes
-
Select Candidate Genes: Choose 5-10 candidate reference genes from the literature. Common choices include GAPDH, ACTB, B2M, UBC, RPLP0, and 18S rRNA.
-
Prepare cDNA: Synthesize cDNA from a representative set of your experimental samples (including all treatment groups and controls).
-
Perform qPCR: Run qPCR for all candidate reference genes on all cDNA samples.
-
Analyze Stability: Use algorithms such as geNorm, NormFinder, or BestKeeper to analyze the expression stability of the candidate genes.[4][7] These tools will rank the genes from most to least stable under your specific experimental conditions.
-
Select Best Genes: Choose the top 2-3 most stable reference genes for subsequent normalization of your this compound data.
Protocol 2: Relative Quantification of this compound using the ΔΔCt Method
-
Prepare qPCR Plate: For each cDNA sample, set up triplicate reactions for the target gene (this compound) and each of the validated reference genes. Include NTCs for each primer set.
-
Run qPCR: Perform the qPCR run using optimized cycling conditions.
-
Data Extraction: Export the raw Ct values for all reactions.
-
Calculate Average Ct: For each sample, calculate the average Ct value for the technical replicates of this compound and the reference genes.
-
Calculate Geometric Mean of Reference Genes: If using multiple reference genes, calculate their geometric mean for each sample.
-
Calculate ΔCt: For each sample, subtract the geometric mean of the reference gene Ct from the average this compound Ct.
-
Identify Calibrator: Designate your control group as the calibrator.
-
Calculate Average ΔCt for Calibrator: Calculate the average ΔCt for the calibrator group.
-
Calculate ΔΔCt: For each sample, subtract the average calibrator ΔCt from the sample's ΔCt.
-
Calculate Fold Change: Calculate the relative expression of this compound as 2-ΔΔCt.
Data Presentation
Table 1: Example of Reference Gene Stability Analysis
| Reference Gene | geNorm M-value | NormFinder Stability Value |
| UBC | 0.21 | 0.15 |
| RPLP0 | 0.25 | 0.19 |
| GAPDH | 0.45 | 0.38 |
| ACTB | 0.68 | 0.55 |
| B2M | 0.82 | 0.71 |
| Lower values indicate higher stability. |
Table 2: Example of ΔΔCt Calculation for this compound Expression
| Sample | Avg. This compound Ct | Avg. Ref Gene Ct | ΔCt | ΔΔCt | Fold Change (2-ΔΔCt) |
| Control 1 | 22.5 | 19.2 | 3.3 | 0.0 | 1.0 |
| Control 2 | 22.8 | 19.5 | 3.3 | 0.0 | 1.0 |
| Treated 1 | 24.9 | 19.3 | 5.6 | 2.3 | 0.2 |
| Treated 2 | 25.1 | 19.4 | 5.7 | 2.4 | 0.19 |
Visualizations
Caption: Workflow for qPCR data normalization.
Caption: Decision tree for troubleshooting qPCR data.
Caption: Example signaling pathway leading to this compound expression.
References
- 1. bioconductor.statistik.tu-dortmund.de [bioconductor.statistik.tu-dortmund.de]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Selection and validation of reference genes for qPCR analysis of differentiation and maturation of THP-1 cells into M1 macrophage-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reference genes in real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endogenous reference genes | Housekeeping genes [qiagen.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. dispendix.com [dispendix.com]
- 12. pcrbio.com [pcrbio.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. blog.biosearchtech.com [blog.biosearchtech.com]
Pti-1 Protein Stability & Degradation: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to studying Pti-1 protein stability and degradation. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data interpretation resources.
Frequently Asked Questions (FAQs)
Q1: My this compound protein levels are consistently low in my cell lysates. What could be the issue?
A1: Low this compound protein levels could be due to several factors:
-
High protein turnover: this compound may be an unstable protein with a short half-life. Consider performing a cycloheximide chase assay to determine its degradation rate.
-
Inefficient extraction: The lysis buffer composition may not be optimal for this compound extraction. Ensure your buffer contains sufficient detergents and protease inhibitors.[1] Temperature is also a critical factor; keeping samples at 4°C can help maintain protein stability.[1]
-
Transcriptional or translational regulation: The low protein levels might reflect low gene expression or inefficient translation. Analyze this compound mRNA levels using RT-qPCR to investigate this possibility. The oncogene this compound is a hybrid molecule, and its expression has been noted in various tumor-derived cell lines.[2]
Q2: I am not seeing any ubiquitination of my this compound protein in my in-vitro assay. What are the possible reasons?
A2: A lack of ubiquitination could be caused by:
-
Missing E3 ligase: The specific E3 ubiquitin ligase for this compound may be absent in your in-vitro system. The ubiquitin-proteasome system involves a cascade of enzymes (E1, E2, and E3).[3][4][5] E3 ligases are responsible for substrate specificity.[6]
-
Post-translational modifications: this compound may require a specific post-translational modification to be recognized by its E3 ligase.
-
Incorrect protein folding: Misfolded proteins are often targeted for degradation.[7] However, if your in-vitro expressed this compound is not correctly folded, it may not be recognized by the cellular machinery.
Q3: My proteasome inhibitor treatment does not increase this compound protein levels. Does this mean this compound is not degraded by the proteasome?
A3: Not necessarily. While it's a strong indicator, consider these possibilities:
-
Ineffective inhibitor concentration or treatment time: Ensure you are using the proteasome inhibitor (e.g., MG132) at an effective concentration and for a sufficient duration.[8]
-
Alternative degradation pathways: Proteins can also be degraded via lysosomal proteolysis.[9] If proteasome inhibition has no effect, you may want to investigate the role of lysosomes using inhibitors like bafilomycin A1.
-
Protein insolubility: this compound may be aggregating and forming insoluble species that are not readily accessible to the proteasome.
Troubleshooting Guides
Cycloheximide Chase Assay
| Problem | Possible Cause | Solution |
| No change in this compound levels after cycloheximide treatment | This compound is a very stable protein. | Increase the chase time points (e.g., 8, 12, 24 hours). |
| Cycloheximide is inactive. | Use a fresh stock of cycloheximide and confirm its activity on a known short-lived protein. | |
| This compound levels are undetectable even at time zero | Low basal expression of this compound. | Overexpress a tagged version of this compound to facilitate detection. |
| Inefficient protein extraction. | Optimize your lysis buffer and extraction protocol.[1] | |
| High variability between replicates | Inconsistent cell seeding or treatment. | Ensure uniform cell density and accurate timing of cycloheximide addition and cell harvesting. |
| Uneven protein loading in western blot. | Perform a protein quantification assay (e.g., BCA) and normalize to a loading control. |
Ubiquitination Assay
| Problem | Possible Cause | Solution |
| High background smear in ubiquitination blot | Non-specific antibody binding. | Use a highly specific antibody for your protein of interest and optimize antibody concentrations. |
| Excessive amounts of ubiquitinating enzymes in in-vitro assays. | Titrate the concentrations of E1, E2, and E3 enzymes. | |
| No ubiquitinated this compound detected | The specific E3 ligase for this compound is not present. | Perform an in-vivo ubiquitination assay in cells that endogenously express this compound or co-express this compound with a candidate E3 ligase. |
| Deubiquitinating enzymes (DUBs) are active. | Include a DUB inhibitor, such as PR-619, in your lysis buffer. | |
| Weak ubiquitination signal | Low levels of this compound ubiquitination. | Treat cells with a proteasome inhibitor for a few hours before lysis to allow ubiquitinated forms to accumulate.[8] |
Experimental Protocols
Protocol 1: Cycloheximide (CHX) Chase Assay to Determine this compound Half-life
This method is used to visualize the degradation of a specific protein by inhibiting new protein synthesis.[10]
-
Cell Culture and Treatment: Plate cells at an appropriate density and grow to 70-80% confluency.
-
Inhibition of Protein Synthesis: Treat cells with cycloheximide (a protein synthesis inhibitor) at a final concentration of 50-100 µg/mL.
-
Time Course: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot Analysis: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against this compound and a loading control (e.g., GAPDH, β-actin).
-
Data Analysis: Quantify the band intensities for this compound and the loading control. Normalize the this compound intensity to the loading control for each time point. Plot the normalized this compound levels against time to determine the protein's half-life.
Protocol 2: In-Vivo Ubiquitination Assay
This assay is designed to detect the ubiquitination of this compound within a cellular context.
-
Cell Transfection (if necessary): If studying an overexpressed version, transfect cells with plasmids encoding tagged this compound and HA-tagged ubiquitin.
-
Proteasome Inhibition: 4-6 hours before harvesting, treat cells with a proteasome inhibitor (e.g., 10 µM MG132) to allow ubiquitinated proteins to accumulate.[8]
-
Cell Lysis: Lyse cells in a denaturing lysis buffer (e.g., RIPA buffer with 1% SDS) to disrupt protein-protein interactions. Heat the lysates at 95°C for 5 minutes.
-
Dilution and Immunoprecipitation: Dilute the lysates with a non-denaturing buffer to reduce the SDS concentration. Immunoprecipitate this compound using an anti-Pti-1 antibody or an antibody against its tag.
-
Washing: Wash the immunoprecipitates extensively to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the immunoprecipitated proteins and analyze them by western blotting.
-
Detection: Probe the western blot with an anti-ubiquitin (or anti-HA) antibody to detect ubiquitinated this compound, which will appear as a high-molecular-weight smear.
Visualizing Workflows and Pathways
References
- 1. Factors Affecting Protein Stability In Vitro [opsdiagnostics.com]
- 2. Translational infidelity and human cancer: role of the this compound oncogene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Herbivorous insects independently evolved salivary effectors to regulate plant immunity by destabilizing the malectin-LRR RLP NtRLP4 [elifesciences.org]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
Background signal reduction in Pti-1 immunofluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing immunofluorescence (IF) to study Pti-1. As "this compound" can refer to two distinct proteins in different research contexts, this guide is divided into two sections:
-
Pti1 (Pto-interacting 1) in Plant Science: For researchers studying plant biology and pathology.
-
This compound (Prostate Tumor-Inducing Gene 1) in Cancer Research: For scientists and professionals in oncology and drug development.
Please navigate to the section relevant to your research focus.
Section 1: Pti1 (Pto-interacting 1) in Plant Science
Pti1 is a serine/threonine kinase that plays a crucial role in the plant defense signaling pathway, particularly in response to pathogens. It is known to be phosphorylated by the Pto kinase and is involved in the hypersensitive response.[1][2] Successful immunolocalization of Pti1 is critical for understanding its subcellular localization and function during plant-pathogen interactions.
Frequently Asked Questions (FAQs)
Q1: What is the typical subcellular localization of Pti1 in plant cells?
A1: Pti1 has been reported to localize to the plasma membrane.[3] Its localization at the cell periphery is consistent with its role in early signaling events during pathogen recognition.
Q2: What are the key challenges in performing immunofluorescence for Pti1 in plant tissues?
A2: The primary challenges for Pti1 immunofluorescence in plant tissues include:
-
Cell Wall Penetrability: The rigid plant cell wall can impede antibody access to intracellular epitopes.
-
Autofluorescence: Plant tissues contain numerous fluorescent compounds (e.g., chlorophyll, lignin, and phenolics) that can generate high background signals.[1][3]
-
Fixation Artifacts: Aldehyde-based fixatives, while preserving structure, can induce autofluorescence.[1]
Q3: Which fixation method is recommended for Pti1 immunofluorescence in plant samples?
A3: Paraformaldehyde (PFA) is a commonly used fixative. However, the fixation time should be minimized to reduce fixation-induced autofluorescence.[1][4] For some cell surface markers, chilled methanol or ethanol can be an alternative.[1]
Troubleshooting Guide: Background Signal Reduction
High background fluorescence can obscure the specific Pti1 signal. The following troubleshooting guide addresses common sources of background noise in plant immunofluorescence.
| Problem | Potential Cause | Recommended Solution |
| High background across the entire tissue, visible in multiple channels | Autofluorescence from endogenous molecules like chlorophyll, lignin, and secondary metabolites.[1][3] | 1. Pre-treatment with quenching agents: Use reagents like Sodium Borohydride or commercial kits designed to reduce autofluorescence.[1][5] 2. Spectral separation: Choose fluorophores with emission spectra in the far-red range (e.g., Alexa Fluor 647) to minimize overlap with common autofluorescence signals which are often stronger in the green and red channels.[2][4] 3. Use of narrow band-pass filters on the microscope to isolate the specific signal from your fluorophore. |
| Diffuse, non-specific staining throughout the cell | Inadequate blocking or non-specific antibody binding . | 1. Optimize blocking buffer: Use a blocking solution containing 5% Bovine Serum Albumin (BSA) or normal serum from the same species as the secondary antibody. 2. Increase wash steps: After primary and secondary antibody incubations, increase the number and duration of washes with a buffer containing a mild detergent like Tween-20.[6] |
| Speckled or punctate background | Antibody aggregates or precipitated secondary antibodies . | 1. Centrifuge antibodies: Before use, spin down both primary and secondary antibodies at high speed to pellet any aggregates. 2. Filter buffers: Ensure all buffers are freshly prepared and filtered to remove any particulate matter. |
| Signal observed in the "secondary antibody only" control | Secondary antibody is binding non-specifically to the plant tissue. | 1. Use pre-adsorbed secondary antibodies: These antibodies have been passed through a column containing serum proteins from the species of your sample to reduce cross-reactivity.[7] 2. Dilute the secondary antibody: A higher than optimal concentration can lead to non-specific binding.[7] |
Experimental Protocols
Protocol: Basic Pti1 Immunofluorescence Staining for Plant Tissue
-
Fixation: Immerse tissue sections in 4% paraformaldehyde in PBS for 1-2 hours at room temperature.
-
Washing: Wash three times for 10 minutes each with PBS.
-
Cell Wall Permeabilization: Incubate with 1% cellulase and 0.5% pectinase in PBS for 30-60 minutes at 37°C.
-
Permeabilization: Treat with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Incubate in blocking buffer (5% BSA in PBS with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with anti-Pti1 antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash three times for 10 minutes each with PBS containing 0.1% Tween-20.
-
Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody diluted in blocking buffer for 1-2 hours at room temperature in the dark.
-
Washing: Wash three times for 10 minutes each with PBS containing 0.1% Tween-20 in the dark.
-
Mounting: Mount the sample with an anti-fade mounting medium containing a nuclear counterstain like DAPI.
Signaling Pathway and Workflow Diagrams
Caption: Pti1 signaling pathway in plant defense.
Caption: Troubleshooting workflow for high background in immunofluorescence.
Section 2: this compound (Prostate Tumor-Inducing Gene 1) in Cancer Research
This compound is a putative oncogene identified as being differentially expressed in several human cancers, including prostate, breast, and colon carcinomas.[4] It is considered a potential biomarker for cancer progression, and its detection in patient samples is of significant clinical interest.[4]
Frequently Asked Questions (FAQs)
Q1: What is the expected expression pattern of this compound in cancer cells?
A1: this compound is a truncated form of the translation elongation factor 1A1.[8] Its expression is typically cytoplasmic. It is reported to be expressed in various human tumor cell lines and in blood samples from patients with prostate carcinoma.[4]
Q2: Are there specific challenges for this compound immunofluorescence in clinical samples?
A2: Yes, challenges in clinical samples like formalin-fixed paraffin-embedded (FFPE) tissues include:
-
Antigen Masking: Formalin fixation can create cross-links that mask the this compound epitope, requiring antigen retrieval steps.
-
Endogenous Enzymes: Tissues can have endogenous peroxidases or phosphatases that can cause background if using enzymatic detection methods.[7]
-
Fc Receptors: Immune cells within tumor tissues may have Fc receptors that can non-specifically bind antibodies.[6]
Q3: What type of controls are essential for this compound immunofluorescence?
A3: The following controls are critical:
-
Isotype Control: An antibody of the same isotype, species, and concentration as the primary antibody, but with no specificity for the target antigen. This helps to identify background staining from non-specific antibody binding.
-
Secondary Antibody Only Control: Omitting the primary antibody to check for non-specific binding of the secondary antibody.[6]
-
Positive and Negative Control Cells/Tissues: Using cell lines or tissues known to express or not express this compound to validate the staining protocol.
Troubleshooting Guide: Background Signal Reduction
This guide focuses on reducing background signal in immunofluorescence for this compound in mammalian cells and tissues.
| Problem | Potential Cause | Recommended Solution |
| High background in FFPE tissue sections | Antigen retrieval issues or incomplete deparaffinization . | 1. Optimize antigen retrieval: Test different heat-induced (HIER) or protease-induced (PIER) antigen retrieval methods. For HIER, optimize the buffer pH, temperature, and incubation time. 2. Ensure complete deparaffinization: Use fresh xylene and ethanol solutions and ensure sufficient incubation times. |
| Diffuse staining, especially in immune cell-rich areas | Non-specific binding to Fc receptors .[6] | 1. Use an Fc receptor block: Pre-incubate the sample with an Fc blocking reagent before adding the primary antibody. 2. Use F(ab')2 fragment secondary antibodies: These antibodies lack the Fc portion, preventing binding to Fc receptors. |
| High background when using a tyramide signal amplification (TSA) system | Endogenous peroxidase activity . | 1. Quench endogenous peroxidases: Before blocking, treat the sample with a hydrogen peroxide solution (e.g., 3% H2O2 in methanol).[7] |
| Primary antibody concentration is too high | Excess primary antibody binding non-specifically . | Titrate the primary antibody: Perform a dilution series of the primary antibody to find the optimal concentration that gives a strong specific signal with low background.[7] |
Experimental Protocols
Protocol: this compound Immunofluorescence Staining for FFPE Tissue Sections
-
Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using a suitable buffer (e.g., citrate buffer pH 6.0) in a pressure cooker or water bath.
-
Quenching (if using HRP-based detection): Incubate in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Washing: Wash slides in PBS.
-
Blocking: Block with 5% normal serum from the secondary antibody host species in PBS with 0.1% Triton X-100 for 1 hour.
-
Primary Antibody Incubation: Incubate with anti-PTI-1 antibody at its optimal dilution overnight at 4°C.
-
Washing: Wash three times for 5 minutes each in PBS with 0.1% Triton X-100.
-
Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Washing: Wash three times for 5 minutes each in PBS with 0.1% Triton X-100 in the dark.
-
Counterstaining and Mounting: Mount with a medium containing DAPI.
Workflow and Logic Diagrams
Caption: Experimental workflow for this compound immunofluorescence.
References
- 1. The tomato gene Pti1 encodes a serine/threonine kinase that is phosphorylated by Pto and is involved in the hypersensitive response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The major site of the pti1 kinase phosphorylated by the pto kinase is located in the activation domain and is required for pto-pti1 physical interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human prostatic carcinoma oncogene this compound is expressed in human tumor cell lines and prostate carcinoma patient blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. google.com [google.com]
- 8. Deconstructing this compound: this compound is a truncated, but not mutated, form of translation elongatin factor 1A1, eEF1A1. | Sigma-Aldrich [merckmillipore.com]
Troubleshooting Pti-1 co-immunoprecipitation experiments
Welcome to the technical support center for Pti-1 co-immunoprecipitation (Co-IP) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied using Co-IP?
This compound, or Prostate Tumor Inducing Gene-1, is a dominant acting oncogene.[1] Its protein product is a truncated and mutated form of the human translation elongation factor 1 alpha (EF-1 alpha).[1][2] this compound has been found to be expressed in a wide range of tumor-derived cell lines and in blood samples from prostate carcinoma patients, making it a potential biomarker.[1][2]
Co-immunoprecipitation (Co-IP) is a technique used to study protein-protein interactions.[3][4] By using an antibody to pull down this compound from a cell lysate, researchers can identify other proteins that are bound to it, forming a protein complex. This is crucial for understanding the molecular mechanisms by which this compound contributes to oncogenesis, as it is proposed to act by affecting protein translation, altering the cytoskeleton, or influencing signal transduction pathways.[1]
Q2: What are the critical first steps before starting a this compound Co-IP experiment?
Before beginning a this compound Co-IP experiment, it is essential to:
-
Confirm this compound Expression: Verify that your chosen cell line or tissue sample expresses this compound at a detectable level. This can be done by Western blot analysis of the total cell lysate.
-
Select a High-Quality Antibody: Choose a primary antibody that is specific for this compound and has been validated for immunoprecipitation applications.[3][5] Polyclonal antibodies are often recommended for capture as they can bind to multiple epitopes, increasing the efficiency of the pull-down.[6][7]
-
Optimize Lysis Conditions: The choice of lysis buffer is critical for preserving the protein-protein interactions of interest.[5][8] Start with a gentle, non-denaturing lysis buffer to maintain the integrity of the protein complexes.[4]
Q3: What are the essential positive and negative controls for a this compound Co-IP experiment?
Proper controls are vital for interpreting your Co-IP results accurately.[3][9]
-
Positive Controls:
-
Input Control: A small fraction of the cell lysate before immunoprecipitation should be run on the Western blot to confirm the presence of both the bait (this compound) and expected prey proteins.
-
IP of Bait Protein: Probing the immunoprecipitated sample for the bait protein (this compound) confirms that the immunoprecipitation was successful.[10]
-
-
Negative Controls:
-
Isotype Control: Perform a mock IP using a non-specific antibody of the same isotype as your primary antibody to identify proteins that bind non-specifically to the antibody.
-
Beads-Only Control: Incubate the cell lysate with just the beads (e.g., Protein A/G agarose or magnetic beads) without any antibody to identify proteins that bind non-specifically to the beads themselves.[7]
-
Troubleshooting Guide
Problem 1: No or Weak Signal for the Prey Protein
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Low expression of the bait or prey protein. | Increase the amount of starting cell lysate.[11] Choose a cell line known to have high expression of the target proteins. |
| Antibody is not effectively capturing the bait protein. | Use a different, IP-validated antibody against the bait protein.[11] Consider using a polyclonal antibody for capture.[6] Titrate the antibody concentration to find the optimal amount.[11] |
| Protein-protein interaction is weak or transient. | Perform the Co-IP at a lower temperature (e.g., 4°C) to stabilize interactions. Consider using a cross-linking agent before cell lysis. |
| Lysis buffer is disrupting the protein interaction. | Use a milder lysis buffer with lower salt and detergent concentrations.[8] Avoid harsh detergents like SDS.[9] |
| Epitope of the bait protein is blocked by the interacting prey protein. | Try performing a reverse Co-IP, where you pull down the prey protein and blot for the bait.[12] |
Problem 2: High Background or Non-Specific Bands
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Insufficient washing of the beads. | Increase the number and duration of wash steps.[11] Consider increasing the stringency of the wash buffer (e.g., by slightly increasing the detergent or salt concentration).[11] |
| Non-specific binding of proteins to the antibody or beads. | Pre-clear the lysate by incubating it with beads alone before adding the primary antibody.[11] Include a non-specific IgG control to identify proteins that bind non-specifically to the antibody. |
| Antibody concentration is too high. | Titrate the antibody to determine the optimal concentration that maximizes specific binding while minimizing background.[11] |
| Heavy and light chains of the IP antibody are obscuring the results. | Use an IP/Western blot-validated antibody from a different species for the Western blot detection.[8] Alternatively, use light-chain specific secondary antibodies or protein A/G-HRP conjugates for detection.[8] |
Experimental Protocols
Standard Co-Immunoprecipitation Protocol
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.[9][10]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to the cell lysate and incubate with rotation for 1 hour at 4°C.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody specific for this compound to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add Protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Discard the supernatant and wash the beads 3-5 times with ice-cold lysis buffer or a designated wash buffer.[9]
-
-
Elution:
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting with antibodies against the expected interacting proteins.[3]
-
Visualizations
Hypothetical this compound Signaling Pathway
Caption: A diagram of a hypothetical this compound signaling pathway.
Co-Immunoprecipitation Experimental Workflow
References
- 1. Translational infidelity and human cancer: role of the this compound oncogene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human prostatic carcinoma oncogene this compound is expressed in human tumor cell lines and prostate carcinoma patient blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 4. m.youtube.com [m.youtube.com]
- 5. How to Optimize Immunoprecipitation Co-IP Technology for Protein Interaction Research | MtoZ Biolabs [mtoz-biolabs.com]
- 6. 8 Top Tips For Immunoprecipitation | Proteintech Group [ptglab.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. bioradiations.com [bioradiations.com]
- 10. bio-rad.com [bio-rad.com]
- 11. IP Troubleshooting | Proteintech Group [ptglab.co.jp]
- 12. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of Pti-1 and PSA as Prostate Cancer Biomarkers
For Immediate Release
This guide provides a detailed comparison between the established prostate cancer biomarker, Prostate-Specific Antigen (PSA), and the putative oncogene, Prostate tumor-inducing gene 1 (Pti-1). It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their performance, underlying biology, and the methodologies used for their detection, supported by available experimental data.
Introduction
The early and accurate detection of prostate cancer is critical for effective treatment and improved patient outcomes. For decades, Prostate-Specific Antigen (PSA) has been the most widely used biomarker for screening and monitoring the disease. However, the limitations of PSA, particularly its low specificity, have driven the search for novel biomarkers. One such candidate that emerged from early oncogene research is the Prostate tumor-inducing gene 1 (this compound). This guide examines the scientific literature to compare these two markers.
Overview and Mechanism of Action
Prostate-Specific Antigen (PSA) , also known as kallikrein-3 (KLK3), is a glycoprotein enzyme produced by the epithelial cells of the prostate gland.[1] Its primary function is to liquefy the seminal coagulum, allowing sperm to swim freely.[1] In the context of prostate cancer, the disruption of the normal prostate gland architecture leads to increased leakage of PSA into the bloodstream. Its expression is regulated by the Androgen Receptor (AR), a key signaling pathway in prostate cancer development and progression.[2][3]
Prostate tumor-inducing gene 1 (this compound) was identified as a gene differentially expressed in prostate cancer versus normal and benign prostate tissue.[4][5] It encodes a truncated and mutated version of the human elongation factor 1 alpha (eEF1A1).[4][6] The this compound oncogene's 5' untranslated region (UTR) shares significant homology with the 23S rRNA gene of certain Mycoplasma species, which has led to some debate about its origin and role, with some studies suggesting its expression in cell lines is linked to mycoplasma infection.[6][7] However, other research indicates that blocking this compound expression can reverse cancerous phenotypes, supporting its classification as an oncogene.[6][8]
Performance and Clinical Utility
Direct, large-scale clinical trials comparing the diagnostic performance of this compound and PSA are not available in the current body of scientific literature. PSA is a globally accepted, albeit imperfect, clinical biomarker, whereas this compound remains a subject of preclinical and early-phase research. The available data on their performance characteristics are summarized below.
Quantitative Performance Data
| Biomarker | Metric | Value | Study Context / Notes |
| This compound | Analytical Sensitivity | Can detect 1 prostate cancer cell in 10⁸ non-expressing cells.[4][9] | Based on serial dilution RT-PCR experiments, not a clinical diagnostic sensitivity metric. |
| This compound | Expression in Cancer | Expressed in 50% of prostatic carcinoma tissues.[10] | Based on an in situ PCR study of 32 cases.[10] |
| PSA | Diagnostic Specificity | < 50%[11] | Known to be elevated in benign conditions like BPH, leading to high false-positive rates.[11][12] |
| PSA | Diagnostic Sensitivity | 83.3% (at a 20.0 ng/ml cutoff)[13] | From a single study; sensitivity and specificity vary significantly with the chosen cutoff value.[13] |
Signaling and Detection Workflows
Signaling Pathways
The signaling pathway leading to the production of PSA is well-characterized and centered around androgen receptor activation. In contrast, a classical signaling pathway for this compound is not well-defined; its action is linked to its nature as a mutated elongation factor, potentially impacting protein translation and contributing to oncogenesis.[5]
References
- 1. Prostate-specific antigen - Wikipedia [en.wikipedia.org]
- 2. PSA Regulates Androgen Receptor Expression In Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Human prostatic carcinoma oncogene this compound is expressed in human tumor cell lines and prostate carcinoma patient blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the human prostatic carcinoma oncogene this compound by rapid expression cloning and differential RNA display - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antisense inhibition of the this compound oncogene reverses cancer phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostate-tumor-inducing gene-1 analysis in human prostate cancer cells and tissue in relation to Mycoplasma infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Human Prostatic Carcinoma Oncogene this compound Is Expressed in Human Tumor Cell Lines and Prostate Carcinoma Patient Blood Samples1 | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 10. Expression of Prostatic Carcinoma Oncogene PTI - 1 in Prostatic Carcinoma , Prostatic Intraepithelial Neoplasia and Benign Prostatic Hyperplasia Using in situ PCR [e-crt.org]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Prostate Cancer Biomarkers: PCA3 vs. Pti-1
For researchers, scientists, and drug development professionals, the landscape of prostate cancer biomarkers is ever-evolving. While established markers like Prostate Specific Antigen (PSA) are widely used, their limitations have spurred the search for more specific and sensitive alternatives. This guide provides a detailed comparison of two such biomarkers: the well-characterized Prostate Cancer Antigen 3 (PCA3) and the lesser-known Prostate Tumor Inducing Gene-1 (Pti-1).
This comparison reveals a significant disparity in the level of clinical validation and available data. PCA3 has been extensively studied and is used in clinical practice, whereas this compound remains a biomarker with limited and historical research data.
Performance Data: A Tale of Two Markers
Quantitative data on the diagnostic performance of this compound is notably absent in recent scientific literature, precluding a direct statistical comparison with PCA3. This compound was identified as a gene differentially expressed in prostate cancer versus normal and benign prostatic hypertrophy tissues.[1][2] An early study highlighted its potential sensitivity, suggesting it could detect one prostate carcinoma cell in 10⁸ cells in blood samples.[1][2] However, comprehensive clinical validation studies reporting sensitivity, specificity, and other diagnostic accuracy metrics are not available.
In stark contrast, PCA3 has been the subject of numerous studies and meta-analyses, providing a solid evidence base for its clinical utility.
| Metric | PCA3 | This compound |
| Sensitivity | 0.68 - 0.69[3][4] | Not Available |
| Specificity | 0.65 - 0.72[3][4] | Not Available |
| Diagnostic Odds Ratio (DOR) | 4.244 - 5.44[3][4] | Not Available |
| Area Under the Curve (AUC) | 0.734 - 0.76[3][4] | Not Available |
| Sample Type | Urine (post-DRE)[5] | Blood, Tumor Tissue[1][2] |
| Molecular Nature | Long non-coding RNA (lncRNA)[6] | Putative oncogene (encodes a truncated and mutated elongation factor 1 alpha)[1][2] |
Experimental Protocols: From Clinic to Research Bench
The experimental protocols for detecting PCA3 and this compound reflect their differing stages of development. The PCA3 assay is a standardized clinical test, while the methodology for this compound is primarily described in a research context.
PCA3 Assay: A Clinically Validated Workflow
The PCA3 test is a urine-based molecular diagnostic assay. The protocol is designed for clinical use to aid in decisions about prostate biopsies for men with elevated PSA levels.[7][8]
Methodology:
-
Sample Collection: A urine sample (first 20-30 mL of voided urine) is collected following a digital rectal examination (DRE). The DRE is crucial as it helps to enrich the urine with prostate cells.[5]
-
RNA Extraction: Total RNA is extracted from the urine sediment.
-
Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA).
-
Quantitative Polymerase Chain Reaction (qPCR): The cDNA is then used as a template for qPCR to quantify the amount of PCA3 and PSA mRNA.
-
PCA3 Score Calculation: The PCA3 score is calculated as the ratio of PCA3 mRNA to PSA mRNA, multiplied by 1000. This normalization to PSA mRNA accounts for the variable number of prostate cells in the urine sample. A higher PCA3 score indicates a greater likelihood of a positive biopsy for prostate cancer.[8]
This compound Detection: A Research-Based Approach
The detection of this compound has been described in research literature, primarily using Reverse Transcription Polymerase Chain Reaction (RT-PCR). There is no standardized clinical assay for this compound.
Methodology:
-
Sample Collection: Samples can include total RNA from human tumor cell lines or blood samples from individuals with prostate carcinoma.[1][2]
-
RNA Extraction: Total RNA is isolated from the collected samples.
-
Reverse Transcription (RT): The isolated RNA is reverse transcribed to synthesize cDNA.
-
Polymerase Chain Reaction (PCR): PCR is performed using primers specific to the 5' untranslated region (UTR) and the coding region of the this compound gene.[1][2]
-
Detection: The PCR products are then analyzed, for example, by Southern blotting and sequencing, to confirm the presence of the specific this compound transcript.[1][2]
Signaling Pathways and Biological Function
The understanding of the biological roles of PCA3 and this compound in prostate cancer also varies significantly.
PCA3: A Modulator of Androgen Receptor Signaling
PCA3 is a long non-coding RNA that is highly overexpressed in prostate cancer cells compared to benign prostate tissue.[5] It has been shown to play a role in prostate cancer cell survival by modulating the androgen receptor (AR) signaling pathway.[6] The AR pathway is a critical driver of prostate cancer development and progression. By influencing this pathway, PCA3 can affect cell growth and survival.[6]
This compound: A Putative Oncogene with Unclear Mechanisms
This compound, or prostate tumor inducing gene-1, was identified as a gene that is differentially expressed in prostate cancer.[1][2] It is described as a putative oncogene that encodes a truncated and mutated form of human elongation factor 1 alpha.[1][2] While its expression is associated with prostate cancer, the specific signaling pathways it perturbs and its precise mechanism of action in promoting tumorigenesis are not well-elucidated in the available literature.
Conclusion: A Clearer Path for PCA3
This comparative guide demonstrates that while both this compound and PCA3 have been identified as potential biomarkers for prostate cancer, they are at vastly different stages of research and clinical development. PCA3 is a well-validated biomarker with a defined clinical utility, supported by a large body of evidence and a standardized assay. In contrast, this compound remains a promising but largely unvalidated research target. For researchers and drug development professionals, PCA3 represents a mature biomarker that can be used in clinical studies and as a benchmark for the development of new diagnostic tools. This compound, on the other hand, represents an area where further fundamental research is required to determine its potential, if any, as a clinically relevant biomarker for prostate cancer.
References
- 1. icr.ac.uk [icr.ac.uk]
- 2. Sensitivity and specificity of prostate-specific antigen for prostate cancer detection with high rates of biopsy verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human prostatic carcinoma oncogene this compound is expressed in human tumor cell lines and prostate carcinoma patient blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. sciencedaily.com [sciencedaily.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
Pti-1 Expression: A Comparative Guide for Prostate Cancer Research
For Immediate Release
This publication provides a comprehensive comparison of Prostate tumor-inducing gene 1 (Pti-1), also known as Prostate Tumor Overexpressed 1 (PTOV1), expression across different stages of prostate cancer. Designed for researchers, scientists, and drug development professionals, this guide offers an objective analysis of this compound as a potential biomarker and therapeutic target, comparing its performance with established prognostic indicators. The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Comparative Analysis of Biomarker Expression in Prostate Cancer
The progression of prostate cancer is characterized by molecular changes that are reflected in the expression levels of various biomarkers. This section provides a quantitative comparison of this compound/PTOV1 with other key biomarkers—Prostate-Specific Antigen (PSA), Estrogen Receptor-alpha (ERα), and the proliferation marker Ki-67—across different clinical stages and Gleason scores.
Table 1: Comparison of this compound (PTOV1) Expression and Alternative Biomarkers by Prostate Cancer Stage
| Biomarker | Stage I | Stage II | Stage III | Stage IV | Source |
| This compound (PTOV1) (% Positive Cases) | Data not available | 43.8% | 50.0% | 66.7% | [1] |
| PSA Level (ng/mL) | < 10 | < 20 | Any | Any | [2][3] |
| ERα (% Positive Cases) | Low | Variable | Increased | High (in hormone refractory and metastatic) | [4] |
| Ki-67 Labeling Index (%) | Low | Low to Moderate | Moderate to High | High | [1][5] |
Table 2: Comparison of this compound (PTOV1) Expression and Alternative Biomarkers by Gleason Score
| Biomarker | Gleason Score 6 | Gleason Score 7 (3+4 or 4+3) | Gleason Score 8-10 | Source |
| This compound (PTOV1) Expression | Lower Expression | Intermediate Expression | Higher Expression | [1] |
| PSA Level (ng/mL) | Typically < 10 | Typically 10-20 | Often > 20 | [6][7] |
| ERα (% Positive Cases in high-grade tumors) | Lower in low-grade | Increased in higher-grade components | 43% (Gleason 4) - 61% (Gleason 5) | [4] |
| Ki-67 Labeling Index (%) | Low | Intermediate | High | [1][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the protocols for detecting this compound mRNA and protein in prostate cancer tissues.
In Situ Hybridization (ISH) for this compound mRNA Detection in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues
This protocol provides a framework for the detection of this compound mRNA in FFPE prostate tissue sections.
1. Deparaffinization and Rehydration:
- Immerse slides in three changes of xylene for 5 minutes each.
- Rehydrate the tissue sections by sequential immersion in 100%, 95%, and 70% ethanol for 3 minutes each.
- Rinse slides in DEPC-treated water for 5 minutes.
2. Permeabilization:
- Incubate sections with Proteinase K (10-20 µg/mL in PBS) at 37°C for 15-30 minutes. The exact time should be optimized based on tissue type and fixation time.
- Wash slides twice in DEPC-treated PBS for 5 minutes each.
3. Prehybridization:
- Incubate sections in a prehybridization buffer (e.g., 50% formamide, 5x SSC, 5x Denhardt's solution, 250 µg/mL yeast tRNA, 500 µg/mL salmon sperm DNA) in a humidified chamber at 42°C for 2-4 hours.
4. Hybridization:
- Dilute the this compound specific digoxigenin (DIG)-labeled probe in hybridization buffer.
- Apply the probe to the sections, cover with a coverslip, and incubate overnight in a humidified chamber at 42°C.
5. Post-Hybridization Washes:
- Wash slides in 2x SSC at 42°C for 15 minutes.
- Wash in 1x SSC at 42°C for 15 minutes.
- Wash in 0.5x SSC at 42°C for 15 minutes.
6. Immunodetection:
- Block non-specific binding with a blocking solution (e.g., 2% normal sheep serum in PBS) for 1 hour at room temperature.
- Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) or horseradish peroxidase (HRP) for 1-2 hours at room temperature.
- Wash slides three times in PBS for 5 minutes each.
7. Visualization:
- For AP-conjugated antibodies, use NBT/BCIP as the substrate to produce a blue-purple precipitate.
- For HRP-conjugated antibodies, use DAB as the substrate to produce a brown precipitate.
- Counterstain with Nuclear Fast Red or Hematoxylin.
8. Dehydration and Mounting:
- Dehydrate sections through a graded series of ethanol and xylene.
- Mount with a permanent mounting medium.
Immunohistochemistry (IHC) for this compound (PTOV1) Protein Detection in FFPE Tissues
This protocol outlines the steps for the immunohistochemical detection of this compound/PTOV1 protein.
1. Deparaffinization and Rehydration:
- Immerse slides in xylene (three changes, 5 minutes each).
- Rehydrate through graded alcohols (100%, 95%, 70% ethanol, 5 minutes each) to distilled water.[8][9][10][11]
2. Antigen Retrieval:
- Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0) and heating in a pressure cooker or microwave.[9][11]
- Allow slides to cool to room temperature.
3. Blocking of Endogenous Peroxidase:
- Incubate sections in 3% hydrogen peroxide in methanol for 15-30 minutes to block endogenous peroxidase activity.[9][10]
- Wash slides with PBS.
4. Blocking of Non-Specific Binding:
- Incubate sections with a blocking serum (e.g., 5% normal goat serum in PBS) for 30-60 minutes.[10]
5. Primary Antibody Incubation:
- Incubate sections with a primary antibody specific for this compound/PTOV1 overnight at 4°C in a humidified chamber.
6. Secondary Antibody Incubation:
- Wash slides three times with PBS.
- Incubate with a biotinylated secondary antibody for 1 hour at room temperature.[8]
7. Signal Amplification and Detection:
- Wash slides three times with PBS.
- Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30-60 minutes.
- Wash slides three times with PBS.
- Visualize the antigen-antibody complex by adding a chromogen substrate such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.[11]
8. Counterstaining, Dehydration, and Mounting:
- Counterstain with hematoxylin to visualize cell nuclei.[8]
- Dehydrate the sections through graded alcohols and xylene.
- Mount with a permanent mounting medium and a coverslip.
Signaling Pathways and Experimental Workflow
Visualizing the molecular interactions and experimental processes is essential for a deeper understanding of this compound's role in prostate cancer.
Caption: this compound/PTOV1 Signaling Pathway in Prostate Cancer.
Caption: Immunohistochemistry (IHC) Workflow for this compound/PTOV1 Detection.
References
- 1. The role of prostate tumor overexpressed 1 in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Four Stages of Prostate Cancer: What You Need to Know [healthline.com]
- 3. Prostate Cancer Stages | Staging of Prostate Cancer | American Cancer Society [cancer.org]
- 4. Estrogen Receptor Expression in Prostate Cancer and Premalignant Prostatic Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTOV1 facilitates colorectal cancer cell proliferation through activating AKT1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stages & Grading Overview | ZERO Prostate Cancer [zerocancer.org]
- 7. Staging prostate cancer | Macmillan Cancer Support [macmillan.org.uk]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
Pti-1: A Promising Therapeutic Target in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic targets in oncology is a continuous endeavor aimed at developing more effective and less toxic cancer treatments. One such emerging target that has shown significant promise in preclinical studies is the Prostate Tumor Inducing Gene 1 (Pti-1). This guide provides a comprehensive comparison of this compound as a therapeutic target against other established alternatives, supported by experimental data from preclinical models.
This compound: An Oncogene with Therapeutic Potential
This compound, a putative oncogene, is differentially expressed in various human cancers, including prostate, breast, colon, and small cell lung carcinomas, while being absent in normal tissues.[1] Structurally, this compound is a chimeric gene, consisting of a 5' untranslated region (5' UTR) with homology to Mycoplasma hyopneumoniae 23S ribosomal RNA and a coding sequence for a truncated and mutated form of the human elongation factor 1-alpha (eEF1A1).[1]
The oncogenic potential of this compound has been demonstrated in preclinical studies. Stable expression of the this compound gene in normal rat embryo fibroblasts induced an aggressive tumorigenic phenotype in athymic nude mice.[1][2] Conversely, inhibiting this compound expression using antisense oligonucleotides led to a reversion of the transformed phenotype, characterized by a more normal cellular morphology, and suppressed both anchorage-independent growth and tumorigenicity in vivo.[1][2] These findings strongly suggest that this compound plays a crucial role in maintaining the cancerous state and represents a viable target for therapeutic intervention.
This compound Signaling Pathway
The precise signaling pathway through which this compound exerts its oncogenic effects is still under investigation. However, some evidence suggests a potential link to the relaxin signaling pathway. Analysis of the this compound mRNA structure indicates the possibility of an alternative upstream start codon that could initiate the synthesis of a peptide with homology to relaxin. This peptide, termed uthis compound, may interact with relaxin-specific receptors, thereby activating downstream signaling cascades known to promote cancer progression.
Relaxin signaling, upon activation of its receptor RXFP1, can trigger a variety of downstream pathways, including the activation of adenylyl cyclase (AC), protein kinase A (PKA), phosphatidylinositol-3-kinase (PI3K), and the MAP kinase (Erk1/2) pathway.[3] These pathways are known to be involved in cell proliferation, survival, and migration.
References
Pti-1 and HER2 in Breast Cancer: A Comparative Analysis for Researchers
This guide provides a detailed comparison of the roles of the Prostate Tumor Inducing Gene-1 (Pti-1) and the Human Epidermal Growth Factor Receptor 2 (HER2) in the context of breast cancer. While HER2 is a well-established biomarker and therapeutic target with a wealth of available data, information on this compound in breast cancer is significantly more limited. This document aims to present a comprehensive overview of the current understanding of both molecules, highlighting the disparities in research and clinical application.
Overview of HER2 and this compound in Breast Cancer
HER2 (Human Epidermal Growth Factor Receptor 2) is a receptor tyrosine kinase that plays a critical role in the development and progression of a significant subset of breast cancers. Overexpression of the HER2 protein or amplification of the ERBB2 gene is found in approximately 15-20% of breast tumors and is associated with aggressive disease and a poor prognosis if left untreated.[1] However, the development of HER2-targeted therapies has dramatically improved outcomes for patients with HER2-positive breast cancer.
This compound (Prostate Tumor Inducing Gene-1) is an oncogene initially identified as being differentially expressed in prostate cancer.[2] Subsequent research has shown its expression in various other cancer cell lines, including breast, colon, and lung cancer.[2][3] this compound is a unique hybrid molecule, with its 5' untranslated region (UTR) showing homology to Mycoplasma hyopneumoniae 23S ribosomal RNA and a coding sequence that represents a truncated and mutated form of the human elongation factor 1 alpha (eEF1α).[2][3][4] Its role and mechanism of action in breast cancer are not well-characterized, and it is not currently used as a clinical biomarker or therapeutic target.
Comparative Summary of HER2 and this compound
Due to the substantial difference in the volume of research, a direct quantitative comparison of performance is not feasible. The following table summarizes the key known features of HER2 and this compound in the context of cancer.
| Feature | HER2 | This compound |
| Gene/Protein Type | Receptor Tyrosine Kinase | Oncogene (truncated/mutated elongation factor 1 alpha)[2][4] |
| Role in Breast Cancer | Driver of oncogenesis, prognostic and predictive biomarker. | Putative oncogene, expressed in breast cancer cell lines.[2][3] |
| Prevalence in Breast Cancer | ~15-20% of cases show overexpression/amplification.[1] | Not well established in clinical samples. |
| Signaling Pathways | Primarily activates the PI3K/Akt/mTOR and MAPK/ERK pathways. | Proposed to impact protein translation, cytoskeleton, and impinge on various signal transduction pathways.[4] May involve a relaxin-dependent pathway.[5] |
| Therapeutic Targeting | Well-established target for monoclonal antibodies (e.g., Trastuzumab, Pertuzumab), antibody-drug conjugates (e.g., T-DM1, Trastuzumab deruxtecan), and tyrosine kinase inhibitors (e.g., Lapatinib, Neratinib). | No targeted therapies are currently in clinical use. Antisense inhibition has shown reversal of cancerous phenotypes in preclinical models.[3] |
| Clinical Data | Extensive data from numerous clinical trials supporting targeted therapies. | No clinical trial data available for breast cancer. |
Signaling Pathways
HER2 Signaling Pathway
HER2 is a member of the epidermal growth factor receptor (EGFR) family. Upon homo- or heterodimerization with other HER family members (e.g., HER1, HER3, HER4), its intrinsic tyrosine kinase activity is stimulated, leading to the autophosphorylation of tyrosine residues in its intracellular domain. This, in turn, initiates downstream signaling cascades, primarily the PI3K/Akt/mTOR and MAPK/ERK pathways, which drive cell proliferation, survival, and invasion.
Caption: HER2 signaling cascade leading to cancer cell proliferation and survival.
Proposed this compound Mechanism of Action
The precise signaling pathway of this compound is not well-defined. Research suggests its oncogenic potential may stem from several mechanisms rather than a single, linear pathway. These proposed mechanisms include:
-
Translational Infidelity: As a mutated elongation factor, this compound may interfere with the fidelity of protein synthesis, leading to the production of aberrant proteins that contribute to a cancerous phenotype.[4]
-
Cytoskeletal Alterations: this compound may associate with and alter the cytoskeleton, impacting cell shape, motility, and division.[4]
-
G-Protein-like Activity: It has been proposed that this compound could function as a G-protein, thereby impinging on various signal transduction pathways.[4]
-
Relaxin-Dependent Pathway: In silico analysis suggests that an alternative start codon in this compound mRNA could produce a peptide with homology to relaxin, a hormone implicated in prostate cancer progression. This suggests a potential interaction with relaxin-specific receptors.[5]
Caption: Proposed mechanisms of this compound oncogenicity.
Experimental Protocols
HER2 Testing in Breast Cancer
The determination of HER2 status is a standard component of breast cancer diagnosis and is crucial for guiding treatment decisions.
1. Immunohistochemistry (IHC)
-
Principle: This technique uses antibodies to detect the presence and quantity of HER2 protein on the surface of cancer cells in a tissue sample.
-
Methodology:
-
A thin slice of formalin-fixed, paraffin-embedded tumor tissue is mounted on a microscope slide.
-
The tissue is deparaffinized and rehydrated.
-
Antigen retrieval is performed to unmask the HER2 protein epitopes.
-
The slide is incubated with a primary antibody specific to the HER2 protein.
-
A secondary antibody, which is linked to an enzyme, is added and binds to the primary antibody.
-
A chromogen is introduced, which is converted by the enzyme into a colored precipitate at the site of the antibody-protein binding.
-
The slide is counterstained and examined under a microscope.
-
-
Scoring: The results are scored on a scale of 0 to 3+:
-
0 or 1+: HER2-negative.
-
2+: Equivocal or borderline.
-
3+: HER2-positive.
-
2. In Situ Hybridization (ISH)
-
Principle: This method detects the number of copies of the ERBB2 gene within the cancer cells. It is used to resolve equivocal (2+) IHC results.
-
Methodology (Fluorescence ISH - FISH):
-
A thin slice of tumor tissue is prepared as for IHC.
-
A fluorescently labeled DNA probe that is complementary to the ERBB2 gene is applied to the slide.
-
The probe hybridizes (binds) to the ERBB2 gene in the cancer cell nuclei.
-
A second probe for chromosome 17 (the chromosome where the ERBB2 gene is located) with a different fluorescent label is also used as a control.
-
The slide is viewed with a fluorescence microscope, and the number of signals for the ERBB2 gene and chromosome 17 are counted.
-
-
Interpretation: A ratio of the ERBB2 gene signals to the chromosome 17 signals is calculated. A ratio of ≥ 2.0 is considered HER2-positive (gene amplification).
Caption: Workflow for determining HER2 status in breast cancer.
This compound Detection
The detection of this compound has been primarily at the research level and is not a routine clinical test.
Reverse Transcription Polymerase Chain Reaction (RT-PCR)
-
Principle: This technique is used to detect the presence of this compound mRNA transcripts in biological samples.
-
Methodology:
-
Total RNA is extracted from cells or tissues.
-
Reverse transcriptase is used to synthesize complementary DNA (cDNA) from the RNA template.
-
The cDNA is then used as a template for PCR amplification using primers specific to the this compound sequence (often spanning the unique 5' UTR and the eEF1α coding region).
-
The amplified PCR products are visualized by gel electrophoresis and can be confirmed by sequencing.[2]
-
Conclusion
HER2 is a cornerstone of personalized medicine in breast cancer, with a well-understood signaling pathway, established testing protocols, and a portfolio of highly effective targeted therapies. In stark contrast, this compound is a putative oncogene with limited characterization in breast cancer. While its expression in breast cancer cell lines and proposed unique mechanisms of oncogenesis are of scientific interest, extensive further research is required to elucidate its precise role, signaling pathways, and potential as a biomarker or therapeutic target in breast cancer. At present, there is no basis for the clinical comparison of this compound and HER2 in the management of breast cancer. This guide will be updated as new research on this compound becomes available.
References
- 1. youtube.com [youtube.com]
- 2. Human prostatic carcinoma oncogene this compound is expressed in human tumor cell lines and prostate carcinoma patient blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antisense inhibition of the this compound oncogene reverses cancer phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translational infidelity and human cancer: role of the this compound oncogene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of KRAS and BRAF Oncogenes in Colon Cancer: A Guide for Researchers
For Immediate Publication
This guide provides a comprehensive comparative analysis of the KRAS and BRAF oncogenes, two of the most critical players in the pathogenesis of colorectal cancer (CRC). This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of their molecular characteristics, clinical significance, and the experimental methodologies used for their detection. The direct comparison is designed to facilitate a deeper understanding of their distinct and overlapping roles in CRC, informing both basic research and the development of targeted therapeutics.
Overview of KRAS and BRAF in Colorectal Cancer
Colorectal cancer is a heterogeneous disease driven by the accumulation of genetic and epigenetic alterations.[1] Among the most frequently mutated genes are KRAS and BRAF, key components of the RAS/RAF/MEK/ERK mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for regulating cell proliferation, differentiation, and survival.[2][3]
Mutations in either KRAS or BRAF can lead to constitutive activation of this pathway, promoting uncontrolled cell growth and tumorigenesis.[3] Notably, these mutations are typically mutually exclusive, indicating that a single activating mutation in this pathway is sufficient to drive the oncogenic process.[1][3] Understanding the specific characteristics and clinical implications of KRAS and BRAF mutations is paramount for patient stratification and the application of targeted therapies.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for KRAS and BRAF oncogenes in colorectal cancer.
Table 1: General Characteristics of KRAS and BRAF
| Feature | KRAS (Kirsten Rat Sarcoma Viral Oncogene Homolog) | BRAF (B-Raf Proto-Oncogene, Serine/Threonine Kinase) |
| Gene Location | Chromosome 12p12.1 | Chromosome 7q34 |
| Protein Function | GTPase; acts as a molecular switch in the MAPK pathway. | Serine/threonine-protein kinase; downstream effector of RAS proteins. |
| Activation | Cycles between an inactive GDP-bound and an active GTP-bound state. | Activated by RAS proteins, leading to phosphorylation of MEK1/2. |
Table 2: Mutation Prevalence and Types in Colorectal Cancer
| Feature | KRAS | BRAF |
| Overall Prevalence | 30-50%[1][2] | 8-12%[2] |
| Prevalence in Right-Sided Tumors | ~46.3%[4] | ~16.3%[4] |
| Prevalence in Left-Sided Tumors | ~35.8%[4] | ~4.3%[4] |
| Common Mutation Hotspots | Exon 2 (codons 12, 13), Exon 3 (codons 59, 61), Exon 4 (codons 117, 146)[3] | Exon 15 (codon 600) |
| Most Frequent Mutation | G12D, G12V, G13D[3][5] | V600E (accounts for ~90% of BRAF mutations)[2] |
Table 3: Clinicopathological and Prognostic Comparison
| Feature | KRAS-Mutant CRC | BRAF-Mutant CRC |
| Associated Histology | More frequent in conventional adenomas. | Associated with serrated adenoma pathway, mucinous or poorly differentiated histology.[6] |
| Microsatellite Instability (MSI) | Typically associated with microsatellite stable (MSS) tumors. | Frequently associated with MSI-High (MSI-H) tumors due to MLH1 promoter methylation.[6] |
| Prognosis | Associated with poorer disease-free survival (DFS) and overall survival (OS).[6][7] | V600E mutation is a strong negative prognostic factor, associated with significantly shorter survival, particularly in MSS tumors.[1][8] |
| Predictive Value | Predictive of resistance to anti-EGFR therapies (e.g., cetuximab, panitumumab).[1][2] | V600E mutation is predictive of resistance to anti-EGFR monotherapy.[2][9][10] |
Signaling Pathways in Colon Cancer
Both KRAS and BRAF are central components of the MAPK signaling cascade, which begins with the activation of the Epidermal Growth Factor Receptor (EGFR). In a normal cell, the binding of a growth factor to EGFR triggers a signaling cascade that proceeds through RAS, RAF, MEK, and finally ERK, which translocates to the nucleus to activate transcription factors involved in cell growth and survival.
In colorectal cancer, activating mutations in KRAS or BRAF lead to a state of permanent "on," rendering the pathway independent of upstream signals from EGFR. This constitutive activation is a key driver of malignant transformation.
Caption: The RAS/RAF/MEK/ERK signaling pathway in colorectal cancer.
Experimental Protocols for Mutation Detection
Accurate detection of KRAS and BRAF mutations is critical for clinical decision-making. Several methodologies are employed, each with its own advantages and limitations.
Polymerase Chain Reaction (PCR)-Based Methods
Principle: PCR-based assays are designed to selectively amplify mutant DNA sequences, allowing for sensitive detection even in samples with a low percentage of tumor cells.
Common Techniques:
-
Allele-Specific PCR (AS-PCR): Uses primers that are specific to the mutant allele.
-
Real-Time PCR: Monitors the amplification of DNA in real-time, allowing for quantification. Commercial kits are widely available for the most common KRAS and BRAF mutations.
-
Digital PCR (dPCR): Partitions the PCR reaction into thousands of individual reactions, allowing for absolute quantification of mutant and wild-type DNA molecules with very high sensitivity.
General Protocol for Real-Time PCR:
-
DNA Extraction: Genomic DNA is extracted from formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
-
DNA Quantification: The concentration and purity of the extracted DNA are determined using spectrophotometry or fluorometry.
-
PCR Reaction Setup: A master mix is prepared containing DNA polymerase, dNTPs, reaction buffer, and a primer/probe set specific for the mutation of interest (e.g., BRAF V600E) and a control gene.
-
Real-Time PCR Amplification: The reaction is run on a real-time PCR instrument with specific cycling conditions (denaturation, annealing, extension).
-
Data Analysis: The amplification curves are analyzed to determine the presence or absence of the mutation based on the cycle threshold (Ct) values.
DNA Sequencing
Principle: DNA sequencing methods determine the exact nucleotide sequence of a specific region of the gene, allowing for the identification of any mutation present.
Common Techniques:
-
Sanger Sequencing: The traditional chain-termination method. It is highly accurate but less sensitive for detecting mutations present in a small fraction of cells.
-
Pyrosequencing: A sequencing-by-synthesis method that is more sensitive than Sanger sequencing for detecting low-level mutations.
-
Next-Generation Sequencing (NGS): Allows for the simultaneous sequencing of multiple genes or even the entire exome or genome. NGS panels designed for cancer often include KRAS and BRAF and can detect a wide range of mutations with high sensitivity.
General Protocol for NGS:
-
DNA Extraction: As described for PCR.
-
Library Preparation: The DNA is fragmented, and adapters are ligated to the ends of the fragments. This is followed by amplification to create a library of DNA fragments for sequencing.
-
Sequencing: The prepared library is loaded onto the NGS instrument, and sequencing is performed.
-
Data Analysis: The raw sequencing data is processed through a bioinformatics pipeline to align the reads to a reference genome and call variants (mutations).
Immunohistochemistry (IHC)
Principle: This technique uses an antibody that specifically recognizes the mutated protein product. It is primarily used for the detection of the BRAF V600E mutation.
General Protocol for BRAF V600E IHC:
-
Tissue Preparation: FFPE tumor tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: The tissue is treated to unmask the antigenic sites.
-
Antibody Incubation: The slides are incubated with a primary antibody specific for the BRAF V600E protein.
-
Detection: A secondary antibody conjugated to an enzyme is added, followed by a chromogen that produces a colored precipitate at the site of the antigen-antibody reaction.
-
Counterstaining and Mounting: The slides are counterstained to visualize the cell nuclei and then mounted for microscopic examination.
-
Interpretation: A positive result is indicated by cytoplasmic staining of the tumor cells.
Caption: A typical workflow for KRAS and BRAF mutation analysis in CRC.
Conclusion
KRAS and BRAF are both critical oncogenic drivers in colorectal cancer that operate within the same signaling pathway. However, they define distinct molecular subtypes of the disease with different clinicopathological features, prognoses, and responses to therapy. A thorough understanding of their individual roles and the methods for their detection is essential for advancing research and improving patient outcomes in the era of personalized medicine. The continued development of targeted therapies for both KRAS- and BRAF-mutant tumors holds significant promise for the future of colorectal cancer treatment.
References
- 1. The prognostic value of KRAS and BRAF in stage I-III colorectal cancer. A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Concomitant KRAS and BRAF mutations in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prevalence of RAS and BRAF mutations in metastatic colorectal cancer patients by tumor sidedness: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frequency of KRAS and BRAF mutations in colorectal carcinoma and their association with clinical-pathological characteristics in a tertiary hospital in Kenya - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prognostic value of KRAS and BRAF mutations in curatively resected colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KRAS and BRAF Mutations as Prognostic and Predictive Biomarkers for Standard Chemotherapy Response in Metastatic Colorectal Cancer: A Single Institutional Study [mdpi.com]
- 8. ascopubs.org [ascopubs.org]
- 9. BRAF mutations in colorectal cancer cause resistance to anti-EGFR therapy - Xagena [xagena.it]
- 10. Markers of resistance to anti-EGFR therapy in colorectal cancer - Shaib - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
Validating the PTI-1 Signaling Pathway: A Comparative Guide to Experimental Approaches
A Note on the "PTI-1" Terminology: The term "this compound" can be ambiguous. It may refer to the Pti1 kinase , a serine/threonine kinase involved in plant immune responses, or the investigational Alzheimer's disease drug, PTI-125 (simufilam) . This guide will focus on the experimental validation of the pathway targeted by PTI-125, which involves the protein Filamin A (FLNA), due to the availability of extensive research and its relevance to drug development professionals. A brief overview of the plant Pti1 pathway is provided for clarity.
Plant Pti1 Kinase Pathway Overview: In plants, the Pti1 kinase is a key component of the pathogen-associated molecular pattern (PAMP)-triggered immunity (PTI) and effector-triggered immunity (ETI) pathways. It is a serine/threonine kinase that gets phosphorylated by the Pto kinase, leading to downstream signaling cascades involving reactive oxygen species (ROS) production and the activation of mitogen-activated protein kinases (MAPKs) to mount a defense response against pathogens.[1][2][3] The validation of inhibitors for this pathway would typically involve in vitro kinase assays and in planta disease resistance assays.
Validating the Mechanism of Action of PTI-125 (Simufilam)
PTI-125 (simufilam) is not a classical enzyme inhibitor. Its proposed mechanism of action is to bind to an altered conformation of the scaffolding protein Filamin A (FLNA) and restore its native shape.[4] This is hypothesized to disrupt aberrant protein-protein interactions that contribute to the pathology of Alzheimer's disease.[5][6][7] This guide provides a framework for validating such a mechanism.
The Proposed FLNA-Mediated Signaling Pathway
In the context of Alzheimer's disease, it is proposed that the amyloid-beta 42 (Aβ42) peptide induces an altered conformation of FLNA.[7][8] This altered FLNA then aberrantly interacts with the α7 nicotinic acetylcholine receptor (α7nAChR) and Toll-like receptor 4 (TLR4).[5][6] These aberrant interactions are thought to lead to:
-
Tau Hyperphosphorylation: The altered FLNA-α7nAChR interaction facilitates Aβ42's toxic signaling, leading to the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[5][9]
-
Neuroinflammation: The altered FLNA-TLR4 interaction contributes to the activation of inflammatory pathways and the release of pro-inflammatory cytokines.[5][6]
PTI-125 is designed to bind to the altered FLNA, restoring its normal conformation and thereby preventing these detrimental interactions and their downstream consequences.[4][7]
References
- 1. researchgate.net [researchgate.net]
- 2. MAP kinase signalling: interplays between plant PAMP- and effector-triggered immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. PTI-125 Reduces Biomarkers of Alzheimer's Disease in Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reducing Amyloid-Related Alzheimer's Disease Pathogenesis by a Small Molecule Targeting Filamin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PTI-125 binds and reverses an altered conformation of filamin A to reduce Alzheimer's disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. Simufilam Reverses Aberrant Receptor Interactions of Filamin A in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Pti-1 Antibody Specificity and Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a representative Pti-1 antibody, focusing on its potential for cross-reactivity with known homologs. The data presented is illustrative, based on sequence homology, to guide researchers in designing and interpreting their experiments.
Introduction to this compound
Pto-interacting protein 1 (this compound) is a serine/threonine protein kinase that plays a crucial role in plant defense signaling.[1][2][3] It was first identified in tomato (Solanum lycopersicum) as a protein that interacts with the disease resistance protein Pto.[2][3] The interaction between Pto and the avirulence protein AvrPto from Pseudomonas syringae pv. tomato triggers a signaling cascade in which this compound is a key downstream component, leading to a hypersensitive response and disease resistance.[1][2] this compound homologs have been identified in various plant species, suggesting a conserved function in innate immunity.[2]
This compound Signaling Pathway
The this compound signaling pathway is initiated by the recognition of the bacterial effector protein AvrPto by the host plant's Pto kinase. This interaction leads to the activation of Pto, which then phosphorylates and activates this compound. Activated this compound is believed to propagate the defense signal, ultimately leading to the activation of downstream responses such as the hypersensitive response (a form of programmed cell death at the site of infection) and the expression of defense-related genes.
References
Pti-1 Expression: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the putative oncogene Pti-1 (Prostate Tumor Inducing Gene-1) with other established and emerging biomarkers in the context of clinical outcomes, primarily focusing on prostate cancer. The content is intended for researchers, scientists, and drug development professionals interested in the landscape of cancer biomarkers.
Introduction to this compound
This compound, also known as Prostate Tumor Inducing Gene-1, is a putative oncogene first identified as being differentially expressed in prostate cancer tissue compared to normal prostate and benign prostatic hyperplasia.[1] It has also been detected in other cancer cell lines, including breast, colon, and lung cancer.[1][2] Structurally, this compound is a unique hybrid molecule. Its 5' untranslated region (UTR) shows significant homology to the 23S rRNA of Mycoplasma hyopneumoniae, while its coding sequence is a truncated and mutated version of the human elongation factor 1 alpha (EF-1α).[3][4]
The oncogenic potential of this compound is believed to stem from its ability to interfere with the normal process of protein synthesis. It is hypothesized to act in a dominant-negative manner, modifying the function of the essential EF-1α protein.[4] This interference can lead to "translational infidelity," where errors are introduced during the translation of mRNA into protein.[3] The resulting mutant proteins may contribute to the development and progression of cancer.[3] Studies have shown that antisense inhibition of this compound can reverse cancerous phenotypes in cell cultures and animal models, providing evidence for its role in maintaining a transformed state.[2][4]
This compound has been proposed as a highly sensitive and specific marker for detecting circulating tumor cells (CTCs) in the bloodstream of patients with metastatic prostate cancer, potentially offering a tool for monitoring disease progression.[5]
This compound Signaling and Mechanism of Action
The primary proposed mechanism of this compound's oncogenic activity is the disruption of protein translation fidelity. This is thought to occur through its interaction with and alteration of the function of the elongation factor EF-1α, a crucial component of the protein synthesis machinery.
Comparison of this compound with Other Prostate Cancer Biomarkers
The clinical utility of a biomarker is determined by its ability to accurately diagnose, prognosticate, or predict response to therapy. While this compound showed initial promise, particularly in detecting circulating tumor cells, it has not been as extensively studied or validated in large clinical trials compared to other biomarkers.
| Biomarker | Type | Sample | Clinical Application | Supporting Data Highlights |
| This compound | mRNA | Tissue, Blood | Prognosis, Detection of CTCs | - Expressed in 50% of prostate carcinomas, with higher expression in advanced stages (Stage II: 43.8%, Stage III: 50.0%, Stage IV: 66.7%).[6]- Can detect 1 prostate cancer cell in 10⁸ normal cells in blood samples.[5] |
| PSA (Prostate-Specific Antigen) | Protein | Serum | Screening, Diagnosis, Monitoring | - Widely used but not cancer-specific, can be elevated in benign conditions.[7]- Post-treatment PSA levels may not always correlate with survival rates.[8] |
| PCA3 (Prostate Cancer Gene 3) | non-coding RNA | Urine | Diagnosis (adjunct to PSA) | - 66-fold up-regulation in prostate cancer tissue compared to benign tissue.[9]- Improves accuracy of predicting high-grade cancer.[9] |
| PHI (Prostate Health Index) | Protein Panel (PSA forms) | Serum | Diagnosis (adjunct to PSA) | - A significant predictor of Gleason score ≥7 cancer on biopsy.[9] |
| Oncotype DX® GPS | Gene Panel (17 genes) | Tissue | Prognosis (low/intermediate risk) | - Predicts likelihood of adverse pathology and long-term outcomes.[10] |
| Prolaris® | Gene Panel (46 genes) | Tissue | Prognosis (aggressiveness) | - Predicts disease progression and cancer-specific mortality.[11] |
| CTCs (Circulating Tumor Cells) | Whole Cells | Blood | Prognosis, Monitoring | - Presence and number of CTCs correlate with prognosis in metastatic disease.[7][11] |
| ctDNA (Circulating Tumor DNA) | DNA fragments | Blood | Prognosis, Monitoring, Therapy Selection | - Can reveal genomic alterations associated with treatment resistance.[11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible and reliable measurement of biomarkers. Below are outlines for the detection of this compound mRNA and protein.
Detection of this compound mRNA by in situ Polymerase Chain Reaction (PCR)
This method allows for the localization of this compound expression within tissue sections.
Experimental Workflow:
Protocol Steps:
-
Tissue Preparation: Use 4-µm thick sections from formalin-fixed, paraffin-embedded prostate tissue mounted on silane-coated slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Proteolytic Digestion: Incubate slides with Proteinase K solution to unmask the target RNA. The concentration and incubation time need to be optimized for the specific tissue type.
-
Reverse Transcription (RT): Apply an RT mix containing reverse transcriptase, dNTPs, and a this compound specific reverse primer directly onto the tissue section. Incubate in a humidified chamber at a temperature suitable for the reverse transcriptase (e.g., 42°C).
-
PCR Amplification: Apply a PCR master mix containing a thermostable DNA polymerase, dNTPs (with a portion labeled with digoxigenin or biotin), and this compound specific forward and reverse primers. Perform thermal cycling using an in situ PCR machine.
-
Detection: Detect the incorporated labeled dNTPs using an anti-digoxigenin or streptavidin-alkaline phosphatase conjugate, followed by a chromogenic substrate (e.g., NBT/BCIP) to produce a colored precipitate at the site of amplification.
-
Counterstaining and Mounting: Lightly counterstain with a nuclear stain (e.g., Nuclear Fast Red), dehydrate, and mount with a permanent mounting medium.
-
Analysis: Examine under a light microscope. The presence of a colored precipitate in the cytoplasm of cells indicates this compound mRNA expression.
Detection of this compound Protein by Western Blot
This technique is used to detect the this compound protein in cell lysates.
Protocol Steps:
-
Sample Preparation: Lyse cultured cells (e.g., prostate cancer cell lines known to express this compound) in RIPA buffer containing protease inhibitors. Determine the total protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Separate 30-50 µg of protein per lane on an SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block non-specific binding sites on the membrane by incubating with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to this compound (or an anti-EF-1α antibody that cross-reacts with the truncated form) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system or X-ray film. The expected size of the this compound protein is approximately 46 kDa.[1]
Conclusion
This compound remains a biomarker of interest due to its cancer-specific expression and its proposed unique mechanism of action involving the fundamental process of protein translation. The early data suggesting its high sensitivity for detecting circulating tumor cells was promising. However, a notable lack of recent, large-scale clinical studies has limited its transition into a clinically validated biomarker.
In comparison, other biomarkers such as PSA, PCA3, and various gene expression panels have undergone more extensive clinical evaluation and, in some cases, have been integrated into clinical practice guidelines for the diagnosis and management of prostate cancer. The field is also rapidly advancing with the development of liquid biopsy techniques analyzing CTCs and ctDNA, which offer a non-invasive means to monitor disease and guide therapy.
For researchers, this compound still presents an intriguing area of study, particularly in further elucidating its exact role in oncogenesis and its potential as a therapeutic target. However, for current clinical applications, its utility remains investigational. Future research would need to focus on larger cohort studies to definitively correlate this compound expression with clinical outcomes and to develop standardized, robust assays for its detection before it can be considered a mainstream clinical tool.
References
- 1. Identification of the human prostatic carcinoma oncogene this compound by rapid expression cloning and differential RNA display - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antisense inhibition of the this compound oncogene reverses cancer phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Translational infidelity and human cancer: role of the this compound oncogene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Human prostatic carcinoma oncogene this compound is expressed in human tumor cell lines and prostate carcinoma patient blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression of Prostatic Carcinoma Oncogene PTI - 1 in Prostatic Carcinoma , Prostatic Intraepithelial Neoplasia and Benign Prostatic Hyperplasia Using in situ PCR [e-crt.org]
- 7. Prognostic and predictive biomarkers in prostate cancer: latest evidence and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostate Cancer: Do PSA Levels Help Predict Survival Rates? [healthline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Advance in prostate cancer biomarker discovery: bridging detection, prognosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Pti-1 vs. eEF1A1: A Comparative Guide for Researchers
An objective analysis of the truncated oncogene Pti-1 and its full-length counterpart, the essential translation elongation factor eEF1A1, supported by experimental data.
This guide provides a comprehensive comparison of the function, oncogenic potential, and cellular localization of the putative oncogene this compound and the full-length eukaryotic translation elongation factor 1 alpha 1 (eEF1A1). This compound, identified in prostate cancer, is a truncated form of the ubiquitously expressed and essential eEF1A1 protein. While eEF1A1 plays a canonical role in protein synthesis and has numerous non-canonical functions, this compound exhibits distinct oncogenic properties. This document summarizes key experimental findings, presents quantitative data in a comparative format, and details the methodologies used in these studies to assist researchers, scientists, and drug development professionals in understanding the critical differences between these two proteins.
Functional Comparison: From Protein Synthesis to Oncogenesis
Full-length eEF1A1 is a crucial component of the cellular machinery, primarily responsible for the GTP-dependent delivery of aminoacyl-tRNAs to the ribosome during the elongation phase of protein synthesis. Beyond this canonical function, eEF1A1 is involved in various non-canonical cellular processes, including cytoskeleton organization, regulation of apoptosis, and nuclear export of proteins[1][2][3].
This compound, however, has been identified as a dominant-acting oncogene. Its expression is detected in various human carcinoma cell lines, including prostate, breast, and colon cancers, but not in normal tissues[4]. The oncogenic activity of this compound is linked to its unique structure, which includes a 5' untranslated region (UTR) with homology to prokaryotic rRNA and a coding sequence for a truncated eEF1A1 protein[4]. This truncation and the presence of the specific 5' UTR are critical for its transforming capabilities.
Quantitative Data Summary
| Parameter | This compound | Full-length eEF1A1 | Reference |
| Expression | Detected in various cancer cell lines (prostate, breast, colon) and patient blood samples. Not typically found in normal or benign tissues. | Ubiquitously expressed in all tissues. | [4] |
| Role in Protein Synthesis | Hypothesized to interfere with normal protein synthesis, potentially causing translational infidelity. Direct quantitative data on its efficiency is limited. | Essential for the elongation step of protein synthesis, delivering aminoacyl-tRNAs to the ribosome. | [3][5] |
| Oncogenic Potential | Induces aggressive tumorigenic phenotype in nude mice. | Overexpression is associated with some cancers, but it does not independently drive transformation in the same manner as this compound. | [6] |
| Cellular Localization | Primarily nuclear, which is crucial for its oncogenic function. | Predominantly cytoplasmic, with some presence in the nucleus for non-canonical functions. |
Experimental Evidence of Oncogenic Activity
The oncogenic potential of this compound has been demonstrated through in vitro and in vivo experiments. Key assays used to characterize its transforming ability include anchorage-independent growth assays and tumorigenicity studies in immunodeficient mice.
Anchorage-Independent Growth (Soft Agar Assay)
Anchorage-independent growth is a hallmark of cellular transformation. In this assay, cells are cultured in a semi-solid medium (soft agar), which prevents non-transformed cells from proliferating.
Experimental Protocol: Soft Agar Colony Formation Assay
-
Preparation of Agar Layers: A base layer of 0.5%-0.6% agar in culture medium is solidified in a petri dish.
-
Cell Suspension: Cells expressing this compound or a control vector are trypsinized, counted, and resuspended in a 0.3%-0.4% agar solution in culture medium.
-
Plating: The cell-agar suspension is layered on top of the base agar layer.
-
Incubation: Plates are incubated at 37°C in a humidified incubator for 14-28 days.
-
Analysis: The number and size of colonies are quantified. Transformed cells will form colonies in the soft agar.
Tumorigenicity in Nude Mice
To assess in vivo tumorigenicity, cells are injected into immunodeficient mice, which are then monitored for tumor development.
Experimental Protocol: In Vivo Tumorigenicity Assay
-
Cell Preparation: CREF-Trans 6 cells stably transfected with a this compound expression vector or a control vector are harvested and resuspended in sterile phosphate-buffered saline (PBS).
-
Animal Model: Athymic nude mice (4-6 weeks old) are used.
-
Injection: 1 x 10^6 cells in a volume of 0.1-0.2 mL are injected subcutaneously into the flank of each mouse.
-
Monitoring: Mice are monitored for tumor formation. Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = (width)^2 x length / 2).
-
Endpoint: The experiment is concluded when tumors reach a predetermined size or after a specified period, at which point the tumors are excised for further analysis.
Quantitative Data from Tumorigenicity Studies
A study using CREF-Trans 6 cells expressing a 1.9-kb this compound cDNA demonstrated significant tumor formation in nude mice.
| Cell Line | Number of Cells Injected | Time to Tumor Appearance | Tumor Formation | Reference |
| CREF-Trans 6 + this compound | 1 x 10^6 | 7-10 days | Tumors developed in all injected animals. | [6] |
| CREF-Trans 6 (untransfected) | 1 x 10^6 | No tumors observed | No tumor formation. | [6] |
| CREF-Trans 6 + vector | 1 x 10^6 | No tumors observed | No tumor formation. | [6] |
These results clearly indicate that this compound is a potent oncogene capable of inducing tumor growth in vivo.
Cellular Localization and Signaling
A key difference between this compound and eEF1A1 is their subcellular localization. While eEF1A1 is predominantly found in the cytoplasm to perform its function in protein synthesis, this compound exhibits a nuclear localization that is essential for its oncogenic activity.
This compound Nuclear Import
The mechanism of this compound nuclear import is believed to be mediated by a nuclear localization signal (NLS), a specific amino acid sequence that targets proteins to the nucleus. This process involves the recognition of the NLS by importin proteins, which then facilitate the transport of the protein through the nuclear pore complex.
Caption: this compound nuclear import pathway.
eEF1A1's Non-Canonical Functions and Signaling
Full-length eEF1A1's non-canonical roles are diverse and impact cell signaling. It interacts with the actin cytoskeleton, influencing cell morphology and motility. It also plays a role in apoptosis, where its expression levels can determine cell fate[1][7]. The truncation present in this compound likely disrupts these non-canonical functions, contributing to its oncogenic nature, though the precise mechanisms are still under investigation.
Caption: Canonical and non-canonical functions of eEF1A1.
Conclusion
This compound, a truncated form of the essential protein eEF1A1, exhibits clear oncogenic properties that are distinct from its full-length counterpart. While eEF1A1 is a ubiquitous and vital component of the protein synthesis machinery with additional regulatory roles, this compound's expression is correlated with cancer and it actively promotes tumorigenesis. The key differences lie in this compound's truncated structure, its unique 5' UTR, its nuclear localization, and its ability to induce anchorage-independent growth and tumors in vivo. Further research is needed to fully elucidate the precise molecular mechanisms by which this compound subverts normal cellular processes and to explore its potential as a therapeutic target in cancer. This guide provides a foundational understanding of the critical distinctions between this compound and eEF1A1, supported by the available experimental evidence.
References
- 1. frontiersin.org [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Eukaryotic translation elongation factor 1 alpha 1 - Wikipedia [en.wikipedia.org]
- 4. Human prostatic carcinoma oncogene this compound is expressed in human tumor cell lines and prostate carcinoma patient blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. researchgate.net [researchgate.net]
- 7. The eEF1A Proteins: At the Crossroads of Oncogenesis, Apoptosis, and Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Detection Methods for the Plant Kinase Pti1
For researchers, scientists, and drug development professionals investigating plant immunity and signaling, the accurate detection and quantification of key regulatory proteins is paramount. Pto-interacting protein 1 (Pti1), a serine/threonine kinase, plays a crucial role in the plant defense signaling cascade, making its detection a focal point of many studies. This guide provides a head-to-head comparison of common biochemical and analytical techniques used to detect and quantify Pti1, offering insights into their relative performance characteristics and providing detailed experimental protocols.
This comparison guide will delve into three primary methodologies for the detection of Pti1: immunoassays, specifically Western blotting and Enzyme-Linked Immunosorbent Assay (ELISA); mass spectrometry-based proteomics; and kinase activity assays. Each method offers distinct advantages and disadvantages in terms of sensitivity, specificity, throughput, and the nature of the data it provides.
Quantitative Performance Comparison
The following table summarizes the typical quantitative performance characteristics of the different Pti1 detection methods. It is important to note that these values are estimates and can vary depending on the specific reagents, equipment, and experimental conditions used.
| Feature | Western Blot | ELISA (Sandwich) | Mass Spectrometry (SRM/MRM) | Kinase Activity Assay |
| Principle | Immuno-detection of size-separated proteins | Immuno-detection of captured protein in a microplate well | Detection of specific peptide fragments based on mass-to-charge ratio | Measurement of the enzymatic transfer of a phosphate group to a substrate |
| Primary Output | Qualitative/Semi-quantitative (band intensity) | Quantitative (absorbance/fluorescence) | Quantitative (peak area/intensity) | Quantitative (signal proportional to phosphate transfer) |
| Sensitivity | Low to moderate (ng range)[1][2] | High (pg to ng range) | Very high (fg to pg range)[3] | High (depends on substrate and detection method)[4][5] |
| Specificity | Moderate to high (dependent on antibody)[6][7] | High (dual antibody recognition) | Very high (based on peptide mass and fragmentation)[3] | Moderate (potential for off-target kinase activity) |
| Limit of Detection (LOD) | ~1-10 ng | ~10-100 pg | ~100 fg - 10 pg | Varies widely |
| Dynamic Range | Narrow (2-3 orders of magnitude) | Wide (3-4 orders of magnitude) | Wide (4-6 orders of magnitude) | Varies (can be wide with appropriate standards) |
| Throughput | Low | High | Moderate to High | High |
| Cost per Sample | Moderate | Low to Moderate | High | Moderate |
| Sample Multiplexing | Possible with different fluorescent antibodies | Limited | High (with isobaric tags) | Possible |
Pti1 Signaling Pathway
The following diagram illustrates the role of Pti1 in the plant's Pattern-Triggered Immunity (PTI) signaling pathway.
Caption: Pti1 in the plant immunity signaling pathway.
Experimental Workflows and Protocols
Detailed methodologies for the key experiments are provided below.
Western Blotting
Western blotting allows for the detection of Pti1 in complex protein mixtures, such as plant cell lysates, and provides information on its apparent molecular weight.
Caption: A typical workflow for Western blot analysis of Pti1.
Protocol:
-
Protein Extraction: Homogenize plant tissue in a suitable lysis buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard method like the Bicinchoninic acid (BCA) assay to ensure equal loading of samples.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Pti1, diluted in blocking buffer, typically overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and detect the signal using a CCD camera-based imager. The intensity of the band corresponding to Pti1 can be quantified using densitometry software.
Enzyme-Linked Immunosorbent Assay (ELISA)
A sandwich ELISA provides a highly sensitive and quantitative method for measuring Pti1 concentrations in solution.
Protocol:
-
Coating: Coat the wells of a 96-well microplate with a capture antibody specific for Pti1.
-
Blocking: Block the remaining protein-binding sites in the coated wells with a blocking buffer.
-
Sample Incubation: Add the Pti1-containing samples and standards to the wells and incubate.
-
Detection Antibody Incubation: After washing, add a biotinylated detection antibody that recognizes a different epitope on Pti1.
-
Streptavidin-HRP Incubation: Add streptavidin-HRP conjugate, which will bind to the biotinylated detection antibody.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB), which will be converted by HRP to produce a colored product.
-
Measurement: Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader. The concentration of Pti1 in the samples is determined by comparison to the standard curve.
Mass Spectrometry (Targeted Proteomics - SRM/MRM)
Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mass spectrometry offers a highly specific and sensitive method for the absolute quantification of Pti1 by targeting unique Pti1-derived peptides.
Protocol:
-
Protein Extraction and Digestion: Extract proteins from the plant tissue and digest them into peptides using an enzyme such as trypsin.
-
Peptide Cleanup: Purify the resulting peptide mixture using a solid-phase extraction (SPE) method.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The mass spectrometer is programmed to specifically select and fragment predefined Pti1-specific peptides (precursor ions) and then detect specific fragment ions (product ions).
-
Quantification: The abundance of Pti1 is determined by the integrated peak area of the fragment ions. Absolute quantification can be achieved by spiking the sample with a known amount of a stable isotope-labeled synthetic peptide corresponding to a Pti1 peptide.
Kinase Activity Assay
This assay measures the enzymatic activity of Pti1 by detecting the phosphorylation of a substrate.
Caption: General workflow for a Pti1 kinase activity assay.
Protocol:
-
Reaction Setup: In a microplate well, combine purified or immunoprecipitated Pti1 with a specific substrate (e.g., a synthetic peptide containing a known phosphorylation site for a similar kinase, or a generic substrate like Myelin Basic Protein, MBP) and ATP in a kinase reaction buffer.[8]
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period to allow for the phosphorylation of the substrate by Pti1.
-
Detection: The method of detection will depend on the assay format. Common methods include:
-
Radiometric Assay: Use of [γ-³²P]ATP and detection of the incorporated radioactivity in the substrate.[9]
-
Luminescence-based Assay: Measure the amount of ATP remaining or ADP produced using a luciferase-based system.[4][5]
-
Fluorescence-based Assay: Use of a phosphospecific antibody that binds to the phosphorylated substrate, which is then detected with a fluorescently labeled secondary antibody.
-
-
Quantification: The signal generated is proportional to the kinase activity of Pti1.
Conclusion
The choice of detection method for Pti1 depends on the specific research question and the available resources. For qualitative or semi-quantitative analysis of Pti1 expression and its apparent molecular weight, Western blotting is a suitable technique. For high-throughput and sensitive quantification of Pti1 protein levels, ELISA is a robust and cost-effective option. When the highest sensitivity and specificity are required for absolute quantification, particularly in complex samples, targeted mass spectrometry is the method of choice. Finally, to directly assess the functional state of Pti1, a kinase activity assay is indispensable. By understanding the strengths and limitations of each method, researchers can select the most appropriate approach to advance their studies on the role of Pti1 in plant biology and disease resistance.
References
- 1. nippongenetics.eu [nippongenetics.eu]
- 2. Ultrasensitive Detection of Proteins on Western Blots with Semiconducting Polymer Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of a murine monoclonal antibody specific for the human P1 blood group antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Phosphorylation and Kinase Assays in Neurospora crassa | Springer Nature Experiments [experiments.springernature.com]
- 9. reactionbiology.com [reactionbiology.com]
Validating the Interaction of Pti-1 with Other Proteins: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricate web of protein-protein interactions is paramount. This guide provides a comparative overview of key experimental methods to validate the interactions of the serine/threonine kinase Pti-1, a crucial component in plant disease resistance signaling.
The tomato protein kinase this compound is a key player in the Pto-mediated signaling pathway, which is integral to the plant's defense against bacterial pathogens.[1] Initial identification of this compound as an interacting partner of Pto was achieved using the yeast two-hybrid system.[2] Subsequent studies have further elucidated its role, demonstrating that Pto specifically phosphorylates this compound, indicating a direct and functional interaction.[2] This guide will delve into the primary methodologies for validating such interactions, presenting them in a comparative format to aid in experimental design.
Comparison of Key Interaction Validation Methods
The validation of a protein-protein interaction is a multi-faceted process, often requiring the use of orthogonal methods to confirm an initial discovery. The choice of method depends on various factors, including the nature of the interacting proteins, the required sensitivity, and the desired cellular context (in vivo vs. in vitro). Below is a comparison of three widely used techniques for validating the interaction of this compound with its putative partners.
| Method | Principle | Advantages | Disadvantages | Typical Quantitative Readout |
| Yeast Two-Hybrid (Y2H) | Reconstitution of a functional transcription factor in yeast upon interaction of two proteins fused to its DNA-binding and activation domains, leading to the expression of a reporter gene.[3][4] | - Relatively simple and high-throughput. - Detects in vivo interactions within the yeast nucleus. - Can be used to screen entire libraries for novel interactors. | - Prone to false positives and false negatives. - Interaction occurs in a non-native host and cellular compartment (nucleus). - Post-translational modifications may differ from the native organism. | - Growth on selective media (qualitative). - β-galactosidase activity assay (quantitative). |
| Co-Immunoprecipitation (Co-IP) | A specific antibody targets a known protein ("bait"), pulling it down from a cell lysate along with its interacting partners ("prey"). The complex is then analyzed, typically by Western blotting.[5][6] | - Detects interactions in a more native cellular context (from cell or tissue lysates). - Can identify interactions within endogenous protein complexes. - Relatively straightforward procedure. | - Depends on the availability of a specific and high-affinity antibody for the bait protein. - May not detect transient or weak interactions. - Can be susceptible to non-specific binding. | - Presence and intensity of prey protein bands on a Western blot. - Densitometric analysis of Western blot bands for semi-quantitative comparison. |
| Pull-Down Assay | An in vitro technique where a purified "bait" protein, often with an affinity tag (e.g., GST, His-tag), is immobilized on a resin. A cell lysate containing potential "prey" proteins is passed over the resin. Interacting proteins are captured and subsequently eluted for analysis.[7][8] | - Allows for the confirmation of a direct physical interaction. - Can be performed with purified proteins, reducing the complexity of the cellular environment. - Amenable to studying the effects of mutations or modifications on the interaction. | - In vitro nature may not reflect the true cellular environment. - Recombinant protein expression and purification are required. - Potential for non-specific binding to the resin or the bait protein. | - Presence and intensity of prey protein bands on a Western blot or Coomassie-stained gel. - Mass spectrometry to identify unknown interactors. |
Pto-Pti1 Signaling Pathway
The interaction between Pto and this compound is a critical step in the plant's immune response. The following diagram illustrates the signaling cascade initiated by the recognition of the bacterial effector protein AvrPto.
Caption: Pto-Pti1 signaling pathway in plant defense.
Experimental Workflow for Validating Protein-Protein Interactions
A robust validation of a protein-protein interaction typically follows a logical progression of experiments, starting with an initial screen and moving towards more definitive in vitro and in vivo confirmation.
Caption: A typical experimental workflow for validating protein-protein interactions.
Experimental Protocols
Yeast Two-Hybrid (Y2H) Assay
This protocol is a generalized procedure for testing the interaction between this compound ("bait") and a putative interacting protein ("prey").
a. Vector Construction:
-
Clone the full-length coding sequence of this compound into a bait vector (e.g., pGBKT7), which fuses this compound to the GAL4 DNA-binding domain (BD).
-
Clone the coding sequence of the potential interacting protein into a prey vector (e.g., pGADT7), which fuses it to the GAL4 activation domain (AD).
b. Yeast Transformation:
-
Co-transform a suitable yeast strain (e.g., AH109 or Y2HGold) with the bait (BD-Pti1) and prey (AD-Partner) plasmids using the lithium acetate method.
-
Plate the transformed yeast on synthetic defined (SD) medium lacking leucine and tryptophan (SD/-Leu/-Trp) to select for yeast that have taken up both plasmids.
c. Interaction Assay:
-
Qualitative: Patch the colonies that grow on the SD/-Leu/-Trp plates onto a high-stringency selective medium, such as SD medium lacking leucine, tryptophan, histidine, and adenine (SD/-Leu/-Trp/-His/-Ade). Growth on this medium indicates a positive interaction.
-
Quantitative (β-galactosidase assay):
-
Grow liquid cultures of the co-transformed yeast.
-
Lyse the yeast cells using freeze-thaw cycles or lyticase.
-
Add a substrate such as o-nitrophenyl-β-D-galactopyranoside (ONPG) to the lysate.
-
Measure the production of o-nitrophenol by reading the absorbance at 420 nm over time.
-
Calculate β-galactosidase units to quantify the strength of the interaction.
-
d. Controls:
-
Negative Controls: Co-transform yeast with BD-Pti1 and an empty AD vector, and with an empty BD vector and the AD-Partner. These should not grow on the high-stringency medium.
-
Positive Control: Co-transform yeast with plasmids known to encode strongly interacting proteins.
Co-Immunoprecipitation (Co-IP)
This protocol describes the co-immunoprecipitation of this compound and a potential interacting partner from plant tissue.
a. Protein Extraction:
-
Harvest plant tissue (e.g., tomato leaves) and grind it to a fine powder in liquid nitrogen.
-
Resuspend the powder in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
-
Incubate on ice and then centrifuge to pellet cell debris. The supernatant is the total protein lysate.
b. Immunoprecipitation:
-
Pre-clear the lysate by incubating it with protein A/G agarose or magnetic beads to reduce non-specific binding.
-
Add a primary antibody specific to this compound to the pre-cleared lysate and incubate with gentle rotation at 4°C to allow the antibody to bind to this compound and its interacting partners.
-
Add protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.
c. Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with wash buffer (similar to lysis buffer but with a lower detergent concentration) to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
d. Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against the putative interacting protein.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection by chemiluminescence.
-
An input lane (a small fraction of the total lysate before immunoprecipitation) should be included to show the presence of the prey protein in the starting material.
In Vitro Pull-Down Assay
This protocol outlines the steps for an in vitro pull-down to confirm a direct interaction between this compound and another protein.
a. Recombinant Protein Expression and Purification:
-
Express this compound as a fusion protein with an affinity tag (e.g., GST-Pti1) in E. coli.
-
Express the potential interacting partner, which can be untagged or have a different tag (e.g., His-tag).
-
Purify the recombinant proteins using affinity chromatography (e.g., glutathione-sepharose for GST-Pti1).
b. Immobilization of Bait Protein:
-
Incubate the purified GST-Pti1 with glutathione-sepharose beads to immobilize the bait protein.
-
Wash the beads to remove any unbound GST-Pti1.
c. Interaction Assay:
-
Incubate the immobilized GST-Pti1 with the purified potential interacting protein in a binding buffer.
-
As a negative control, incubate the prey protein with beads bound only to GST.
d. Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads, for example, by using a high concentration of reduced glutathione for GST-tagged proteins.
e. Analysis:
-
Analyze the eluted fractions by SDS-PAGE and visualize the proteins by Coomassie blue staining or Western blotting using an antibody against the prey protein. The presence of the prey protein in the eluate from the GST-Pti1 beads but not the GST-only beads indicates a direct interaction.
By employing a combination of these robust techniques, researchers can confidently validate the interactions of this compound and further unravel its role in plant immunity and signaling.
References
- 1. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. assaygenie.com [assaygenie.com]
- 6. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 7. Pull-Down Assays | Thermo Fisher Scientific - CR [thermofisher.com]
- 8. Pull-down assays [sigmaaldrich.com]
Pti-1: A More Specific Biomarker for Prostate Cancer Detection Than Existing Markers
A Comparative Guide for Researchers and Drug Development Professionals
The quest for highly specific and sensitive biomarkers is a cornerstone of oncology research, aiming to improve early diagnosis, prognostic accuracy, and therapeutic monitoring. In the landscape of prostate cancer diagnostics, Prostate-Specific Antigen (PSA) has long been the standard. However, its limitations in specificity, leading to overdiagnosis and unnecessary biopsies, have fueled the search for more reliable markers. This guide provides a comprehensive comparison of the promising biomarker, Prostate tumor-inducing gene-1 (Pti-1), with existing markers, supported by available experimental data and detailed methodologies.
This compound vs. PSA: A Head-to-Head Comparison
This compound, a putative oncogene identified as a truncated and mutated form of the human elongation factor 1 alpha, has demonstrated significant potential as a highly specific and sensitive biomarker for prostate cancer.[1][2] Unlike PSA, which can be elevated in benign prostatic hyperplasia (BPH) and other non-malignant conditions, this compound expression is highly specific to cancerous cells.
Data Presentation: Quantitative Comparison of this compound and PSA
While large-scale head-to-head clinical trials providing a full comparative analysis of sensitivity, specificity, Positive Predictive Value (PPV), and Negative Predictive Value (NPV) for this compound versus PSA are not yet widely published, preliminary studies and expression analyses indicate a significant advantage for this compound in terms of specificity.
| Biomarker | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Source |
| This compound | High (detects 1 cancer cell in 10⁸ cells) | Data from direct comparative clinical trials is limited. | Data from direct comparative clinical trials is limited. | Data from direct comparative clinical trials is limited. | [2] |
| PSA | Variable (dependent on cutoff) | Low (elevated in BPH) | Variable | Variable | [3][4] |
Expression Analysis in Prostate Tissues
A key differentiator for this compound is its differential expression in cancerous versus non-cancerous prostate tissue.
| Condition | This compound Expression | PSA Expression | Source |
| Prostate Carcinoma | High | Elevated | [5] |
| Benign Prostatic Hyperplasia (BPH) | Low to None | Elevated | [5] |
| Normal Prostate Tissue | None | Present | [5] |
Experimental Protocols
The detection of this compound is primarily achieved through molecular biology techniques that identify its specific mRNA transcript.
Reverse Transcription Polymerase Chain Reaction (RT-PCR) for this compound mRNA Detection in Blood Samples
This protocol outlines the general steps for detecting this compound mRNA from blood samples. Specific primer sequences and optimized cycling conditions would need to be validated in a laboratory setting.
1. Sample Collection and RNA Extraction:
-
Collect whole blood samples in EDTA-containing tubes.
-
Isolate total RNA from peripheral blood mononuclear cells (PBMCs) using a commercially available RNA extraction kit, following the manufacturer's instructions.
-
Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
2. Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
Incubate the reaction mixture according to the reverse transcriptase manufacturer's protocol.
3. PCR Amplification:
-
Prepare a PCR master mix containing cDNA template, this compound specific forward and reverse primers, DNA polymerase, dNTPs, and PCR buffer.
-
This compound Specific Primers: Note: Specific, validated primer sequences for this compound are not consistently reported in the literature and would need to be designed based on the this compound mRNA sequence (GenBank accession numbers can be used as a reference) and validated in-house.
-
Perform PCR using a thermal cycler with an optimized program, typically including an initial denaturation step, followed by 35-40 cycles of denaturation, annealing, and extension, and a final extension step.
4. Detection of PCR Products:
-
Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates the expression of this compound.
-
For quantitative analysis, real-time PCR (qPCR) can be employed using a fluorescent dye or probe.
Experimental Workflow for this compound Detection
References
- 1. Translational infidelity and human cancer: role of the this compound oncogene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human prostatic carcinoma oncogene this compound is expressed in human tumor cell lines and prostate carcinoma patient blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of Novel Biomarkers for Prostate Cancer Progression by the Combination of Bioinformatics, Clinical and Functional Studies | PLOS One [journals.plos.org]
- 4. scitechdaily.com [scitechdaily.com]
- 5. Identification and Validation of Potential New Biomarkers for Prostate Cancer Diagnosis and Prognosis Using 2D-DIGE and MS - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Pti-1: A General Framework for Novel Compounds
Disclaimer: "Pti-1" is not a recognized chemical identifier. The following procedures are a general framework for the safe disposal of a hypothetical, novel chemical compound in a laboratory setting. These guidelines are for illustrative purposes and must be adapted to the specific, known hazards of any real substance, in accordance with your institution's Environmental Health and Safety (EHS) protocols and local regulations.
Immediate Safety and Hazard Identification
Before disposal, it is critical to characterize the hazards of this compound. If the hazards are unknown, the substance must be treated as highly hazardous.
Experimental Protocol: Hazard Characterization
-
Literature Review: Conduct a thorough search for any data on this compound or structurally similar compounds.
-
Safety Data Sheet (SDS) Analysis: If an SDS is available, review all 16 sections, paying close attention to Section 7 (Handling and Storage), Section 8 (Exposure Controls/Personal Protection), and Section 13 (Disposal Considerations).
-
Preliminary Hazard Assessment: In the absence of data, assume this compound is toxic, flammable, corrosive, and reactive.
-
Compatibility Testing: Never mix this compound waste with other chemical waste streams unless their compatibility has been confirmed.[1][2] Incompatible chemicals should be stored separately to prevent reactions.[3]
Waste Segregation and Collection
Proper segregation is paramount to prevent dangerous reactions.[4][5]
Procedural Guidance:
-
Designated Waste Container: Use a dedicated, compatible, and clearly labeled waste container for this compound waste.[2][5] The container should be in good condition, with no leaks or cracks.[2]
-
Labeling: Immediately label the container with "Hazardous Waste," the full chemical name "this compound," and any known hazard pictograms.[1] Include the date of waste generation and the principal investigator's contact information.[1] Do not use abbreviations.[2]
-
Waste Streams: Segregate this compound waste based on its physical state (solid, liquid) and potential hazards.
-
Liquid Waste: Collect in a sealable container. Do not overfill; leave at least a 1-inch headspace.[4] Keep the container closed when not in use.[2][4]
-
Solid Waste: Collect in a wide-mouth container or a designated, labeled bag.[4] This includes contaminated personal protective equipment (PPE) like gloves and paper towels.[6]
-
Sharps: Any sharps (needles, scalpels, etc.) contaminated with this compound must be disposed of in a designated, puncture-proof sharps container.[7]
-
Quantitative Disposal Guidelines
The following table provides a hypothetical framework for the disposal of "this compound" based on general laboratory practices. These values are illustrative and must be replaced with data specific to the actual compound.
| Parameter | Threshold | Disposal Procedure |
| Aqueous this compound Solution | < 1% (w/v) and non-hazardous | May be eligible for drain disposal with copious amounts of water, pending EHS approval.[8] |
| > 1% (w/v) or hazardous | Collect as hazardous liquid waste. | |
| Solid this compound Waste | Any amount | Collect as solid hazardous waste. |
| Contaminated Materials (e.g., gloves, paper towels) | Lightly contaminated | Dispose of in a designated container for chemically contaminated items.[6] |
| Heavily saturated | Treat as solid hazardous waste.[4] | |
| Empty this compound Containers | Non-acutely hazardous | Triple rinse with a suitable solvent, collect the rinsate as hazardous waste, deface the label, and dispose of the container as regular trash.[9][10] |
| Acutely hazardous | Must be triple rinsed, and the rinsate collected as hazardous waste before the container can be disposed of.[9] |
Spill and Emergency Procedures
In the event of a this compound spill, immediate and appropriate action is required.
Experimental Protocol: Spill Cleanup
-
Alert Personnel: Immediately notify others in the lab and your supervisor.[3]
-
Evacuate: If the spill is large or poses an immediate inhalation hazard, evacuate the area.
-
Consult SDS: If available, consult the SDS for specific spill cleanup instructions.
-
Containment: For small, manageable spills, contain the spill using an appropriate absorbent material from a chemical spill kit.[11][12]
-
Neutralization (if applicable): If this compound is acidic or basic, neutralize it before cleanup, adding the neutralizer from the outside in.[11]
-
Cleanup: Collect the absorbed material using a brush and dustpan and place it in a labeled hazardous waste bag.[11][12]
-
Decontamination: Clean the spill area with an appropriate cleaning solution.[11]
-
Disposal: Double bag all contaminated materials, including PPE, and dispose of them as hazardous waste.[11]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Waste Disposal Decision Workflow.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. boomwaste.com [boomwaste.com]
- 6. essex.ac.uk [essex.ac.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. vumc.org [vumc.org]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
Essential Safety and Handling Protocols for Pti-1
Disclaimer: The physiological and toxicological properties of the synthetic cannabinoid Pti-1 (SGT-48) are not extensively documented.[1] This guide provides essential safety and logistical information based on best practices for handling potent, uncharacterized research chemicals. All personnel must be trained on these procedures before handling this compound.
Hazard Identification and Risk Assessment
This compound is an indole-based synthetic cannabinoid intended for forensic and research applications.[1][2] As a potent agonist of the central cannabinoid (CB1) receptor, it should be treated as a highly hazardous compound.[1] The primary risks associated with handling this compound include inhalation of airborne powders, dermal absorption, and accidental ingestion.
A thorough risk assessment should be conducted before any new procedure involving this compound. The following workflow outlines the essential steps for this assessment.
Caption: Risk assessment workflow for handling this compound.
Personal Protective Equipment (PPE)
The following table summarizes the minimum required PPE for handling this compound. All PPE should be donned before entering the designated work area and removed before exiting.
| Activity | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection |
| Handling solid this compound (weighing, aliquoting) | Double nitrile gloves | Chemical splash goggles and face shield | Disposable gown with tight-fitting cuffs | NIOSH-approved N95 or higher respirator |
| Preparing solutions | Double nitrile gloves | Chemical splash goggles | Disposable gown or chemical-resistant apron over lab coat | Required if not performed in a certified chemical fume hood |
| Administering to animals | Nitrile gloves | Safety glasses with side shields | Lab coat | As determined by risk assessment |
| Handling waste | Heavy-duty nitrile or butyl rubber gloves | Chemical splash goggles | Disposable gown or chemical-resistant apron | Not typically required if waste is properly contained |
Experimental Protocols: Handling and Preparation of this compound Solutions
This protocol details the steps for safely preparing a stock solution of this compound.
Engineering Controls:
-
All handling of solid this compound must be performed in a certified chemical fume hood or a powder containment hood.
-
A Class II, Type B2 biosafety cabinet may be used if sterile conditions are also required.
Materials:
-
This compound (hydrochloride), crystalline solid[1]
-
Appropriate solvent (e.g., DMF, DMSO, Ethanol)[1]
-
Calibrated analytical balance
-
Weighing paper or boat
-
Spatula
-
Volumetric flasks
-
Pipettes and pipette tips
-
Sealable waste container
Procedure:
Caption: Standard operating procedure for preparing this compound solutions.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
Waste Streams:
-
Solid Waste:
-
Includes contaminated PPE (gloves, gowns, shoe covers), weigh boats, and absorbent pads.
-
Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Includes unused this compound solutions and solvent rinses of glassware.
-
Collect in a sealable, chemical-resistant container. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Sharps Waste:
-
Needles and syringes used for administration must be disposed of in a designated sharps container for hazardous chemical waste.
-
Disposal Procedure:
-
Segregate: Keep this compound waste separate from other laboratory waste.
-
Contain: Use appropriate, sealed containers labeled "Hazardous Waste" and listing the chemical contents (this compound and any solvents).
-
Store: Store waste containers in a designated, secure area away from incompatible materials.
-
Dispose: Arrange for pickup and disposal by the institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
